molecular formula C21H22N4O4 B557430 N6-Diazo-L-Fmoc-lysine CAS No. 159610-89-6

N6-Diazo-L-Fmoc-lysine

Número de catálogo: B557430
Número CAS: 159610-89-6
Peso molecular: 394.4 g/mol
Clave InChI: PJRFTUILPGJJIO-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N6-Diazo-L-Fmoc-lysine, also known as this compound, is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFTUILPGJJIO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648864
Record name 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159610-89-6
Record name 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No. 159610-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Diazo-L-Fmoc-lysine, a critical reagent in bioconjugation and drug development. It covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Data

This compound, also known as Fmoc-L-azidolysine or Fmoc-Lys(N3)-OH, is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an azide moiety on the ε-amino group of the lysine side chain. This bifunctional nature makes it an invaluable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal handle for subsequent modifications.

Table 1: Physicochemical and Handling Properties of this compound

PropertyValueSource(s)
CAS Number 159610-89-6--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₁H₂₂N₄O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 394.42 g/mol --INVALID-LINK--
Purity ≥97%--INVALID-LINK--, --INVALID-LINK--
Appearance White to yellow solid/crystalline powder--INVALID-LINK--, --INVALID-LINK--
Melting Point 78 °C--INVALID-LINK--
Optical Rotation [α]D²⁰ = -12.0 to -14.5° (c=1 in DMF)--INVALID-LINK--
Storage (Solid) Powder: -20°C for 3 years, 4°C for 2 years--INVALID-LINK--
Storage (Solution) In solvent: -80°C for 6 months, -20°C for 1 month--INVALID-LINK--
Solubility DMSO: 100 mg/mL (253.54 mM)--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The following is an optimized protocol for the synthesis of ω-azido L-lysine (this compound), adapted from Pícha et al., Journal of Peptide Science, 2017.[1] This multi-step synthesis starts from commercially available L-lysine hydrochloride.

Step 1: Formation of the Copper(II) Complex

  • Dissolve L-lysine·HCl in water.

  • Add copper(II) acetate monohydrate under basic conditions.

  • Add Di-tert-butyl dicarbonate (Boc₂O) in acetone and stir overnight.

  • Isolate the resulting insoluble copper complex, [Lys(Boc)]₂Cu, by filtration. This step selectively protects the ε-amino group.

Step 2: Removal of Copper and α-Amino Group Protection

  • Remove the copper quantitatively by treating the complex with 8-hydroxyquinoline in water for 4 hours.

  • Isolate the resulting Boc-protected lysine intermediate (a zwitterion).

  • Acylate the α-amino group by reacting the intermediate with Fmoc-OSu in a sodium bicarbonate solution (water and dioxane) at 0°C, then allowing it to warm to room temperature overnight. This yields Fmoc-Lys(Boc)-OH.

Step 3: Deprotection of the ε-Amino Group

  • Treat the resulting Fmoc-Lys(Boc)-OH with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature.

  • This step selectively removes the Boc protecting group, liberating the ε-amino group to yield Fmoc-L-lysine.

Step 4: Diazotransfer Reaction

  • Dissolve the Fmoc-L-lysine from the previous step in a mixture of water and methanol.

  • Add sodium bicarbonate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and triflyl azide (TfN₃).

  • Stir the reaction mixture at room temperature overnight.

  • The diazotransfer reaction converts the free ε-amino group to an azide group, yielding the final product, this compound. The yield for these final two steps is reported to be approximately 89%.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: ε-Amine Protection cluster_step2 Step 2: α-Amine Protection cluster_step3 Step 3: ε-Amine Deprotection cluster_step4 Step 4: Diazotransfer Lys_HCl L-Lysine·HCl Boc_Protect 1. Cu(OAc)₂·H₂O 2. Boc₂O, Acetone Lys_HCl->Boc_Protect Cu_Complex [Lys(Boc)]₂Cu Boc_Protect->Cu_Complex Cu_Removal 8-Hydroxyquinoline Cu_Complex->Cu_Removal Fmoc_Protect Fmoc-OSu, NaHCO₃ Cu_Removal->Fmoc_Protect Fmoc_Lys_Boc Fmoc-Lys(Boc)-OH Fmoc_Protect->Fmoc_Lys_Boc TFA_Deprotect TFA, DCM Fmoc_Lys_Boc->TFA_Deprotect Fmoc_Lys Fmoc-L-Lysine TFA_Deprotect->Fmoc_Lys Diazo_Transfer TfN₃, CuSO₄·5H₂O NaHCO₃, MeOH/H₂O Fmoc_Lys->Diazo_Transfer Final_Product This compound Diazo_Transfer->Final_Product

Synthesis workflow for this compound.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used to install an azide handle into a peptide sequence during SPPS. This azide can then be reacted with a terminal alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC. The following is a general protocol for labeling an azide-modified protein or peptide with an alkyne-functionalized dye.[2][3][4]

Materials:

  • Azide-modified peptide/protein (containing the this compound residue after synthesis and deprotection) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Alkyne-modified detection reagent (e.g., alkyne-dye).

  • Click Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes damage to biomolecules.[1]

    • Sodium Ascorbate: 300 mM in water (prepare fresh). This is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

    • Alkyne-Dye: 10 mM in DMSO or water.

Protocol:

  • Sample Preparation: In a microfuge tube, combine the azide-modified peptide/protein solution with buffer.

  • Add Alkyne Reagent: Add the desired molar excess of the alkyne-dye stock solution to the peptide/protein solution. Vortex briefly to mix.

  • Add Copper and Ligand: Add the 100 mM THPTA ligand solution, followed by the 20 mM CuSO₄ solution. A 2:1 ratio of ligand to copper is often used.[5] Vortex briefly.

  • Initiate Reaction: Add the freshly prepared 300 mM sodium ascorbate solution to the mixture to initiate the click reaction. The final volume should be adjusted with buffer as needed. Vortex briefly.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times (up to 16 hours) may improve yield.[2][6]

  • Purification: The resulting labeled peptide/protein conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Peptide Azide-Modified Peptide (containing N6-Diazo-Lys) Reaction_Mix Combine Reactants and Catalyst System in Buffer (pH ~7.4) Azide_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Modified Molecule (e.g., Dye, Drug, PEG) Alkyne_Molecule->Reaction_Mix CuSO4 CuSO₄ (Cu²⁺ Source) CuSO4->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction_Mix Incubate Incubate at Room Temp (30-60 min) Reaction_Mix->Incubate Product Triazole-Linked Peptide Conjugate Incubate->Product Purify Purification (e.g., SEC, Dialysis) Product->Purify Final_Product Purified Conjugate Purify->Final_Product

General workflow for CuAAC bioconjugation.

Applications in Drug Development and Research

The ability to specifically introduce an azide group into a peptide or protein sequence via this compound opens up numerous possibilities in research and drug development:

  • Peptide-Drug Conjugates (PDCs): The azide handle allows for the precise attachment of cytotoxic drugs to targeting peptides, a strategy used in developing targeted cancer therapies.[5]

  • Bioconjugation and Labeling: Peptides and proteins can be site-specifically labeled with fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to improve pharmacokinetic properties.[]

  • Development of Biomaterials: The formation of stable triazole linkages is used to cross-link peptide-based hydrogels for tissue engineering applications.[8]

  • Probing Protein-Protein Interactions: Photo-crosslinking agents can be "clicked" onto specific sites of a protein to study its interactions with other biomolecules.

References

N6-Diazo-L-Fmoc-lysine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N6-Diazo-L-Fmoc-lysine, a key building block in bioconjugation and peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical pathways.

Core Chemical Properties

This compound, also known as Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, is a derivative of the amino acid L-lysine. The presence of a terminal azide group on the side chain and an Fmoc protecting group on the alpha-amino group makes it a versatile reagent for solid-phase peptide synthesis and subsequent modifications via "click chemistry."

PropertyValueSource(s)
CAS Number 159610-89-6[1][2][3][4]
Molecular Formula C₂₁H₂₂N₄O₄[1][2]
Molecular Weight 394.42 g/mol [1][2]
Appearance White to yellow solid[3]
Purity ≥97%[1][2]
Melting Point 78 °C[2][3]
Solubility DMSO: 90 mg/mL[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]
Optical Rotation [α]D20 = -12.0 to -14.5° (c=1 in DMF)[3]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • L-lysine hydrochloride

  • Copper(II) acetate monohydrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 8-Quinolinol

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Trifluoroacetic acid (TFA)

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Protection of ε-amino group with Boc:

    • Dissolve L-lysine hydrochloride in water and react with copper(II) acetate monohydrate under basic conditions to form the copper complex.

    • Add di-tert-butyl dicarbonate in acetone to the copper complex suspension and stir overnight.

    • Filter the resulting insoluble copper complex of Nε-Boc-L-lysine.

    • Remove the copper by treatment with 8-quinolinol to yield Nε-Boc-L-lysine.

  • Protection of α-amino group with Fmoc:

    • Dissolve Nε-Boc-L-lysine in a solution of sodium bicarbonate in water.

    • Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at 0°C.

    • Allow the reaction to proceed overnight at room temperature.

    • Acidify the reaction mixture with hydrochloric acid and extract the product, Nα-Fmoc-Nε-Boc-L-lysine, with ethyl acetate.

    • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Deprotection of ε-amino group:

    • Treat the Nα-Fmoc-Nε-Boc-L-lysine with a solution of trifluoroacetic acid in dichloromethane to selectively remove the Boc group.

    • Evaporate the solvent to obtain Nα-Fmoc-L-lysine as a TFA salt.

  • Diazotransfer Reaction:

    • Dissolve Nα-Fmoc-L-lysine TFA salt in a biphasic mixture of water, methanol, and dichloromethane.

    • Add imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate pentahydrate.

    • Adjust the pH to 9 with an aqueous solution of potassium carbonate and stir vigorously for 18 hours.

    • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield pure this compound.

Synthesis_Workflow Lysine L-Lysine Boc_Lys Nε-Boc-L-lysine Lysine->Boc_Lys 1. Boc Protection Fmoc_Boc_Lys Nα-Fmoc-Nε-Boc-L-lysine Boc_Lys->Fmoc_Boc_Lys 2. Fmoc Protection Fmoc_Lys Nα-Fmoc-L-lysine Fmoc_Boc_Lys->Fmoc_Lys 3. Boc Deprotection Final_Product This compound Fmoc_Lys->Final_Product 4. Diazotransfer

Caption: Synthetic workflow for this compound.

Applications in Bioconjugation and Peptide Chemistry

The primary application of this compound is as a building block for the introduction of an azide functional group into peptides during solid-phase peptide synthesis (SPPS). This azide group serves as a bioorthogonal handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][4] These reactions are highly specific and can be performed in aqueous environments, making them ideal for the labeling and modification of biomolecules.[1]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for labeling an azide-containing peptide, synthesized using this compound, with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye).

Materials:

  • Azide-containing peptide (synthesized with this compound)

  • Alkyne-functionalized reporter molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-containing peptide in buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the alkyne-functionalized reporter molecule in DMSO to create a 10 mM stock solution.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of copper(II) sulfate in water.

    • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-functionalized reporter molecule (typically in a 1:1.5 to 1:5 molar ratio of azide to alkyne).

    • Add the copper(II) sulfate and TBTA/THPTA solutions to the reaction mixture (final concentrations are typically 1 mM copper and 1 mM ligand).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).

    • Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the resulting triazole-linked conjugate using standard techniques such as HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.

CuAAC_Workflow Peptide_N3 Azide-Peptide Reaction_Mix Reaction Mixture (Peptide, Reporter, Cu(II), Ligand) Peptide_N3->Reaction_Mix Alkyne_Reporter Alkyne-Reporter Alkyne_Reporter->Reaction_Mix Activated_Mix Reaction with Sodium Ascorbate (Cu(I) formation) Reaction_Mix->Activated_Mix Initiation Conjugate Peptide-Triazole-Reporter (Conjugate) Activated_Mix->Conjugate Cycloaddition Purification Purification (HPLC) Conjugate->Purification

Caption: General workflow for CuAAC bioconjugation.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with this compound itself. Its utility lies in its chemical reactivity, which allows for the site-specific labeling and study of biomolecules that are involved in various signaling pathways. For instance, a peptide containing this modified amino acid could be used to create a fluorescently labeled version of a kinase substrate to study its phosphorylation dynamics, or to attach a drug molecule to a targeting peptide.

The logical relationship of its use in such an experiment is outlined below:

Experimental_Logic cluster_synthesis Probe Synthesis cluster_labeling Probe Labeling cluster_application Biological Application SPPS Solid-Phase Peptide Synthesis Incorporate_LysN3 Incorporate This compound SPPS->Incorporate_LysN3 Azide_Peptide Azide-Functionalized Peptide Incorporate_LysN3->Azide_Peptide Click_Chemistry Click Chemistry (CuAAC/SPAAC) Azide_Peptide->Click_Chemistry Labeled_Probe Labeled Peptide Probe Click_Chemistry->Labeled_Probe Biological_System Introduce to Biological System (e.g., cell lysate, live cells) Labeled_Probe->Biological_System Interaction Probe interacts with Target Biological_System->Interaction Detection Detection/Analysis (e.g., Fluorescence Microscopy, Western Blot) Interaction->Detection

Caption: Logical workflow for the use of this compound in creating biological probes.

Safety Information

This compound is a flammable solid and can cause skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2][3]

References

An In-depth Technical Guide to N6-Diazo-L-Fmoc-lysine: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Diazo-L-Fmoc-lysine is a crucial building block in chemical biology and drug development, primarily utilized for the site-specific incorporation of an azide moiety into peptides and proteins. This chemically versatile handle enables the application of bioorthogonal "click chemistry" reactions, facilitating the attachment of various reporter molecules, crosslinkers, or drug payloads. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.

Core Properties of this compound

This compound, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a derivative of the amino acid L-lysine. The key features of this compound are the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, which is standard for solid-phase peptide synthesis (SPPS), and the azide group (-N3) at the terminus of the side chain.

PropertyValueReference
Molecular Formula C21H22N4O4[1]
Molecular Weight 394.43 g/mol [1]
CAS Number 159610-89-6[1]
Appearance Solid[1]
Storage Temperature 4°C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and effective method involves the selective protection of the α-amino group of L-lysine, followed by the conversion of the ε-amino group to an azide.

Experimental Protocol: Synthesis via Diazotransfer Reaction

This protocol is adapted from optimized syntheses of Fmoc-protected azido amino acids.[2]

Materials:

  • Fmoc-L-lysine

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Potassium carbonate (K2CO3)

  • Copper (II) sulfate pentahydrate (CuSO4·5H2O)

  • Methanol (MeOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Fmoc-L-lysine in a mixture of methanol and water.

  • Add a catalytic amount of CuSO4·5H2O.

  • Add imidazole-1-sulfonyl azide hydrochloride to the solution.

  • Adjust the pH of the mixture to ~9 with an aqueous solution of K2CO3.

  • Stir the reaction vigorously at room temperature for 18 hours.

  • Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

  • Extract the organic phase with a saturated sodium bicarbonate solution.

  • Combine the aqueous extracts and wash with diethyl ether.

  • Acidify the aqueous phase to pH 2 with concentrated HCl.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

StepReactant/ReagentMolar EquivalentPurposeTypical Yield
1 Fmoc-L-lysine1.0Starting material-
2 CuSO4·5H2OcatalyticCatalyst for diazotransfer-
3 Imidazole-1-sulfonyl azide hydrochloride1.2Azide source-
4 K2CO32.1Base to adjust pH-
Overall --Synthesis of this compound~89%[2]

Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound is its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified post-synthetically using click chemistry.

Workflow for Peptide Synthesis and Click Chemistry Labeling

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Click Chemistry Labeling Start Start Resin_Swelling Swell resin in DMF Start->Resin_Swelling Fmoc_Deprotection Remove Fmoc group (20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Couple standard Fmoc-amino acid Fmoc_Deprotection->Amino_Acid_Coupling Repeat_Cycles Repeat deprotection and coupling cycles Amino_Acid_Coupling->Repeat_Cycles For each standard AA Azido_Lysine_Coupling Couple this compound Azido_Lysine_Coupling->Repeat_Cycles Repeat_Cycles->Azido_Lysine_Coupling Final_Deprotection Final Fmoc deprotection Repeat_Cycles->Final_Deprotection After last AA Cleavage Cleave peptide from resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify peptide (HPLC) Cleavage->Purification Azide_Peptide Azide-containing peptide Purification->Azide_Peptide Click_Reaction Perform CuAAC or SPAAC reaction with alkyne-probe Azide_Peptide->Click_Reaction Labeled_Peptide_Purification Purify labeled peptide (HPLC) Click_Reaction->Labeled_Peptide_Purification Analysis Analyze by Mass Spectrometry / Fluorescence Labeled_Peptide_Purification->Analysis

Workflow for peptide synthesis and labeling.
Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing an azido-lysine residue with an alkyne-functionalized molecule while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing N6-azido-lysine

  • Alkyne-functionalized probe (e.g., a fluorophore or biotin with a terminal alkyne)

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

  • Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the azide-containing peptide-resin in DMF.

  • Prepare the click chemistry cocktail:

    • In a separate vial, dissolve the alkyne probe (5 eq.), CuSO4 (0.1 eq.), sodium ascorbate (0.5 eq.), and TBTA (0.1 eq.) in a mixture of DMF and water.

  • Add the click chemistry cocktail to the resin.

  • Add DIPEA (2 eq.) to the resin slurry.

  • Shake the reaction mixture at room temperature for 4-12 hours.

  • Wash the resin extensively with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

  • Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the labeled peptide by reverse-phase HPLC.

Metabolic Labeling and Quantitative Proteomics

While this compound is primarily used for chemical synthesis, related azido-amino acids like L-azidohomoalanine (AHA) are employed in metabolic labeling of newly synthesized proteins in cell culture.[1] The azide group serves as a bioorthogonal handle for subsequent enrichment and identification of these proteins by mass spectrometry, a technique valuable for studying dynamic changes in the proteome.[1][3]

General Principle of Metabolic Labeling with Azido-Amino Acids

G Cell_Culture Cells in culture Metabolic_Labeling Incubate with azido-amino acid (e.g., AHA) Cell_Culture->Metabolic_Labeling Protein_Synthesis Cellular protein synthesis incorporates azido-amino acid Metabolic_Labeling->Protein_Synthesis Cell_Lysis Lyse cells and extract proteins Protein_Synthesis->Cell_Lysis Click_Chemistry Click reaction with alkyne-biotin Cell_Lysis->Click_Chemistry Affinity_Purification Enrich biotinylated proteins with avidin beads Click_Chemistry->Affinity_Purification Elution Elute enriched proteins Affinity_Purification->Elution Digestion Digest proteins into peptides (e.g., with trypsin) Elution->Digestion Mass_Spectrometry Analyze peptides by LC-MS/MS Digestion->Mass_Spectrometry

Metabolic labeling and proteomic analysis.

Conclusion

This compound is an indispensable reagent for the precise introduction of an azide functionality into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols and the subsequent utility of the azide group in bioorthogonal click chemistry reactions provide a powerful platform for the creation of sophisticated peptide-based tools for research, diagnostics, and therapeutics. The methodologies outlined in this guide offer a solid foundation for the successful application of this versatile chemical building block.

References

A Technical Guide to the Synthesis of N6-Diazo-L-Fmoc-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for N6-Diazo-L-Fmoc-lysine, a critical building block in peptide synthesis and chemical biology. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations. This document outlines a robust and widely cited multi-step synthesis starting from L-lysine hydrochloride, employing an orthogonal protection strategy to ensure high purity and yield of the final product.

Introduction

This compound, also known as Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine or Fmoc-Lys(N3)-OH, is a non-canonical amino acid derivative of significant interest. The presence of an azide moiety on the side chain allows for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the site-specific labeling of peptides and proteins with fluorescent probes, imaging agents, drug molecules, and other functionalities without interfering with biological systems. The Fmoc group on the α-amine makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.

This guide details a common and effective synthesis strategy that involves four key stages:

  • Orthogonal Protection: Selective protection of the α-amino and carboxyl groups of L-lysine via copper chelation, followed by the protection of the ε-amino group with a tert-butyloxycarbonyl (Boc) group.

  • α-Amine Modification: Removal of the copper chelation and subsequent protection of the newly freed α-amino group with the Fmoc protecting group.

  • Selective Deprotection: Removal of the Boc group from the ε-amino group to expose it for the diazotization reaction.

  • Diazotransfer Reaction: Conversion of the free ε-amino group to an azide group to yield the final product.

Synthesis Pathway Overview

The overall synthesis pathway is a multi-step process designed to selectively modify the two amino groups of L-lysine. The workflow ensures that the α-amino group is protected with the base-labile Fmoc group for peptide synthesis, while the ε-amino group is converted to the chemically versatile azide functionality.

Synthesis_Pathway Start L-Lysine·HCl Step1 [Lys(Boc)]2Cu (Copper Complex Intermediate) Start->Step1 1. Cu(OAc)2·H2O, Base 2. Boc2O Step2 Nε-Boc-L-lysine Step1->Step2 8-Quinolinol Step3 Nα-Fmoc-Nε-Boc-L-lysine Step2->Step3 Fmoc-OSu, Base Step4 Nα-Fmoc-L-lysine·TFA Step3->Step4 Trifluoroacetic Acid (TFA) Final This compound (Fmoc-Lys(N3)-OH) Step4->Final Diazotransfer Reagent (e.g., TfN3 or ISA·HCl), Base, CuSO4

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are synthesized from established literature procedures, primarily based on the work of Pícha et al. (2017), which provides a detailed route for this class of compounds.

Step 1: Synthesis of Nε-Boc-L-lysine Copper Complex and Nε-Boc-L-lysine

This step involves the protection of the α-amino and carboxyl groups of L-lysine through the formation of a copper(II) complex. This allows for the selective protection of the ε-amino group with a Boc group.

Workflow Diagram:

Step1_Workflow cluster_A Copper Complex Formation & Boc Protection cluster_B Copper Removal A1 Dissolve L-Lysine·HCl and NaHCO3 in Water A2 Add Cu(OAc)2·H2O Stir until solution is clear blue A1->A2 A3 Add Boc2O in Dioxane Stir overnight at RT A2->A3 A4 Filter and wash the [Lys(Boc)]2Cu precipitate A3->A4 B1 Suspend [Lys(Boc)]2Cu in Acetone/Water B2 Add 8-Quinolinol Stir until color changes to yellow-green B1->B2 B3 Filter off copper quinolinate B2->B3 B4 Concentrate filtrate to obtain Nε-Boc-L-lysine B3->B4

Figure 2: Experimental workflow for the synthesis of Nε-Boc-L-lysine.

Methodology:

  • Copper Complex Formation: L-lysine monohydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) are dissolved in water. A solution of copper(II) acetate monohydrate (0.5 eq) in water is added, and the mixture is stirred until a clear blue solution is formed.

  • Boc Protection: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane is added to the copper complex solution. The reaction mixture is stirred vigorously at room temperature overnight.

  • Isolation of Complex: The resulting blue precipitate of the Nε-Boc-L-lysine copper complex, [Lys(Boc)]₂Cu, is collected by filtration, washed sequentially with water, ethanol, and diethyl ether, and then dried.

  • Copper Removal: The dried copper complex is suspended in a mixture of acetone and water. 8-Quinolinol (2.2 eq relative to copper) is added, and the suspension is stirred at room temperature. The reaction is complete when the color of the suspension changes from blue to yellow-green.

  • Final Product Isolation: The solid copper quinolinate is removed by filtration. The filtrate is concentrated under reduced pressure to yield Nε-Boc-L-lysine as a white solid.

Step 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine

With the ε-amino group protected, the α-amino group is now protected with the Fmoc group.

Methodology:

  • Reaction Setup: Nε-Boc-L-lysine (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate. The solution is cooled in an ice bath.

  • Fmoc Protection: A solution of 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu, 1.05 eq) in dioxane is added dropwise to the cooled lysine solution under vigorous stirring.

  • Reaction Progression: The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu. The aqueous phase is then acidified to pH 2 with cold 1 M HCl. The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Nα-Fmoc-Nε-Boc-L-lysine as a white solid.

Step 3: Selective Deprotection of the ε-Amino Group

The acid-labile Boc group is removed to expose the ε-amino group for the subsequent diazotransfer reaction.

Methodology:

  • Deprotection: Nα-Fmoc-Nε-Boc-L-lysine (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 1:1 v/v).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Isolation: The solvent is removed under reduced pressure. The residue is triturated with cold diethyl ether to precipitate the product. The solid is collected by filtration, washed with cold diethyl ether, and dried to afford Nα-Fmoc-L-lysine as its trifluoroacetate salt (Nα-Fmoc-L-lysine·TFA).

Step 4: Diazotransfer Reaction to Yield this compound

This final step converts the primary amine at the Nε position into an azide group.

Methodology:

  • Reaction Setup: Nα-Fmoc-L-lysine·TFA (1.0 eq) is dissolved in a solvent mixture, such as methanol/water or a biphasic mixture of H₂O/MeOH/CH₂Cl₂. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount, e.g., 0.02 eq) is added.

  • Diazotransfer Reagent Addition: A diazotransfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 1.5-3.0 eq), is added to the mixture.

  • pH Adjustment: The pH of the reaction mixture is adjusted to and maintained at approximately 9-9.5 by the careful addition of a base, such as aqueous potassium carbonate (K₂CO₃).

  • Reaction Progression: The mixture is stirred vigorously at room temperature for several hours (e.g., 18-24 hours) until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent like CH₂Cl₂ or ethyl acetate. The aqueous phase is separated and washed with diethyl ether. The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted multiple times with ethyl acetate or diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical yields and key parameters for the synthesis pathway. Note that yields can vary based on reaction scale and purification efficiency.

StepProductStarting MaterialTypical Yield (%)M.W. ( g/mol )
1Nε-Boc-L-lysineL-lysine·HCl85-95246.30
2Nα-Fmoc-Nε-Boc-L-lysineNε-Boc-L-lysine90-98468.55
3Nα-Fmoc-L-lysine·TFANα-Fmoc-Nε-Boc-L-lysine>95 (crude)482.48
4This compoundNα-Fmoc-L-lysine·TFA65-80394.42
Overall This compound L-lysine·HCl 50-70 394.42

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To detect the characteristic azide stretch (around 2100 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound via an orthogonal protection and subsequent diazotransfer strategy is a reliable and scalable method for producing this valuable chemical tool. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this compound in their work, enabling advanced applications in peptide chemistry, drug discovery, and proteomics. Careful execution of each step and diligent purification are paramount to achieving a high-purity final product suitable for sensitive downstream applications.

A Technical Guide to Fmoc-Protected Azido Amino Acids for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Fmoc-protected azido amino acids are indispensable tools in this field, serving as versatile building blocks for the synthesis of complex peptides and bioconjugates. The azide group, being small, stable under standard peptide synthesis conditions, and bioorthogonal, acts as a chemical handle for a variety of powerful ligation chemistries.[1][2] Its most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the precise attachment of molecules like fluorophores, PEG chains, or therapeutic agents.[3][4][5][6] This guide provides a comprehensive overview of the synthesis of Fmoc-azido amino acids, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), subsequent modifications, and key applications, complete with detailed protocols and quantitative data.

Synthesis of Fmoc-Protected Azido Amino Acids

An efficient and scalable method for preparing Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] and Fmoc-L-azidohomoalanine [Fmoc-Aha-OH], starts from readily available Fmoc-protected asparagine (Fmoc-Asn-OH) and glutamine (Fmoc-Gln-OH), respectively.[7][8] The process involves a two-step sequence: a Hofmann rearrangement to form the intermediate diamino acid, followed by a diazo-transfer reaction to convert the side-chain amine into an azide.[7][8] This route is advantageous as it is high-yielding, avoids column chromatography, and can be performed on a gram scale.[7]

Data Presentation: Synthesis Yields

The following table summarizes typical yields for the two-step synthesis of common Fmoc-azido amino acids.

Starting MaterialIntermediate ProductIntermediate Yield (%)Final ProductFinal Yield (%)Purity (%)Reference
Fmoc-Asn-OHFmoc-Dap-OH79-80Fmoc-Ala(N₃)-OH62-75>98[7]
Fmoc-Gln-OHFmoc-Dab-OH71-74Fmoc-Aha-OH65-74>98[7]
Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

This protocol is adapted from the method described by Lau and Spring (2011).[7]

Step 1: Hofmann Rearrangement to Synthesize Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH)

  • Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

  • Add pyridine to the solution.

  • Add [Bis(trifluoroacetoxy)iodo]benzene and stir the mixture for approximately 14 hours at room temperature.

  • The product, Fmoc-Dap-OH, is typically isolated by filtration and can be used in the next step without further purification.

Step 2: Diazo-Transfer Reaction

  • Dissolve the Fmoc-Dap-OH from the previous step in a biphasic solvent mixture of water, methanol, and dichloromethane (1:1:1).[7]

  • Add imidazole-1-sulfonyl azide hydrochloride, a stable diazo-transfer reagent.[7][8]

  • Adjust the pH of the mixture to approximately 9 using an aqueous solution of potassium carbonate (K₂CO₃).[7][8]

  • Stir the reaction vigorously at room temperature for 18-24 hours.[8]

  • After the reaction is complete, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.

  • Wash the aqueous layer with diethyl ether (Et₂O) to remove organic impurities.

  • Acidify the aqueous layer to a pH of 2 using concentrated HCl.[8]

  • Extract the final product, Fmoc-Ala(N₃)-OH, with Et₂O.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product. The resulting amino acid is generally of sufficient purity (>98%) for direct use in SPPS.[7][8]

Incorporation of Azido Amino Acids via Fmoc-SPPS

Fmoc-protected azido amino acids are fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[9][10] The azide group is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically with trifluoroacetic acid, TFA).[10][11] This orthogonality allows for their seamless integration into automated or manual synthesis workflows.[12][13]

Logical Workflow for Fmoc-SPPS Cycle

Fmoc-SPPS Cycle for Azido Amino Acid Incorporation cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin Resin with Free Amine Coupling Amino Acid Coupling Resin->Coupling Add Fmoc-Azido-AA + Activator (e.g., HATU) Wash1 Wash (DMF) Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash (DMF) Capping->Wash2 Deprotection Fmoc Deprotection Wash2->Deprotection Add 20% Piperidine/DMF Wash3 Wash (DMF) Deprotection->Wash3 Elongated Elongated Peptide on Resin Wash3->Elongated Elongated->Coupling Repeat Cycle

Caption: General workflow for incorporating azido amino acids via Fmoc-SPPS.

Experimental Protocol 2: Manual SPPS of a Model Azido-Peptide

This protocol outlines the manual synthesis of a peptide containing an azido amino acid on a Rink Amide resin, which yields a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and azido-functionalized)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[12]

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-protected amino acid (e.g., the synthesized Fmoc-azido amino acid) by dissolving it in DMF with HATU (1 equivalent) and DIPEA (2 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[14]

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the coupling (Step 3) and deprotection (Step 4) cycles for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[14] Note: Avoid using thiols in the cleavage cocktail, as they can reduce the azide group.[11]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Post-Synthetic Modification via Click Chemistry

The azide group serves as a versatile handle for post-synthetic modifications, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction forms a stable triazole linkage between the azido-peptide and an alkyne-containing molecule.[5] The reaction is highly efficient, stereospecific, and can be performed in aqueous solutions, making it ideal for bioconjugation.[4][5] This modification can be performed while the peptide is still attached to the resin or after cleavage and purification.[3]

Reaction Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC Reaction cluster_product Product AzidoPeptide Peptide-R1-N₃ TriazoleProduct Peptide-R1-[Triazole]-R2-Molecule AzidoPeptide->TriazoleProduct + AlkyneMolecule HC≡C-R2-Molecule AlkyneMolecule->TriazoleProduct Cu(I) Catalyst

Caption: Schematic of the CuAAC "click" reaction for peptide modification.

Experimental Protocol 3: General On-Resin CuAAC Reaction
  • Peptide Synthesis: Synthesize the azido-containing peptide on the resin as described in Protocol 2, leaving the side-chain protecting groups intact.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified molecule (e.g., a fluorescent dye) in a DMF/water mixture.

    • Prepare a solution of a Cu(I) source, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.

  • Click Reaction:

    • Swell the peptide-bound resin in the reaction solvent.

    • Add the alkyne solution, followed by the sodium ascorbate and CuSO₄ solutions to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin extensively with DMF, water, and DCM to remove all traces of copper and excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in Protocol 2.

Applications in Research and Drug Development

The ability to precisely incorporate an azide handle into a peptide sequence opens up a vast array of applications in basic research and therapeutic development.

Key Application Areas

Applications of Azido-Modified Peptides cluster_apps Applications via Click Chemistry Main Fmoc-Azido Amino Acids in SPPS Peptide Azido-Functionalized Peptides Main->Peptide Bioconjugation Bioconjugation Peptide->Bioconjugation Cyclization Peptide Cyclization (Stapled Peptides) Peptide->Cyclization Probes Molecular Probes Peptide->Probes DrugDev Drug Development Peptide->DrugDev Labeling Labeling (Dyes, Biotin) Bioconjugation->Labeling PEGylation PEGylation Bioconjugation->PEGylation DrugConj Drug Conjugation Bioconjugation->DrugConj Stability Enhanced Stability & Bioavailability Cyclization->Stability PPI Targeting Protein-Protein Interactions Cyclization->PPI Imaging Cellular Imaging Probes->Imaging Diagnostics Diagnostics Probes->Diagnostics Targeted Targeted Delivery DrugDev->Targeted

Caption: Key applications stemming from azido-functionalized peptides.

  • Bioconjugation: Azido groups are used to attach a wide range of functionalities to peptides, including fluorescent dyes for imaging, PEG moieties to improve solubility and half-life, and cytotoxic drugs to create targeted therapeutics.[15][16][17]

  • Peptide Cyclization: Intramolecular click reactions are employed to create "stapled" or cyclic peptides.[3][15] This modification can enhance metabolic stability, increase binding affinity, and improve cell permeability.[17]

  • Synthesis of Peptidomimetics: The triazole ring formed during click chemistry can act as a surrogate for an amide bond, enabling the synthesis of novel peptide mimics with altered structural and functional properties.[4][7]

  • Development of Molecular Probes: Peptides functionalized with azides can be clicked to reporter tags to create probes for studying biological processes, such as protein folding or enzyme activity.[7]

Conclusion

Fmoc-protected azido amino acids represent a powerful and versatile class of building blocks for modern peptide chemistry. Their straightforward synthesis, compatibility with standard Fmoc-SPPS, and the bioorthogonality of the azide group have made them indispensable for the development of sophisticated peptide-based tools and therapeutics. The ability to perform highly efficient and specific "click" reactions post-synthesis provides researchers and drug developers with unparalleled control over the final structure and function of the target molecule, paving the way for continued innovation in the field.

References

N6-Azido-L-Fmoc-lysine: A Technical Guide for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Azido-L-Fmoc-lysine, chemically known as (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-6-azidohexanoic acid, is a pivotal building block in modern chemical biology and drug development.[1] This non-canonical amino acid integrates the utility of a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) with a bioorthogonal azido moiety on the lysine side chain. The azide group serves as a versatile chemical handle for "click" chemistry, enabling the precise and efficient conjugation of peptides and proteins to a wide array of molecules, including fluorescent probes, imaging agents, and therapeutic payloads.[2] This guide provides an in-depth overview of its properties, synthesis, and applications in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

A Note on Nomenclature: While the query specified "N6-Diazo-L-Fmoc-lysine," the compound widely utilized in click chemistry with the CAS Number 159610-89-6 is N6-azido -L-Fmoc-lysine (Fmoc-Lys(N3)-OH). A diazo group (R2C=N2) possesses different reactivity from an azido group (R-N3). This guide will focus on the applications of the commercially available and extensively documented N6-azido-L-Fmoc-lysine.

Physicochemical Properties

N6-Azido-L-Fmoc-lysine is a white to off-white solid that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its key structural features, the Fmoc-protected alpha-amino group and the omega-azido group on the side chain, are stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of piperidine treatment for Fmoc deprotection and coupling reactions.[3]

PropertyValueReference
CAS Number 159610-89-6
Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Appearance White to off-white solid
Purity Typically >97%
Storage Temperature -20°C[3]

Synthesis of N6-Azido-L-Fmoc-lysine

The synthesis of N6-Azido-L-Fmoc-lysine typically involves the selective protection of the α-amino group of L-lysine with an Fmoc group, followed by the conversion of the ε-amino group to an azide. One common synthetic route involves a diazo transfer reaction on the ε-amino group of Fmoc-L-lysine. This process must be carefully controlled to ensure the selective azidation of the side-chain amine without affecting the Fmoc-protected α-amine.

G lysine L-Lysine fmoc_protection Fmoc Protection of α-amine lysine->fmoc_protection fmoc_lys Fmoc-L-Lysine fmoc_protection->fmoc_lys diazo_transfer Diazo Transfer on ε-amine fmoc_lys->diazo_transfer final_product N6-Azido-L-Fmoc-lysine diazo_transfer->final_product

Caption: Generalized synthetic workflow for N6-Azido-L-Fmoc-lysine.

Click Chemistry Applications

The azide functionality of N6-Azido-L-Fmoc-lysine is the cornerstone of its utility, enabling its participation in highly specific and efficient click chemistry reactions. These bioorthogonal ligations allow for the covalent modification of azide-containing peptides and proteins in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click reaction that involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction is characterized by its high yields, stereospecificity (forming the 1,4-disubstituted triazole), and mild reaction conditions.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[4] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and enhance reaction rates.[6]

G peptide_azide Peptide-Lys(N3) cycloaddition [3+2] Cycloaddition peptide_azide->cycloaddition alkyne Alkyne-functionalized Molecule alkyne->cycloaddition cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) cu_catalyst->cycloaddition triazole_product Peptide-Triazole-Molecule Conjugate cycloaddition->triazole_product

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for biological applications is the development of SPAAC, which obviates the need for a cytotoxic copper catalyst.[] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possess high ring strain.[8][9] This inherent strain dramatically lowers the activation energy for the cycloaddition reaction with azides, allowing it to proceed rapidly at physiological temperatures and pH.[] The absence of a copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.[8]

G peptide_azide Peptide-Lys(N3) cycloaddition [3+2] Cycloaddition (Catalyst-free) peptide_azide->cycloaddition strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->cycloaddition triazole_product Peptide-Triazole-Molecule Conjugate cycloaddition->triazole_product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction kinetics, biocompatibility, and the nature of the molecules to be conjugated.

ParameterCuAACSPAACReference
Catalyst Copper(I)None[]
Biocompatibility Lower (due to copper cytotoxicity)Higher[]
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹~0.1 - 0.3 M⁻¹s⁻¹ (with benzyl azide)[][10]
Typical Reaction Time Minutes to a few hours30 minutes to 12 hours[4][]
Typical Yield >95%80-99%[6][]

Experimental Protocols

Incorporation of N6-Azido-L-Fmoc-lysine into Peptides via SPPS

N6-Azido-L-Fmoc-lysine can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).

  • Amino Acid Coupling: Activate N6-Azido-L-Fmoc-lysine (typically 3-5 equivalents) with a coupling reagent such as HBTU/DIEA or DIC/Oxyma in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

General Protocol for CuAAC Bioconjugation

This protocol provides a general guideline for the copper-catalyzed conjugation of an azide-containing peptide to an alkyne-functionalized molecule.[4]

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., PBS or Tris buffer).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO4, a copper ligand (e.g., THPTA), and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide and the alkyne-functionalized molecule.

    • Add the copper ligand solution, followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

General Protocol for SPAAC Bioconjugation

This protocol provides a general guideline for the strain-promoted conjugation of an azide-containing peptide to a cyclooctyne-functionalized molecule.[]

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing peptide in a suitable aqueous buffer (e.g., PBS).

    • Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester) in an organic solvent such as DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide and a molar excess of the cyclooctyne-functionalized molecule. The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The progress of the reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the peptide conjugate to remove any unreacted labeling reagent using methods such as spin desalting columns, dialysis, or HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow from the incorporation of N6-Azido-L-Fmoc-lysine into a peptide to the final bioconjugation via click chemistry.

G cluster_spps Solid-Phase Peptide Synthesis spps_start Start with Resin fmoc_deprotection Fmoc Deprotection spps_start->fmoc_deprotection coupling Couple Fmoc-Lys(N3)-OH fmoc_deprotection->coupling elongation Peptide Elongation coupling->elongation cleavage Cleavage & Deprotection elongation->cleavage purification1 HPLC Purification of Azide-Peptide cleavage->purification1 characterization1 LC-MS Characterization purification1->characterization1 click_reaction Click Reaction (CuAAC or SPAAC) characterization1->click_reaction purification2 Purification of Conjugate click_reaction->purification2 characterization2 Final Product Characterization purification2->characterization2

Caption: Experimental workflow for peptide synthesis and bioconjugation.

Conclusion

N6-Azido-L-Fmoc-lysine is an indispensable tool for the site-specific modification of peptides and proteins. Its compatibility with standard Fmoc-based solid-phase peptide synthesis allows for the straightforward introduction of an azide handle into a polypeptide chain. This azide group can then be selectively and efficiently functionalized using either copper-catalyzed or strain-promoted click chemistry, providing a powerful platform for the development of novel bioconjugates for research, diagnostics, and therapeutic applications. The choice between CuAAC and SPAAC will be dictated by the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo applications.

References

An In-Depth Technical Guide to the Azide Group in Nε-Fmoc-L-azidolysine

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on nomenclature: The compound of interest is frequently referred to by various names, including N6-Diazo-L-Fmoc-lysine, Fmoc-Lys(N3)-OH, and (2S)-6-azido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid.[1] It is critical to note that the functional group is an azide (-N3) , not a diazo group. This guide will focus on the properties and applications of the azide moiety in this versatile amino acid derivative, a cornerstone reagent in modern chemical biology and drug development.[1][2]

This reagent is an amino acid derivative where the epsilon-amino group of lysine is modified with an azide group, and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This arrangement makes it perfectly suited for solid-phase peptide synthesis (SPPS), allowing for the precise, site-specific incorporation of an azide "handle" into a peptide sequence.[1][2][3]

The azide group is small, metabolically stable, and does not interfere with biological processes, making it a bioorthogonal functional group.[3] Its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions.[2][4] These reactions enable the covalent attachment of a wide array of molecules, such as fluorescent dyes, imaging agents, therapeutic payloads, or polymers, to the peptide of interest.[1][3]

Core Properties and Specifications

The quantitative data for Nε-Fmoc-L-azidolysine are summarized below, providing key parameters for its use in experimental settings.

PropertyValueCitations
Synonyms Fmoc-Lys(N3)-OH, Fmoc-L-azidolysine, this compound[1][5]
IUPAC Name (2S)-6-azido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
CAS Number 159610-89-6[1][6]
Molecular Formula C21H22N4O4[1][7]
Molecular Weight 394.4 g/mol [1][7]
Appearance White crystalline powder[7]
Purity ≥97-99%[7]
Melting Point 71 - 78 °C[7]
Storage Conditions 0 - 8 °C; -20°C for long-term storage[7][8]
Optical Rotation [a]D20 = -29 ± 1º (c=1 in DMF)[7]

Key Applications in Research and Development

The unique properties of the azide group in Fmoc-Lys(N3)-OH make it an invaluable tool for:

  • Peptide Synthesis and Modification: It serves as a fundamental building block in SPPS for creating peptides with bioorthogonal handles.[1][2] These modified peptides are crucial for studying protein-protein interactions and developing novel biomaterials.[1]

  • Bioconjugation via Click Chemistry: The azide functionality is central to two main types of click reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[1][4][9]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (like DBCO or BCN), allowing for conjugation in living systems where copper's toxicity is a concern.[4][10][11]

  • Drug Development: This amino acid facilitates the development of targeted therapeutics and advanced drug delivery systems.[2][7] For example, it is used in the synthesis of Antibody-Drug Conjugates (ADCs) and for attaching polyethylene glycol (PEG) chains to peptides to improve their pharmacokinetic properties.

  • Fluorescent Labeling and Imaging: By clicking fluorescent probes onto azide-modified peptides or proteins, researchers can visualize biological processes and track molecules within cells.[1][7]

Experimental Protocols

Synthesis of Nε-Fmoc-L-azidolysine

The synthesis of Fmoc-azido amino acids can be achieved through various routes.[12] A common strategy involves a diazotransfer reaction on the corresponding amine. The following is a representative protocol adapted from literature for the synthesis from Fmoc-L-lysine.[13]

Materials:

  • Fmoc-L-lysine·HCl

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Potassium carbonate (K2CO3)

  • Copper(II) sulfate (CuSO4)

  • Methanol (MeOH), Water (H2O), Dichloromethane (CH2Cl2)

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Fmoc-L-lysine·HCl in a mixture of MeOH/H2O.

  • Add CuSO4 (catalytic amount), followed by ISA·HCl (1.2 equivalents) and K2CO3 (2.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for several hours (e.g., 5-18 hours). Monitor the reaction by TLC or LC-MS.[14]

  • Once the reaction is complete, dilute the mixture with CH2Cl2.

  • Isolate the aqueous phase and wash it with Et2O to remove organic impurities.

  • Acidify the aqueous phase to pH 2 using concentrated HCl. This will precipitate the product.

  • Extract the product into an organic solvent like Et2O or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified further by crystallization or column chromatography if necessary. The purity should be confirmed by NMR and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(N3)-OH is fully compatible with standard Fmoc-based SPPS protocols.[1]

Materials:

  • Rink amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-Lys(N3)-OH)

  • Coupling agents: HCTU or HATU

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (CH2Cl2)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H2O, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate a solution of the Fmoc-amino acid (3-5 equivalents) with a coupling agent like HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For coupling Fmoc-Lys(N3)-OH, standard coupling times are sufficient.[13]

  • Wash the resin thoroughly with DMF and CH2Cl2.

  • Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin and dry it. Treat the resin with the cleavage cocktail for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the azide-containing peptide by reverse-phase HPLC.

CuAAC "Click" Reaction Protocol

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-functionalized peptide

  • Alkyne-functionalized molecule (1.2-1.5 equivalents)

  • Copper(II) sulfate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))

  • Solvent: A mixture of water and a miscible organic solvent like DMSO or t-butanol.

Procedure:

  • Dissolve the azide-peptide and the alkyne-molecule in the chosen solvent system.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO4 in water.

  • Add the CuSO4 solution to the peptide/alkyne mixture, followed by the sodium ascorbate solution. If using TBTA, it can be pre-mixed with the CuSO4.

  • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within a short time.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purify the resulting triazole-linked conjugate by reverse-phase HPLC.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involving Nε-Fmoc-L-azidolysine.

spss_click_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation Resin Solid Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine) Resin->Deprotection1 Coupling Couple Standard Fmoc-AA Deprotection1->Coupling Repeat n times Coupling->Deprotection1 IncorporateAzide Couple Fmoc-Lys(N3)-OH Coupling->IncorporateAzide Deprotection2 Final Fmoc Deprotection IncorporateAzide->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage PurifiedPeptide Purified Azide-Peptide Cleavage->PurifiedPeptide ClickReaction Click Chemistry (CuAAC or SPAAC) PurifiedPeptide->ClickReaction Alkyne Alkyne-Molecule (e.g., Dye, Drug) Alkyne->ClickReaction FinalProduct Final Bioconjugate ClickReaction->FinalProduct

Caption: Workflow for creating bioconjugates using Fmoc-Lys(N3)-OH.

cuaac_mechanism Azide Peptide-Azide Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole Catalyst Cu(II)SO4 + Sodium Ascorbate Cu_I Cu(I) Active Catalyst Catalyst->Cu_I Reduction Cu_I->Triazole Catalysis

Caption: Simplified schematic of the CuAAC click chemistry reaction.

References

A Technical Guide to N6-Diazo-L-Fmoc-lysine: Stability, Storage, and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for N6-Diazo-L-Fmoc-lysine, a critical reagent in bioconjugation and drug development. This document outlines recommended handling procedures, summarizes available stability data, and provides detailed experimental protocols for its synthesis and application.

Introduction

This compound is a versatile amino acid derivative that incorporates a diazo group on the side chain of lysine, with the alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique combination of functional groups makes it a valuable tool for site-specific modification of peptides and proteins through "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its applications are prominent in the development of antibody-drug conjugates (ADCs), fluorescently labeled biomolecules, and other advanced biotherapeutics.

Given the reactive nature of the diazo group, understanding the stability and proper handling of this compound is paramount to ensure experimental reproducibility and safety. This guide aims to provide researchers with the necessary information to effectively utilize this reagent in their work.

Stability of this compound

Quantitative stability data for this compound under various conditions is not extensively available in peer-reviewed literature. However, based on the known properties of its core functional groups—the diazo group and the Fmoc protecting group—and information from commercial suppliers, the following stability profile can be inferred.

Thermal Stability

Diazo compounds are known to be thermally labile, decomposing to form highly reactive carbenes with the liberation of nitrogen gas. The Fmoc group can also be thermally cleaved at elevated temperatures. Therefore, exposure of this compound to high temperatures should be avoided.

One study on the thermal cleavage of Fmoc-protected amino acids in DMSO showed that cleavage could be observed at temperatures as high as 120°C.[1][2][3][4][5] While this is an extreme condition, it highlights the importance of maintaining low temperatures during storage and handling.

Photostability

Diazo compounds are generally sensitive to light and can undergo photodecomposition. It is crucial to protect this compound from light to prevent degradation. Storage in amber vials or containers wrapped in aluminum foil is highly recommended.

pH Stability

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: The Fmoc group is generally stable in acidic conditions. However, strong acidic conditions may affect the diazo group.

  • Basic Conditions: The Fmoc group is labile to basic conditions and is typically removed using a solution of piperidine in DMF during solid-phase peptide synthesis. The diazo group's stability in basic conditions can also be compromised. A synthesis protocol for a similar compound, Fmoc-azido-L-lysine, notes that basic conditions (pH 9) can lead to Fmoc deprotection.[6]

Therefore, it is critical to control the pH during experimental procedures to maintain the integrity of the molecule.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and reactivity of this compound. The following conditions are recommended based on supplier data sheets.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CUp to 1 yearStore in a tightly sealed container, protected from light and moisture.
4°CShort-termFor immediate use. Avoid prolonged storage at this temperature.
In Solvent (e.g., DMF or DMSO) -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents.
-80°CUp to 1 yearFor long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Synthesis of this compound

Diagram of the Synthesis Workflow for Nε-azido-Fmoc-L-lysine

G Lys_HCl L-Lysine·HCl Copper_Complex [Lys(Boc)]2Cu Lys_HCl->Copper_Complex 1. Cu(OAc)2·H2O, Base 2. Boc2O Boc_Lys Boc-Lys-OH Copper_Complex->Boc_Lys 8-Hydroxyquinoline Fmoc_Boc_Lys Fmoc-Lys(Boc)-OH Boc_Lys->Fmoc_Boc_Lys Fmoc-OSu Fmoc_Lys_NH2 Fmoc-Lys-NH2·TFA Fmoc_Boc_Lys->Fmoc_Lys_NH2 TFA Fmoc_Lys_N3 Fmoc-Lys(N3)-OH Fmoc_Lys_NH2->Fmoc_Lys_N3 Diazo Transfer Reagent (e.g., TfN3 or Imidazole-1-sulfonyl azide)

Caption: General synthesis workflow for Fmoc-protected lysine with a side-chain azide.

Methodology:

  • Protection of the ε-amino group: L-lysine hydrochloride is reacted with copper acetate monohydrate and a base, followed by treatment with di-tert-butyl dicarbonate (Boc₂O) to form the copper complex of Nε-Boc-L-lysine.[7]

  • Removal of Copper: The copper is removed using 8-hydroxyquinoline to yield Nε-Boc-L-lysine.[7]

  • Protection of the α-amino group: The α-amino group is protected with a 9-fluorenylmethyloxycarbonyl group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[7]

  • Deprotection of the ε-amino group: The Boc protecting group on the side chain is removed using trifluoroacetic acid (TFA).[7]

  • Diazo Transfer: The free ε-amino group is converted to a diazo group using a suitable diazo transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, under controlled pH conditions.[6][7]

Note: Diazo transfer reagents can be hazardous and should be handled with extreme care in a well-ventilated fume hood, following all institutional safety protocols.

Bioconjugation via Click Chemistry

This compound is primarily used for bioconjugation reactions. Once incorporated into a peptide or protein, the diazo group can react with an alkyne-modified molecule via click chemistry.

4.2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between the diazo group and a terminal alkyne, forming a stable triazole linkage.

Diagram of the CuAAC Experimental Workflow

G Peptide_N3 Peptide with this compound Reaction_Mix Reaction Mixture Peptide_N3->Reaction_Mix Alkyne_Molecule Alkyne-modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Reaction_Mix Purification Purification (e.g., HPLC) Reaction_Mix->Purification Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) Conjugate Peptide-Molecule Conjugate Purification->Conjugate

Caption: Experimental workflow for bioconjugation using CuAAC.

Methodology:

  • Prepare the Peptide: Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS).

  • Prepare the Reaction Mixture: Dissolve the azide-containing peptide and the alkyne-modified molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the Catalyst: Prepare a fresh solution of the copper(I) catalyst. A common method is the in situ reduction of copper(II) sulfate with sodium ascorbate.[8][9] Add the catalyst to the reaction mixture.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purify: Purify the resulting peptide conjugate using reverse-phase HPLC.

4.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is particularly useful for applications in living systems where copper toxicity is a concern.[10][][12][13]

Diagram of the SPAAC Experimental Workflow

G Peptide_N3 Peptide with this compound Reaction_Mix Reaction Mixture Peptide_N3->Reaction_Mix Cyclooctyne_Molecule Strained Cyclooctyne-modified Molecule (e.g., DBCO-Fluorophore) Cyclooctyne_Molecule->Reaction_Mix Purification Purification (e.g., HPLC) Reaction_Mix->Purification Incubate at RT Conjugate Peptide-Molecule Conjugate Purification->Conjugate

Caption: Experimental workflow for bioconjugation using SPAAC.

Methodology:

  • Prepare the Peptide: Synthesize the peptide containing this compound.

  • Prepare the Reaction Mixture: Dissolve the azide-containing peptide and the strained cyclooctyne-modified molecule in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Incubate: The reaction typically proceeds at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reactants.[10][]

  • Purify: Purify the conjugate as needed, for example, by HPLC for in vitro applications or through buffer exchange for cellular studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and other chemicals.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or potentially hazardous reagents like diazo transfer compounds.

  • Avoid Heat, Light, and Incompatible Materials: As detailed in the stability section, protect the compound from heat, light, and strong acids or bases.

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines and local regulations.

Conclusion

This compound is a powerful tool for the site-specific modification of biomolecules. A thorough understanding of its stability and adherence to proper storage and handling protocols are essential for successful and safe experimentation. While quantitative stability data remains limited, the general principles outlined in this guide, derived from the known chemistry of its functional groups, provide a solid foundation for its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Containing N6-Diazo-L-lysine via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of peptides containing N6-diazo-L-lysine. The described method involves a two-stage process:

  • Solid-Phase Peptide Synthesis (SPPS) of an Azido-Lysine Containing Peptide: Incorporation of N6-azido-L-Fmoc-lysine (Fmoc-Lys(N3)-OH) into the peptide sequence using standard Fmoc chemistry.

  • Solution-Phase Conversion of Azide to Diazo Group: Post-cleavage modification of the purified azido-peptide to the corresponding diazo-peptide using a phosphine-mediated reaction.

Currently, a direct on-resin conversion of the lysine side-chain azide to a diazo group is not a well-established protocol. The following procedures detail the reliable synthesis of the azido-peptide precursor on a solid support, followed by the solution-phase transformation to yield the final diazo-functionalized peptide.

Stage 1: Solid-Phase Peptide Synthesis of Azido-Lysine Peptides

This stage follows standard Fmoc-based solid-phase peptide synthesis protocols. Fmoc-Lys(N3)-OH is utilized as the building block to introduce the azide functionality at the desired position within the peptide sequence. The azide group is stable to the standard conditions of Fmoc-SPPS, including piperidine treatment for Fmoc deprotection and acidic cleavage from the resin.[1]

Materials and Reagents:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-Lys(N3)-OH)

  • Coupling reagents: e.g., HBTU/HOBt/DIEA or DIC/Oxyma

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol (MeOH), Diethyl ether (Et2O)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H2O

  • Peptide synthesis vessel

  • Shaker

Experimental Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagents. For example, dissolve the Fmoc-amino acid, HBTU (0.95 eq. to amino acid), and HOBt (1 eq. to amino acid) in DMF, and add DIEA (2 eq. to amino acid).

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Lys(N3)-OH at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), MeOH (3x), and Et2O (3x). Dry the resin under vacuum.

  • Peptide Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude azido-peptide pellet under vacuum.

  • Purification: Purify the crude azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the purified azido-peptide.

Quantitative Data for SPPS of Azido-Peptides:

ParameterTypical Value/RangeNotes
Resin Loading0.1 - 0.7 mmol/gVaries with the resin type.
Amino Acid Equivalents3 - 5 eq.Per equivalent of resin functional groups.
Coupling Reagent Equivalents0.95 - 1.0 eq. (to amino acid)For HBTU/HOBt or DIC/Oxyma.
Base (DIEA) Equivalents2 eq. (to amino acid)
Coupling Time1 - 2 hoursCan be monitored by ninhydrin test.
Fmoc Deprotection Time5 min + 15-20 minTwo-step deprotection is common.
Cleavage Time2 - 3 hours
Crude Peptide PurityVariableSequence-dependent.
Purified Peptide Yield10 - 40%Dependent on peptide length and sequence.

Stage 2: Solution-Phase Conversion of Azide to Diazo Group

This protocol is based on the phosphine-mediated conversion of azides to diazo compounds, a reaction inspired by the Staudinger ligation.[2] This transformation is performed on the purified azido-peptide in solution.

Materials and Reagents:

  • Purified azido-peptide

  • Phosphine reagent: e.g., N-Succinimidyl 3-(diphenylphosphino)propionate

  • Solvents: Tetrahydrofuran (THF), Water (H2O), Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the purified azido-peptide in a mixture of THF and water (e.g., a 7:1 v/v ratio).

    • To this solution, add the phosphine reagent (approximately 1.05 equivalents relative to the azide).

    • Stir the reaction mixture under an inert atmosphere (e.g., Argon) for approximately 4 hours at room temperature.

  • Base-catalyzed Fragmentation:

    • Add saturated aqueous NaHCO3 solution to the reaction mixture.

    • Stir vigorously for another 4 hours.

  • Work-up and Extraction:

    • Dilute the reaction mixture with saturated aqueous NaCl.

    • Extract the product with CH2Cl2 (2-3 times).

    • Combine the organic layers and dry over anhydrous Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting residue by silica gel flash chromatography to isolate the diazo-peptide.

Quantitative Data for Azide to Diazo Conversion:

ParameterTypical Value/RangeNotes
Phosphine Reagent Equivalents1.05 eq.Relative to the azido-peptide.
Reaction Time (Phosphine)4 hours
Reaction Time (Base)4 hours
Solvent SystemTHF/H2OA common solvent system for this reaction.
Yield~85%As reported for similar small molecules.

Visualizations

Workflow for the Synthesis of Diazo-Peptides

G cluster_SPPS Stage 1: Solid-Phase Peptide Synthesis cluster_Solution Stage 2: Solution-Phase Conversion Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt/DIEA) Fmoc_Deprotection->Coupling Elongation Peptide Elongation (Repeat Deprotection/Coupling) Coupling->Elongation Lys_N3_Coupling Fmoc-Lys(N3)-OH Coupling Lys_N3_Coupling->Elongation Elongation->Lys_N3_Coupling Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification1 RP-HPLC Purification of Azido-Peptide Cleavage->Purification1 Reaction Phosphine-Mediated Reaction (Phosphine Reagent, THF/H2O) Purification1->Reaction Workup Work-up and Extraction Reaction->Workup Purification2 Silica Gel Chromatography Workup->Purification2 Diazo_Peptide Final Diazo-Peptide Purification2->Diazo_Peptide

Caption: Workflow for the two-stage synthesis of diazo-peptides.

Signaling Pathway of Azide to Diazo Conversion

G Azido_Peptide Azido-Peptide (R-CH2-N3) Phosphazide Phosphazide Intermediate Azido_Peptide->Phosphazide + Phosphine Phosphine Phosphine Reagent (e.g., PPh3-Ester) Phosphine->Phosphazide Triazene Acyl Triazene Intermediate Phosphazide->Triazene Intramolecular Rearrangement Diazo_Peptide Diazo-Peptide (R-CH=N2) Triazene->Diazo_Peptide + Base Byproducts Byproducts Triazene->Byproducts Fragmentation Base Base (e.g., NaHCO3) Base->Diazo_Peptide

Caption: Phosphine-mediated conversion of an azide to a diazo compound.

References

Application Notes and Protocols for N6-Diazo-L-Fmoc-lysine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Diazo-L-Fmoc-lysine, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid and often abbreviated as Fmoc-Lys(N3)-OH, is a cornerstone reagent for the site-specific modification of peptides and proteins. This synthetic amino acid is indispensable for introducing a bioorthogonal azide handle into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS protocols, while the azide moiety on the side chain remains stable throughout the synthesis cycles.[1][2] This azide group serves as a reactive partner for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a flagship example of "click chemistry".

The CuAAC reaction facilitates the covalent ligation of the azide-modified peptide with a molecule bearing a terminal alkyne. This process forms a stable 1,2,3-triazole linkage, which is considered a bio-isostere of the amide bond. The reaction is lauded for its high yields, selectivity, and compatibility with a wide range of functional groups, making it a powerful tool in drug development, proteomics, and materials science for applications such as peptide-drug conjugation, fluorescent labeling, and the synthesis of complex biomaterials.[2]

Key Applications

  • Peptide-Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs or other therapeutic agents to peptides for targeted delivery.

  • Fluorescent Labeling: Conjugation of fluorescent dyes for imaging and in vitro assays.

  • Bioconjugation: Ligation of peptides to proteins, nucleic acids, or other biomolecules.

  • Surface Immobilization: Attachment of peptides to solid supports for various analytical and preparative purposes.

  • Peptide Cyclization: Intramolecular "stapling" of peptides to constrain their conformation and enhance biological activity.

Reaction Mechanism and Experimental Workflow

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that selectively produces the 1,4-disubstituted triazole isomer. The workflow for incorporating this compound into a peptide and subsequent on-resin CuAAC is depicted below.

CuAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin CuAAC Reaction cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling (Standard SPPS Cycles) Fmoc_Deprotection1->Amino_Acid_Coupling Fmoc_Lys_N3_Coupling Fmoc-Lys(N3)-OH Coupling Amino_Acid_Coupling->Fmoc_Lys_N3_Coupling Fmoc_Deprotection2 Fmoc Deprotection Fmoc_Lys_N3_Coupling->Fmoc_Deprotection2 Peptide_Elongation Peptide Elongation Fmoc_Deprotection2->Peptide_Elongation Azide_Peptide Resin-Bound Azide-Peptide Peptide_Elongation->Azide_Peptide Reaction CuAAC Reaction (DMF, RT, 2-4h) Azide_Peptide->Reaction Alkyne Alkyne-Modified Molecule Alkyne->Reaction Catalyst Cu(I) Catalyst System (CuBr, Na-Ascorbate, 2,6-Lutidine, DIPEA) Catalyst->Reaction Conjugate_Resin Resin-Bound Peptide Conjugate Reaction->Conjugate_Resin Cleavage Cleavage from Resin (e.g., TFA cocktail) Conjugate_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Purified Peptide Conjugate Purification->Final_Product

Figure 1: Experimental workflow for on-resin CuAAC.

Quantitative Data Summary

The on-resin copper-catalyzed azide-alkyne cycloaddition is known for its high efficiency, often resulting in near-quantitative conversion of the resin-bound azide-peptide. The following table summarizes a typical set of reaction conditions adapted from established protocols for on-resin CuAAC.

ParameterCondition/ValueNotes
Starting Material Resin-bound peptide with N6-azido-lysinePrepared via standard Fmoc-SPPS.
Alkyne Substrate 5 equivalentsA molar excess of the alkyne-modified molecule is used to drive the reaction to completion.
Copper Source Copper(I) Bromide (CuBr)1 equivalent. Other Cu(I) sources like CuI can also be used.
Reducing Agent Sodium Ascorbate3 equivalents. Added as a fresh solution to maintain copper in the active Cu(I) state.
Base/Ligand 2,6-Lutidine and DIPEA8 equivalents each. These bases can also act as ligands to stabilize the Cu(I) catalyst.
Solvent Dimethylformamide (DMF)Degassed solvent is recommended to minimize oxidation of the Cu(I) catalyst.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 2 - 4 hoursReaction progress can be monitored by analytical HPLC of a small cleaved sample.
Yield >95% (typical conversion)On-resin CuAAC reactions are generally very high-yielding.[3]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and subsequent on-resin CuAAC reaction. Optimization may be necessary for specific peptide sequences and alkyne substrates.

Protocol 1: Incorporation of Fmoc-Lys(N3)-OH during Fmoc-SPPS
  • Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin). Perform the initial Fmoc deprotection of the resin according to standard protocols (e.g., 20% piperidine in DMF).

  • Amino Acid Coupling: Continue with the standard Fmoc-SPPS cycles for the desired peptide sequence.

  • Fmoc-Lys(N3)-OH Coupling:

    • In a reaction vessel, combine the deprotected resin-bound peptide with 4 equivalents of Fmoc-Lys(N3)-OH, 4 equivalents of a coupling agent (e.g., PyBOP), and 8 equivalents of a base (e.g., DIPEA) in DMF.

    • Agitate the mixture at room temperature for 2-16 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Peptide Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a modified literature procedure for on-resin CuAAC.

  • Resin Preparation:

    • Take the resin-bound peptide containing the N6-azido-lysine residue (1 equivalent) after completion of the SPPS.

    • Wash the resin with DMF (5 x 3 mL), DCM (5 x 3 mL), and again with DMF (5 x 3 mL).

    • Transfer the resin to a suitable reaction vessel (e.g., a pressure vessel) with a septum.

  • Reaction Setup:

    • Degas the reaction vessel and refill with an inert gas (e.g., nitrogen or argon).

    • Add the alkyne-modified molecule (5 equivalents) dissolved in a minimal amount of degassed DMF.

    • Add 2,6-lutidine (8 equivalents) and DIPEA (8 equivalents) to the resin suspension.

  • Initiation of CuAAC:

    • Add a freshly prepared 1% solution of sodium ascorbate in degassed DMF (3 equivalents).

    • Finally, add a freshly prepared 1% solution of copper(I) bromide in degassed acetonitrile (1 equivalent).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

    • To monitor the reaction, a small aliquot of the resin can be withdrawn, washed, cleaved, and analyzed by analytical HPLC-MS to check for the consumption of the starting azide-peptide.

  • Work-up:

    • Once the reaction is complete, transfer the resin to a fritted syringe.

    • Wash the resin thoroughly with DMF (5 x 3 mL), DCM (5 x 3 mL), and finally with DMF (5 x 3 mL).

  • Cleavage and Purification:

    • Cleave the peptide conjugate from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide conjugate by reverse-phase HPLC.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Azide Peptide-Azide (from Fmoc-Lys(N3)-OH) Product 1,4-Disubstituted Triazole (Peptide Conjugate) Azide->Product Alkyne Alkyne-Molecule Alkyne->Product CuII Cu(II) Precursor (e.g., CuSO4 or from CuBr oxidation) CuI Cu(I) - Active Catalyst CuII->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Reduction CuI->CuII Oxidation CuI->Product Catalysis Ligand Ligand/Base (e.g., Lutidine, DIPEA) Ligand->CuI Stabilization

Figure 2: Key components of the CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N6-Diazo-L-Fmoc-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N6-Diazo-L-Fmoc-lysine in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This bioorthogonal conjugation technique is a powerful tool for site-specific labeling of peptides, proteins, and other biomolecules without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo imaging.[1][2][]

Introduction to SPAAC with this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. The reaction occurs between an azide-functionalized molecule and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage.[1][2] this compound is an azide-containing amino acid derivative that can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4] The presence of the azide group on the lysine side chain allows for precise, site-specific labeling of the resulting peptide with a DBCO or BCN-functionalized molecule of interest (e.g., a fluorophore, biotin, or drug molecule).

The key advantages of using SPAAC with this compound include:

  • Bioorthogonality: The reaction is highly selective and does not interfere with native biological processes.[1][]

  • Copper-Free: Unlike the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for live-cell applications.[1][2]

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH.[1]

  • High Efficiency: SPAAC reactions are known for their high yields and favorable kinetics.

Quantitative Data

The following tables summarize the kinetic data for the SPAAC reaction between an azidolysine derivative and common strained alkynes. While the data is for a closely related N-azidolysine (N3K), it provides a strong estimate for the reactivity of this compound.

Table 1: Second-Order Rate Constants for SPAAC Reactions

Azide-Containing Amino AcidStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
Azidolysine (N3K) PeptideDBCO-PEG0.34HBS buffer (pH 7.4)25
Fmoc-Azidolysine (N3K)BCN0.28Methanol25

Data adapted from Xie et al., 2022.[4]

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide sequence using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids (including this compound)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 5 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • To couple this compound, use the same procedure as for other standard Fmoc-amino acids.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Capping (Optional): After each coupling step, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

SPAAC Reaction of an Azide-Containing Peptide with a DBCO-Functionalized Fluorophore

This protocol describes the labeling of a purified peptide containing this compound with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-containing peptide

  • DBCO-functionalized fluorophore (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized fluorophore in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the DBCO-fluorophore stock solution to the peptide solution. A molar excess of 1.5 to 10 equivalents of the DBCO reagent is recommended to ensure efficient conjugation.[5]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification: Remove the unreacted DBCO-fluorophore and purify the labeled peptide using size-exclusion chromatography (e.g., Zeba™ Dye and Biotin Removal Columns) or reverse-phase HPLC.[5]

  • Analysis: Confirm the successful labeling by mass spectrometry (expect to see an increase in mass corresponding to the DBCO-fluorophore) and UV-Vis spectroscopy (to determine the degree of labeling).

Mandatory Visualizations

Diagram 1: General SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (Azide) Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., DBCO) Alkyne->Triazole

Caption: SPAAC reaction between an azide and a strained alkyne.

Diagram 2: Experimental Workflow for Peptide Labeling

Peptide_Labeling_Workflow cluster_synthesis Peptide Synthesis cluster_labeling Bioconjugation cluster_analysis Analysis SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage 2. Cleavage and Deprotection SPPS->Cleavage Purification1 3. Peptide Purification (HPLC) Cleavage->Purification1 SPAAC 4. SPAAC Reaction with DBCO-functionalized Molecule Purification1->SPAAC Purification2 5. Labeled Peptide Purification SPAAC->Purification2 Analysis 6. Characterization (Mass Spec, UV-Vis) Purification2->Analysis

Caption: Workflow for site-specific peptide labeling via SPAAC.

References

Application Notes and Protocols for the Incorporation of N6-Azido-L-Fmoc-lysine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It allows for the introduction of various functionalities, including fluorescent probes, imaging agents, and cytotoxic drug payloads. One of the most robust methods for achieving this is through the incorporation of unnatural amino acids bearing bioorthogonal handles.

This document provides detailed application notes and protocols for the incorporation of N6-Azido-L-Fmoc-lysine, a lysine derivative containing a side-chain azide group, into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The azide group serves as a versatile chemical handle for subsequent modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Note on Terminology: The user's query specified "N6-Diazo-L-Fmoc-lysine." However, the commonly available and widely used reagent for introducing a bioorthogonal handle for click chemistry at the lysine N6 position is N6-Azido-L-Fmoc-lysine . Diazo compounds possess different chemical reactivity and stability profiles.[2][3] This guide will focus on the incorporation of the azido-lysine derivative due to its prevalence and stability in standard peptide synthesis protocols.

Application Notes

The use of N6-Azido-L-Fmoc-lysine provides a powerful strategy for peptide functionalization. The core advantages include:

  • Site-Specific Modification: Incorporation at a defined position in the peptide sequence ensures a homogenous final product, which is critical for therapeutic applications.

  • Bioorthogonality: The azide group is chemically inert under most biological conditions, ensuring that it does not react with native functional groups in cells or in vivo until its specific reaction partner (an alkyne) is introduced.[1]

  • Compatibility with SPPS: The Fmoc protecting group on the α-amine allows for its seamless integration into standard automated or manual Fmoc-SPPS workflows.[4] The azide moiety is stable to the repetitive basic conditions used for Fmoc deprotection (e.g., piperidine) and the final acidic cleavage from the resin (e.g., trifluoroacetic acid).[2]

  • Versatility in Conjugation: Peptides containing azido-lysine can be conjugated with a wide array of molecules functionalized with alkyne groups, enabling applications in drug delivery, diagnostics, and fundamental research.[5][6]

Quantitative Data Summary

Quantitative data for the materials and processes described are summarized below for easy reference.

Table 1: Physicochemical Properties of N6-Azido-L-Fmoc-lysine

Property Value Reference
CAS Number 159610-89-6 [7]
Molecular Formula C₂₁H₂₂N₄O₄ [7]
Molecular Weight 394.42 g/mol [7]
Physical Form Solid
Purity ≥97% [7]
Storage Temperature 4°C [7]

| IUPAC Name | (2S)-6-azido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |

Table 2: Typical Reagents for Fmoc-SPPS of Azido-Peptides

Reagent Type Example Purpose
Resin Rink Amide, Wang Solid support for peptide elongation.
Solvents Dimethylformamide (DMF), Dichloromethane (DCM) Resin swelling, washing, and reaction medium.
Deprotection Reagent 20% Piperidine in DMF Removal of the temporary Fmoc protecting group.[4]
Coupling Activator HBTU, HATU, HCTU Activation of the amino acid carboxyl group.
Base N,N-Diisopropylethylamine (DIPEA), Collidine Facilitates amino acid activation and coupling.

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Table 3: Example Mass Spectrometry Data for a Modified Peptide This table shows the theoretical mass calculation for a sample tripeptide (Ac-Phe-Lys(N3)-Ala-NH2) to guide characterization.

Component Formula Monoisotopic Mass (Da)
Acetyl (Ac) C₂H₂O 42.011
Phenylalanine (Phe) C₉H₉NO 147.068
Azido-Lysine (Lys(N3)) C₆H₁₀N₄O 170.085
Alanine (Ala) C₃H₅NO 71.037
Amide (-NH2) NH₂ 16.019

| Total Peptide | C₂₀H₂₈N₇O₄ | 446.219 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis - General Cycle

This protocol outlines the standard steps for adding an Fmoc-protected amino acid to the growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.[8]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly to remove residual piperidine.

    • 5 x DMF washes.

    • 2 x DCM washes.

    • 5 x DMF washes.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling activator (e.g., HCTU, 3-5 eq.), and base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin to remove excess reagents.

    • 5 x DMF washes.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[8]

  • Repeat: Return to Step 2 to add the next amino acid in the sequence.

Protocol 2: Incorporation of N6-Azido-L-Fmoc-lysine

The incorporation of N6-Azido-L-Fmoc-lysine follows the general coupling protocol (Protocol 1, Step 4) without modification. The azide group is stable to standard coupling conditions.

  • Prepare for Coupling: After the deprotection and washing steps of the preceding amino acid, ensure the resin is ready in DMF.

  • Activate Azido-Lysine: In a separate vial, dissolve N6-Azido-L-Fmoc-lysine (3-5 eq.), HCTU (or equivalent, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.

  • Couple to Resin: Add the activated solution to the resin and agitate for 1-2 hours. A standard coupling time is usually sufficient.

  • Wash: Proceed with the standard DMF washing steps.

  • Confirm: A Kaiser test can be performed to ensure the coupling was successful.

Protocol 3: Peptide Cleavage and Deprotection

This protocol releases the final peptide from the solid support and removes acid-labile side-chain protecting groups.

  • Resin Preparation: After the final amino acid has been coupled and deprotected, wash the resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.[9]

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O). Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • A white precipitate should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect fractions corresponding to the major product peak.

  • Characterization:

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Verify that the observed mass matches the theoretical mass of the azido-peptide (see Table 3 for an example).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Fmoc_SPPS_Workflow General Workflow for Fmoc-Based Peptide Synthesis cluster_synthesis_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection For next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA Start Start: Swell Resin in DMF Start->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: A flowchart illustrating the major steps in Fmoc solid-phase peptide synthesis.

Click_Chemistry_Application Post-Synthesis Modification via Click Chemistry cluster_reaction Click Reaction Conditions Peptide Purified Peptide with Azido-Lysine (R1-Lys(N3)-R2) Reaction + Peptide->Reaction Payload Alkyne-Functionalized Payload (e.g., Fluorophore, Drug) Payload->Reaction Conjugate Functionalized Peptide Conjugate Reaction->Conjugate Stable Triazole Linkage label1 CuAAC: Cu(I) catalyst or SPAAC: DBCO, BCN

Caption: The reaction of an azido-peptide with an alkyne payload to form a stable conjugate.

Drug_Development_Logic Logical Flow for Peptide Conjugate Development Design 1. Design Peptide Sequence (Incorporate Azido-Lysine at specific site) Synthesis 2. Synthesize Azido-Peptide (Fmoc-SPPS) Design->Synthesis Purify 3. Purify & Characterize Peptide (HPLC, MS) Synthesis->Purify Conjugation 4. Conjugate with Alkyne-Payload (Click Chemistry) Purify->Conjugation Purify2 5. Purify & Characterize Conjugate (HPLC, MS) Conjugation->Purify2 Testing 6. In Vitro / In Vivo Testing (Biological Assays) Purify2->Testing

Caption: A high-level workflow for the development of a functional peptide conjugate.

References

Application Note: Fmoc Deprotection of Nε-Azido-L-Fmoc-lysine

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the Fmoc deprotection of Nε-functionalized lysine, focusing on the commonly used Nε-azido-L-lysine derivative, which is synthesized via a diazo-transfer reaction.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its removal under mild basic conditions, which allows for an orthogonal protection strategy in the synthesis of complex peptides.[1][2][3][4] Nε-Azido-L-lysine is a valuable non-canonical amino acid that enables the site-specific incorporation of an azide moiety into a peptide sequence. This azide group serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of fluorescent probes, polymers, or therapeutic agents.[1]

The synthesis of Nε-azido-L-lysine often involves a diazo-transfer reaction to convert the primary amine of the lysine side chain into an azide.[5][6][7][8][9] This note provides a detailed protocol for the deprotection of the α-amino Fmoc group from Nε-Azido-L-Fmoc-lysine (Fmoc-Lys(N3)-OH) during standard SPPS. The azide functionality on the lysine side chain is stable under the basic conditions required for Fmoc removal.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton from the fluorenyl ring system. This initiates a cascade that results in the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amine of the resin-bound amino acid. The piperidine also acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[3][4][10]

Experimental Workflow

Fmoc_Deprotection_Workflow Resin Fmoc-Lys(N3)-Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotection1 Treat with 20% Piperidine in DMF (1-3 min) Swell->Deprotection1 2. Wash1 Wash with DMF Deprotection1->Wash1 3. Deprotection2 Treat with 20% Piperidine in DMF (10-20 min) Wash1->Deprotection2 4. Wash2 Wash with DMF, DCM, MeOH Deprotection2->Wash2 5. Ready H2N-Lys(N3)-Resin (Ready for next coupling) Wash2->Ready 6.

Caption: Experimental workflow for the Fmoc deprotection of resin-bound Nε-Azido-L-lysine.

Protocol: Fmoc Deprotection of Nε-Azido-L-Fmoc-lysine on Solid Support

This protocol outlines the standard procedure for removing the Fmoc protecting group from the α-amine of Nε-Azido-L-Fmoc-lysine that has been coupled to a solid-phase resin (e.g., Rink Amide, Wang).

Materials and Reagents

  • Fmoc-Lys(N3)-functionalized resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), reagent grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker or automated peptide synthesizer

Reagent Preparation

  • Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly.

    • Note: Some protocols may utilize other bases like 4-methylpiperidine (4MP) or piperazine (PZ), but piperidine is the most common.[11]

Experimental Procedure

  • Resin Swelling: Swell the Fmoc-Lys(N3)-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12] Agitate the mixture for 1-3 minutes at room temperature.[10] Drain the solution.

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 10-20 minutes at room temperature.[10]

  • Solution Removal: Drain the deprotection solution from the reaction vessel. The completion of the deprotection can be monitored by measuring the UV absorbance of the drained solution at approximately 300 nm, which corresponds to the DBF-piperidine adduct.[11]

  • Resin Washing: Wash the resin extensively to remove residual piperidine and the DBF-piperidine adduct. A typical washing sequence is:

    • DMF (3-5 times)

    • DCM (3 times)

    • DMF (3 times)

  • Confirmation of Deprotection (Optional): Perform a Kaiser (ninhydrin) test on a small sample of the resin beads. A positive result (blue beads) confirms the presence of the free primary amine.[10]

  • Proceed to Next Step: The resin with the deprotected N-terminus of the azido-lysine is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Quantitative Data Summary

ParameterValue/ConditionPurposeReference
Deprotection Reagent 20% (v/v) Piperidine in DMFFmoc group removal[10][11][12]
Initial Treatment Time 1-3 minutesInitial deprotection[10]
Main Treatment Time 10-20 minutesComplete deprotection[10]
Reaction Temperature Room TemperatureStandard condition[12]
Reagent Volume ~10 mL per gram of resinEnsure complete resin coverage[12]
Monitoring Wavelength ~300-301 nmDetection of DBF-piperidine adduct[10][11]

Discussion and Considerations

  • Stability of the Azide Group: The azide group on the lysine side chain is robust and stable under the standard basic conditions of Fmoc deprotection with piperidine.[1] This allows for the straightforward incorporation of azido-lysine into peptides using standard SPPS protocols.

  • "Diazo" vs. "Azido": The term "N6-Diazo-L-Fmoc-lysine" in the query may stem from the "diazo-transfer" reaction used to synthesize the azido-lysine precursor.[5][7] While diazo compounds are a distinct class of molecules, they are generally more reactive and less stable than azides, especially under the acidic conditions often used for final peptide cleavage from the resin.[13] Nε-Azido-L-Fmoc-lysine is the standard, commercially available reagent for incorporating an azide-functionalized lysine.

  • Side Reactions: While the deprotection of Fmoc-Lys(N3)-OH is generally efficient, standard SPPS side reactions should be considered, particularly in long or complex sequences. These can include aspartimide formation if Asp residues are present.[14]

  • Alternative Deprotection Reagents: For sensitive sequences, alternative deprotection reagents such as 1,8-diazabicycloundec-7-ene (DBU) in combination with piperidine, or piperazine-based solutions, can be employed to modify the kinetics and potentially reduce side reactions.[11][12]

This protocol provides a reliable method for the Fmoc deprotection of Nε-Azido-L-Fmoc-lysine, enabling the successful synthesis of azide-modified peptides for a wide range of applications in chemical biology and drug development.

References

Application Notes: Solid-Phase Peptide Synthesis Using Azide-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery, chemical biology, and materials science. Azide-containing amino acids are particularly valuable building blocks due to the bioorthogonal reactivity of the azide group. This functional group serves as a versatile handle for postsynthetic modifications, allowing for the introduction of various functionalities such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs. The two most prominent bioorthogonal reactions involving azides are the Staudinger ligation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][2][3]

Solid-phase peptide synthesis (SPPS) is the method of choice for the assembly of peptides containing these unnatural amino acids.[4] The stepwise synthesis on a solid support simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing.[5] This document provides detailed protocols for the incorporation of azide-containing amino acids into peptides via Fmoc-based SPPS and their subsequent modification on-resin.

Core Applications

  • Peptide-Drug Conjugates: Site-specific attachment of therapeutic payloads.

  • Fluorescent and Radiolabeling: For imaging and diagnostic applications.[3]

  • PEGylation: To improve the pharmacokinetic properties of peptide therapeutics.[3]

  • Peptide Cyclization: Enhancing conformational stability and biological activity.[2][6]

  • Surface Immobilization: Attaching peptides to biomaterials or microarrays.

Choosing an Azide Incorporation Strategy

There are two primary strategies for incorporating an azide functionality into a peptide during SPPS:

  • Using a Pre-synthesized Azide-Containing Amino Acid: This is the most common approach, where an Fmoc-protected amino acid with an azide-containing side chain (e.g., Fmoc-L-azidolysine, Fmoc-L-azidoalanine) is incorporated during the standard SPPS cycle.[1] This method offers precise control over the position of the azide.

  • On-Resin Diazotransfer: This strategy involves synthesizing the peptide with a standard amino acid containing a primary amine in its side chain (e.g., Lys, Orn). After the peptide sequence is assembled, the side-chain amine is converted to an azide directly on the solid support using a diazotransfer reagent.[7][8] This can be advantageous when multiple azide groups are desired.[7]

Orthogonal Chemistry

The azide group is stable to the standard conditions of Fmoc-SPPS, including piperidine treatment for Fmoc deprotection and TFA for cleavage from the resin. This orthogonality is crucial for the successful synthesis of azide-containing peptides.[5][9] However, care must be taken during the final cleavage step, as some common scavengers, particularly those containing thiols like ethanedithiol (EDT), can reduce the azide group to an amine.[8] It is recommended to use a cleavage cocktail with non-thiol scavengers such as triisopropylsilane (TIS) and water.[8]

Data Presentation

Table 1: Comparison of On-Resin Bioorthogonal Ligation Chemistries

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Staudinger Ligation
Reactants Azide and a terminal alkyneAzide and a phosphine (typically a phosphinothiol)
Catalyst Copper(I) source (e.g., CuBr, CuI)None
Product 1,2,3-triazoleAmide bond
Reaction Time Typically 16-18 hours on-resinTypically 24-40 hours on-resin[10]
Yield Generally high to quantitative[2][6]Excellent to quantitative yields reported[10][11]
Byproducts MinimalPhosphine oxide[12]
Biocompatibility Copper catalyst can be cytotoxic, limiting in vivo applications. Strain-promoted versions (SPAAC) are copper-free.[3]Generally considered biocompatible.[13]

Table 2: Scavenger Compatibility in TFA Cleavage of Azide-Containing Peptides

ScavengerAzide Reduction PotentialRecommendationReference
Triisopropylsilane (TIS)LowRecommended[8]
Water (H₂O)LowRecommended[8]
ThioanisoleLowSafe to use[8]
Dithiothreitol (DTT)ModerateSafer alternative to EDT if a thiol is required[8]
Ethanedithiol (EDT)HighAvoid[8]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with an Azide-Containing Amino Acid

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating an Fmoc-protected azide-containing amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 5 minutes.[7]

    • Drain and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (2x), and DMF (2x).[7]

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 eq.) to the activation mixture and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 45-60 minutes.[7]

    • To confirm completion, perform a Kaiser test. If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin as in step 2.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, substituting the standard amino acid with the Fmoc-protected azide-containing amino acid at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the cyclization or modification of a resin-bound peptide containing both an azide and an alkyne functionality.

  • Resin Preparation: Following SPPS (Protocol 1), wash the peptide-resin with DCM (3x) and then swell in DCM for 10 minutes.[6]

  • Catalyst Solution Preparation:

    • Bubble nitrogen gas through dimethyl sulfoxide (DMSO) for at least 10 minutes to deoxygenate.

    • Dissolve copper(I) bromide (CuBr) (1 eq. based on resin loading) completely in the deoxygenated DMSO.[6]

  • Click Reaction:

    • Drain the DCM from the resin.

    • Add the CuBr/DMSO solution to the resin.

    • Add 1 eq. of 0.1 M aqueous ascorbic acid solution.[6]

    • Add 2,6-lutidine (10 eq.) and DIEA (10 eq.).[6]

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and agitate gently at room temperature for 16-18 hours.[6]

  • Washing:

    • Filter the reaction solution.

    • Wash the resin with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[6]

    • Dry the resin under vacuum.

Protocol 3: On-Resin Staudinger Ligation

This protocol describes the coupling of a peptide fragment with a C-terminal phosphinothioester to a resin-bound peptide with an N-terminal α-azido group.

  • Resin Preparation: The resin-bound peptide with the N-terminal azide is prepared according to Protocol 1.

  • Ligation Reaction:

    • Swell the azide-containing peptide-resin in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add the peptide fragment with the C-terminal phosphinothioester (<1 eq. to minimize contamination).

    • Stir the reaction mixture at room temperature.[10]

  • Monitoring and Completion:

    • Monitor the disappearance of the azido peptide fragment by TLC or LC-MS.

    • The reaction is typically complete within 24-40 hours.[10]

  • Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with THF, water, DMF, and DCM.

    • Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin while preserving the azide group.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage:

    • Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).[8] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[8]

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Purification and Analysis:

    • Centrifuge the suspension and discard the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[14][15]

Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Cycle (n-1 times) Wash1->Repeat Deprotection2 Final Fmoc Deprotection Wash1->Deprotection2 after last AA Repeat->Deprotection1 for next AA AzideCoupling Azide Amino Acid Coupling (Fmoc-AA(N3)-OH, HBTU/HOBt, DIEA) Repeat->AzideCoupling for azide AA AzideCoupling->Wash1 OnResinReaction On-Resin Modification (e.g., CuAAC, Staudinger) Deprotection2->OnResinReaction Cleavage Cleavage & Deprotection (TFA/TIS/H2O) OnResinReaction->Cleavage Peptide Purified Azide- Containing Peptide Cleavage->Peptide

Caption: SPPS workflow for azide-containing peptides.

Click_Chemistry cluster_reactants Reactants on Solid Support PeptideAzide Peptide-R-N3 Product Peptide-Triazole-Peptide PeptideAzide->Product PeptideAlkyne HC≡C-R'-Peptide PeptideAlkyne->Product Catalyst Cu(I) Catalyst (e.g., CuBr, Ascorbic Acid) Catalyst->Product Solvent DMSO/Solvent Solvent->Product

Caption: On-resin CuAAC (Click Chemistry) reaction.

Staudinger_Ligation cluster_reactants Reactants PeptideAzide Resin-Peptide-N3 (N-terminal azide) Iminophosphorane Iminophosphorane Intermediate PeptideAzide->Iminophosphorane Phosphinothioester Peptide'-C(O)S-P(Ph)2 (C-terminal phosphinothioester) Phosphinothioester->Iminophosphorane Rearrangement Intramolecular Rearrangement Iminophosphorane->Rearrangement AmideBond Resin-Peptide-NH-C(O)-Peptide' (Amide Bond Formation) Rearrangement->AmideBond Byproduct Phosphine Oxide Byproduct AmideBond->Byproduct Hydrolysis

Caption: Mechanism of the Traceless Staudinger Ligation.

References

Application Notes and Protocols for Site-Specific Protein Modification Utilizing Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise, covalent modification of proteins at specific sites is a powerful tool in chemical biology, drug development, and proteomics. It allows for the introduction of probes, tags, or novel functionalities to study protein function, structure, and interactions. While the user's query specified "N6-Diazo-L-Fmoc-lysine," our comprehensive literature review indicates a likely conflation of terms. The field predominantly utilizes two classes of lysine analogs for site-specific modification: Nε-Azido-L-lysine for bioorthogonal "click chemistry" and photo-activatable diazirine-containing lysine for photo-crosslinking.

This document provides detailed application notes and protocols for both of these advanced techniques, reflecting the current state of research and common methodologies. The use of an Fmoc (Fluorenylmethyloxycarbonyl) protecting group is standard for the α-amine of the lysine analog, particularly for its incorporation during solid-phase peptide synthesis (SPPS).

Application Note 1: Site-Specific Protein Labeling via Nε-Azido-L-lysine and Click Chemistry

Overview

The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and specific reactivity. Nε-Azido-L-lysine can be incorporated into a protein's primary sequence, either through solid-phase peptide synthesis or by genetic code expansion technology.[1][2][3] The embedded azide then serves as a chemical "handle" for covalent modification with a probe (e.g., a fluorophore, biotin tag, or drug molecule) bearing a complementary alkyne group. This reaction, termed "click chemistry," is highly efficient and specific. Two primary methods are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

Key Applications:

  • Fluorescent Labeling: Attaching fluorophores for protein tracking and imaging.[6]

  • Bioconjugation: Creating antibody-drug conjugates (ADCs) or attaching polyethylene glycol (PEG) to enhance therapeutic properties.[7][8]

  • Protein Immobilization: Affixing proteins to surfaces for biosensor development.

  • Proteomics: Enriching and identifying specific proteins from complex mixtures.[9][10]

Chemical Reactions and Mechanisms

The core of this methodology is the formation of a stable triazole linkage between an azide and an alkyne.

G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 Protein-Azide Triazole1 Protein-Triazole-Probe Azide1->Triazole1 Alkyne1 Probe-Alkyne Alkyne1->Triazole1 Catalyst1 Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Catalyst1->Triazole1 Catalyzes reaction Azide2 Protein-Azide Triazole2 Protein-Triazole-Probe Azide2->Triazole2 StrainedAlkyne Probe-Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole2

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Quantitative Data Summary: Comparison of CuAAC and SPAAC

ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) is required.[11][12][13]Metal-free.[7][8]
Reaction Rate Very fast (2nd order rate constants ~10³ M⁻¹s⁻¹)Fast, but generally slower than CuAAC. Rate depends on the specific strained alkyne used (e.g., DBCO, BCN).[7]
Biocompatibility Copper is cytotoxic, limiting in vivo applications without careful ligand choice and concentration control.[5]Highly biocompatible and widely used in living cells.[4]
Alkyne Reagent Simple terminal alkynes.Sterically strained cyclooctynes (e.g., DBCO, BCN, DIFO).[7]
Labeling Efficiency Generally higher and more efficient, leading to potentially better yields in vitro.[14]Efficient, but may require longer incubation times or higher concentrations. Can exhibit some off-target reactivity with thiols.[15]
Typical Use Case In vitro conjugation, modification of purified proteins, material science.Live-cell imaging, in vivo labeling, applications where copper toxicity is a concern.[16][17]

Experimental Protocols: Click Chemistry Modification

Protocol 1: Incorporation of Nε-Azido-L-lysine into a Peptide via SPPS

This protocol outlines the use of Fmoc-L-Lys(N3)-OH in standard solid-phase peptide synthesis.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Perform the initial deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: For standard amino acids, use a 4-fold molar excess of the Fmoc-protected amino acid, along with coupling reagents like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Azido-Lysine Coupling: To incorporate the azide functionality, use a 4-fold molar excess of Fmoc-L-Lys(N3)-OH and standard coupling reagents. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Fmoc Deprotection: After each coupling step, wash the resin and deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the azido-peptide using mass spectrometry (e.g., ESI-MS).[3]

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for labeling a purified protein containing an incorporated azido-lysine with a DBCO-functionalized fluorescent dye in a copper-free manner.

  • Reagent Preparation:

    • Prepare the azide-containing protein at a concentration of 10-50 µM in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Prepare a 1-10 mM stock solution of the DBCO-fluorophore in a compatible solvent like DMSO.

  • Labeling Reaction:

    • To the protein solution, add the DBCO-fluorophore stock solution to achieve a final molar excess of 2-10 fold over the protein. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 4-12 hours at 4°C or for 1-2 hours at room temperature, with gentle mixing.[7] Protect from light if using a light-sensitive fluorophore.

  • Removal of Excess Reagent:

    • Purify the labeled protein from the unreacted DBCO-fluorophore using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

  • Analysis and Quantification:

    • Confirm successful labeling via SDS-PAGE by observing the fluorescently tagged protein band under UV illumination.

    • Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation maximum, using their respective extinction coefficients.

Application Note 2: Mapping Protein Interactions with Photo-activatable Diazirine-Lysine

Overview

Photo-crosslinking is a powerful technique for identifying transient and stable protein-protein interactions within their native cellular environment.[18] This method utilizes a lysine analog containing a diazirine moiety ("photo-lysine").[19][20][21] The diazirine group is chemically inert in the dark but, upon activation with long-wave UV light (typically 350-370 nm), it forms a highly reactive carbene intermediate.[22] This carbene can rapidly and indiscriminately form covalent bonds with any nearby molecules, effectively "trapping" interaction partners that are in close proximity at the moment of UV exposure.[23]

Key Applications:

  • Interactome Mapping: Identifying binding partners of a protein of interest in living cells.[18]

  • Binding Site Characterization: Pinpointing the specific regions of interaction between two or more proteins.

  • Capturing Transient Interactions: Covalently trapping weak or short-lived protein complexes that are difficult to isolate using traditional methods like co-immunoprecipitation.[23]

  • Validation of PTM-dependent Interactions: Identifying "reader" proteins that bind to post-translationally modified lysine residues.[21][24]

Workflow and Mechanism

The general workflow involves incorporating the photo-lysine into proteins, allowing them to interact within a biological system, and then using a pulse of UV light to covalently crosslink the complexes for subsequent analysis.

G cluster_workflow Photo-Crosslinking Workflow cluster_mechanism Diazirine Photo-Activation Mechanism A 1. Incorporation of Photo-Lysine (Diazirine) B 2. Protein Interaction (in vitro or in vivo) A->B C 3. UV Activation (365 nm) B->C D 4. Covalent Crosslink Formation C->D E 5. Cell Lysis & Enrichment (e.g., Immunoprecipitation) D->E F 6. Analysis (SDS-PAGE, Mass Spectrometry) E->F Diazirine Protein-Diazirine Carbene Protein-Carbene (Reactive Intermediate) Diazirine->Carbene - N2 Crosslink Covalently Crosslinked Protein Complex Carbene->Crosslink + Interacting Protein UV UV Light (365 nm) UV->Carbene Activation

Caption: Workflow and mechanism for photo-crosslinking with diazirine-lysine.

Experimental Protocols: Photo-Crosslinking

Protocol 3: Metabolic Labeling and In-Cell Photo-Crosslinking

This protocol describes the incorporation of photo-lysine into cellular proteins for identifying interaction partners in living cells.

  • Cell Culture Preparation:

    • Culture mammalian cells (e.g., HEK293T, HeLa) in standard complete medium to ~70% confluency.

    • Prepare lysine-free culture medium.

  • Metabolic Labeling:

    • Wash the cells once with PBS.

    • Incubate the cells in lysine-free medium for 1 hour to deplete intracellular lysine pools.

    • Replace the medium with lysine-free medium supplemented with photo-lysine at a final concentration of 0.1-1 mM.

    • Incubate for 12-24 hours to allow for incorporation of the analog into newly synthesized proteins.[20]

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove excess photo-lysine.

    • Place the culture plate on ice and irradiate with a long-wave UV lamp (365 nm) for 5-15 minutes. The optimal distance and time should be determined empirically, but a starting point is 3-5 cm from the cells for a 15-watt lamp.[25][26]

  • Cell Lysis and Analysis:

    • Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Analyze the cell lysate by SDS-PAGE and Western blotting. Crosslinked complexes will appear as higher molecular weight bands.

    • For interaction discovery, perform immunoprecipitation for a protein of interest and analyze the co-precipitated, crosslinked partners by mass spectrometry.[23][27][28][29]

Quantitative Data Considerations for Photo-Crosslinking
ParameterTypical Value/ConsiderationNotes
Metabolic Incorporation Rate 4% - 40%Highly dependent on cell type, protein turnover rate, and incubation time.[20]
UV Wavelength 350 - 370 nmThis long wavelength minimizes damage to proteins and DNA that occurs with shorter UV wavelengths (e.g., 254 nm).[26]
UV Irradiation Time 5 - 15 minutesA balance must be struck between efficient crosslinking and minimizing UV-induced cellular stress and damage.[18][25]
Crosslinking Radius ~3-4 ÅThe reactive carbene has a very short half-life, ensuring that only very close interaction partners are captured.
Crosslinking Efficiency VariableDepends on the proximity and orientation of the photo-lysine to an interacting partner, and the accessibility of reactive sites on the partner protein.

The site-specific incorporation of Nε-Azido-L-lysine and photo-activatable diazirine-lysine provides a versatile and powerful toolkit for modern protein science. Azido-lysine, coupled with click chemistry, allows for precise and robust labeling of proteins with a wide array of functional molecules. Photo-lysine enables the capture of protein-protein interactions in their native context, providing invaluable insights into cellular networks. The choice between these techniques depends on the specific biological question being addressed, with SPAAC and photo-crosslinking being particularly well-suited for studies within living systems.

References

On-Resin Diazotransfer Reaction for Synthesizing Azide-Rich Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The incorporation of azide functionalities into peptides is a cornerstone of modern chemical biology and drug development. Azides serve as versatile chemical handles for bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the site-specific modification of peptides with a wide array of molecules including fluorescent probes, imaging agents, and drug payloads.[1][2]

Traditionally, azide-containing peptides are synthesized by incorporating protected azido-amino acids during solid-phase peptide synthesis (SPPS).[1] However, this approach can be challenging, particularly for sequences prone to aggregation or when multiple azide groups are required.[1][2]

A powerful alternative strategy is the post-synthetic modification of a fully assembled peptide directly on the solid-phase resin.[1] This on-resin diazotransfer reaction converts primary amine groups, such as the side chain of lysine, into azides. This method offers a robust and efficient route to producing azide-rich peptides, which are valuable intermediates for creating complex biomaterials and therapeutic conjugates.[1]

The preferred reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride (ISA•HCl), a shelf-stable and effective diazotransfer agent that provides high conversion rates and is compatible with standard SPPS conditions.[1][3][4] This on-resin approach is particularly advantageous for synthesizing peptides where multiple azide groups are desired or for sequences that are otherwise difficult to assemble.[1]

Key Applications:

  • Drug Development: Creation of peptide-drug conjugates with precise drug-to-antibody ratios.

  • Biomaterials Science: Synthesis of hybrid biomaterials through cross-linking of azide-rich peptides.[1]

  • Chemical Biology: Development of tools for studying biological processes through site-specific labeling of peptides.[1]

  • Peptide Cyclization: Forming intramolecular bridges to create "stapled" peptides with enhanced stability and bioactivity.[5]

Quantitative Data Summary

The efficiency of the on-resin diazotransfer reaction has been demonstrated to be high, with nearly quantitative conversion of primary amines to azides observed on the resin. The following table summarizes the yield for a model peptide synthesized using this method.[1]

PeptideDescriptionYield after PurificationReference
Peptide 2aA 14-residue peptide with six lysine side chains converted to azidonorleucine.70%[1]

Diagrams of Workflows and Reactions

OnResin_Diazotransfer_Strategy Strategic Overview: On-Resin Conversion of Lysine to Azidonorleucine cluster_SPPS Standard Fmoc-SPPS cluster_Modification On-Resin Modification cluster_Final Final Steps Start Start with Rink Amide Resin Lysine Incorporate Fmoc-Lys(Boc)-OH Start->Lysine Couple Amino Acids Assemble Assemble Peptide Chain (e.g., YLKK YLKK YLKK) Deprotect Global Side-Chain Deprotection of Boc groups on Lysine Assemble->Deprotect Lysine->Assemble Diazotransfer On-Resin Diazotransfer (ISA•HCl, CuSO4, K2CO3) Deprotect->Diazotransfer Convert -NH2 to -N3 Cleave Cleave from Resin (TFA Cocktail) Diazotransfer->Cleave AzidePeptide Purified Azide-Rich Peptide Cleave->AzidePeptide

Caption: Strategic overview of synthesizing azide-rich peptides.

Experimental_Workflow Detailed Experimental Workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_diazotransfer On-Resin Diazotransfer cluster_cleavage Cleavage and Purification Resin_Prep 1. Swell Resin Coupling_Cycle 2. Couple Fmoc-Amino Acid (HBTU/HOBt/DIEA) Resin_Prep->Coupling_Cycle Wash_1 3. Wash (DMF, CH2Cl2) Coupling_Cycle->Wash_1 Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotection Wash_2 5. Wash (DMF) Deprotection->Wash_2 Wash_2->Coupling_Cycle Repeat for each AA Final_Wash 6. Final Peptide-Resin Wash Wash_2->Final_Wash After last AA Add_Reagents 7. Add Reagents (ISA•HCl, K2CO3, CuSO4 in H2O) Final_Wash->Add_Reagents React 8. Agitate for 3h under N2 Add_Reagents->React Wash_3 9. Wash Resin (CH2Cl2, MeOH, Et2O) React->Wash_3 Add_TFA 10. Add Cleavage Cocktail (TFA/iPr3SiH/H2O) Wash_3->Add_TFA Agitate 11. Agitate for 1h Add_TFA->Agitate Collect 12. Collect Filtrate Agitate->Collect Precipitate 13. Precipitate in Cold Et2O Collect->Precipitate Purify 14. Purify by HPLC Precipitate->Purify

Caption: Step-by-step experimental workflow for peptide synthesis and modification.

Experimental Protocols

These protocols are based on the successful synthesis of azide-rich peptides as detailed in the literature.[1]

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol describes the manual assembly of a peptide chain on a Rink amide resin using Fmoc chemistry.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • CH₂Cl₂ (Dichloromethane)

  • Piperidine

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a peptide synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), followed by CH₂Cl₂ (3x), and then DMF again (3x) to remove residual piperidine.

  • Amino Acid Coupling: a. Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (10 eq per reactive group on the resin), HBTU (0.51 M), and HOBt (0.52 M) in DMF. b. Add DIEA (2 eq per Fmoc-protected amino acid) to the coupling solution to activate the amino acid. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 45 minutes.

  • Washing: Remove the reaction solution by vacuum filtration and wash the resin sequentially with DMF (2x), CH₂Cl₂ (2x), and DMF (2x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol details the conversion of primary amine side chains (from lysine residues) to azides on the fully assembled peptide-resin.

Materials:

  • Peptide-resin from Protocol 1

  • Imidazole-1-sulfonyl azide hydrochloride (ISA•HCl)

  • Potassium carbonate (K₂CO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄•5H₂O) solution (0.25 g/mL in H₂O)

  • Deionized water (H₂O)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Nitrogen (N₂) gas

Procedure:

  • Resin Preparation: After the final amino acid coupling and subsequent washing, ensure the peptide-resin is fully deprotected at its side chains (if applicable, e.g., removal of Boc from Lys).

  • Reagent Preparation: Prepare a solution of K₂CO₃ (0.389 mmol) and ISA•HCl (0.5184 mmol) in H₂O (2 mL).

  • Reaction Setup: Add the prepared solution to the peptide-resin in the synthesis vessel.

  • Catalyst Addition: Add 10 µL of the CuSO₄•5H₂O solution to the reaction mixture.

  • Reaction: Gently agitate the mixture for 3 hours under a nitrogen atmosphere.

  • Washing: a. Remove the reaction liquid by vacuum filtration. b. Wash the resin sequentially with CH₂Cl₂ (2 x 3 mL), MeOH (2 x 3 mL), and Et₂O (2 x 3 mL). c. Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Side-Chain Deprotection

This protocol describes the cleavage of the modified peptide from the resin and the removal of any remaining side-chain protecting groups.

Materials:

  • Azide-modified peptide-resin from Protocol 2

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (iPr₃SiH) / H₂O (95:2.5:2.5 v/v/v)

  • Cold diethyl ether (Et₂O)

  • Nitrogen (N₂) gas

Procedure:

  • Cleavage: Add the cleavage cocktail (approx. 20 mL) to the dry resin in the reaction vessel.

  • Reaction: Agitate the mixture for 1 hour at room temperature.

  • Collection: Separate the liquid from the resin by forcing it through the vessel's frit using positive N₂ pressure, collecting the filtrate.

  • Resin Wash: Wash the resin with an additional small volume of the cleavage cocktail (2 mL) and collect this wash with the initial filtrate.

  • Concentration: Reduce the volume of the collected liquids under a gentle stream of N₂.

  • Precipitation: Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold Et₂O.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the resulting peptide pellet.

  • Purification: Purify the crude azide-rich peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

References

Troubleshooting & Optimization

Technical Support Center: N6-Diazo-L-Fmoc-lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of N6-Diazo-L-Fmoc-lysine in solid-phase peptide synthesis (SPPS), with a focus on preventing premature removal of the Fmoc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemically modified amino acid derivative used in solid-phase peptide synthesis. It features a diazo group at the ε-amino position of the lysine side chain and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. Its primary application is in the synthesis of peptides designed for subsequent modification via "click chemistry."[1] The diazo group is a precursor to an azide, which can participate in highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This allows for the site-specific conjugation of various molecules, such as fluorescent probes, imaging agents, or drug payloads, to the synthesized peptide.

Q2: Is the diazo group on this compound stable under standard Fmoc SPPS conditions?

A2: While direct stability data for the diazo group under repeated SPPS cycles is limited in readily available literature, information on the closely related azido group suggests good stability. The azide group on Fmoc-Lys(N3)-OH is reported to be stable under typical coupling, deprotection (piperidine), and cleavage (TFA) conditions.[2] It is reasonable to infer that the diazo group possesses similar stability, although it may be sensitive to reducing environments or high temperatures.[2] A recent study has also highlighted the chemical stability of certain internal diazo peptides to a wide pH range and even to 95% trifluoroacetic acid during final deprotection.[3]

Q3: What are the potential causes of premature Fmoc group removal during the synthesis of peptides containing this compound?

A3: Premature removal of the Fmoc group is a known side reaction in SPPS and can be exacerbated by certain factors:

  • Intramolecular Catalysis: A significant cause of premature Fmoc deprotection is the basicity of a free ε-amino group of a neighboring lysine residue in the peptide sequence.[4] This primary amine can act as an internal base, leading to the undesired removal of the Fmoc group on an adjacent residue.[4]

  • Increased Acidity of the Fluorenyl Proton: The diazo group is electron-withdrawing, which can increase the acidity of the C9 proton of the fluorene ring system. This makes the Fmoc group more susceptible to removal by weaker bases present in the reaction mixture.

  • Deprotection Conditions: Standard deprotection using 20% piperidine in DMF, while generally effective, can be too harsh for sensitive sequences, leading to side reactions.[5]

  • Solvent and Temperature: The solvent used in SPPS can play a role. For instance, DMF can cause unwanted Fmoc removal at elevated temperatures.[6]

Troubleshooting Guide: Preventing Premature Fmoc Removal

This guide addresses common issues encountered when using this compound and provides potential solutions.

Issue Potential Cause Recommended Solution(s)
Premature Fmoc removal detected during synthesis (e.g., by UV monitoring of piperidine washes or mass spectrometry of cleaved aliquots) The diazo group on the lysine side chain may increase the lability of the Fmoc group.1. Use a Milder Deprotection Reagent: Instead of the standard 20% piperidine in DMF, consider using a milder base or a combination of bases. Options include 2% DBU in DMF or a mixture of 5% piperazine and 2% DBU in DMF.[5][7] These have been shown to be effective for sensitive peptides while minimizing side reactions. 2. Reduce Deprotection Time: Shorten the exposure of the peptide-resin to the deprotection solution. For example, instead of a single 20-minute deprotection, use two shorter treatments of 5-7 minutes each.
Presence of deletion sequences lacking the residue coupled after this compound Incomplete Fmoc removal from the this compound residue, leading to failed coupling of the subsequent amino acid.1. Optimize Deprotection Conditions: While premature removal is a concern, ensuring complete deprotection is also crucial. If using milder bases or shorter deprotection times, it is important to monitor the completion of the Fmoc removal. This can be done by UV monitoring of the dibenzofulvene adduct in the piperidine washes. 2. Consider a Double Coupling: For the amino acid immediately following this compound, performing a double coupling can help to ensure a higher yield and compensate for any incomplete deprotection in the previous step.
Side products with unexpected masses are observed The diazo group may be undergoing side reactions under standard SPPS conditions.1. Scrutinize Coupling Conditions: Avoid prolonged exposure to coupling reagents, especially those with strong activating capabilities. Use of coupling reagents like HBTU/DIPEA should be carefully monitored.[8] 2. Avoid Reducing Environments: Ensure that all solvents and reagents are free from reducing agents that could potentially react with the diazo group.
Low coupling efficiency of this compound Steric hindrance from the diazo-functionalized side chain may impede the coupling reaction.1. Use a More Potent Coupling Reagent: If standard coupling reagents like HBTU/DIPEA result in low efficiency, consider using a more powerful activating agent such as HATU.[6] 2. Extend Coupling Time: Increasing the coupling time for this compound can help to drive the reaction to completion. Monitoring the reaction with a Kaiser test (if applicable) or by cleaving a small sample for mass spectrometry analysis is recommended.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a general cycle for incorporating an Fmoc-protected amino acid. Modifications for this compound are noted.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[10]

    • For this compound: Consider using HATU as the coupling reagent and extending the coupling time if necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).

  • Repeat: Repeat the cycle for each amino acid in the peptide sequence.

Protocol 2: Milder Fmoc Deprotection for Sensitive Peptides

This protocol is recommended when incorporating this compound or when premature Fmoc removal is observed.

  • Resin Swelling: As per Protocol 1.

  • Fmoc Deprotection (Milder Conditions):

    • Drain the DMF.

    • Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[9]

    • Add the deprotection solution to the resin.

    • Agitate the mixture at room temperature for 1-5 minutes.[9]

    • Drain the solution.

    • Repeat the deprotection step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling and Washing: As per Protocol 1.

Quantitative Data Summary

Deprotection ReagentConcentrationDeprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF5-20 minStandard, well-established, effective.Can be too harsh for sensitive sequences, leading to side reactions like aspartimide formation and potential premature Fmoc removal.[9]
Piperazine (PZ) 5% (w/v) in DMFSlower kineticsMilder base, significantly reduces the risk of aspartimide formation.[7]Slower deprotection may lead to incomplete Fmoc removal if not optimized.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMF1-5 minVery potent and fast-acting.Strong basicity can exacerbate other side reactions like racemization if not used cautiously.[7]
Piperazine/DBU 5% PZ, 2% DBU in DMF1-5 minRapid deprotection while minimizing side reactions.[7][9]Requires careful preparation of the reagent mixture.

Visualizations

Experimental Workflow for SPPS Cycle

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 3. Wash with DMF Deprotection->Wash1 Coupling 4. Couple next Fmoc-Amino Acid (e.g., with HBTU/DIPEA) Wash1->Coupling Wash2 5. Wash with DMF Coupling->Wash2 Repeat Another Cycle? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A flowchart of the general solid-phase peptide synthesis (SPPS) cycle.

Logical Relationship for Troubleshooting Premature Fmoc Removal

Troubleshooting_Fmoc Troubleshooting Premature Fmoc Removal Problem Premature Fmoc Removal Cause1 Harsh Deprotection Conditions (e.g., 20% Piperidine) Problem->Cause1 Cause2 Increased Fmoc Lability (Electron-Withdrawing Diazo Group) Problem->Cause2 Cause3 Intramolecular Catalysis (Neighboring Free Amine) Problem->Cause3 Solution1 Use Milder Base (e.g., Piperazine/DBU) Cause1->Solution1 Solution2 Reduce Deprotection Time Cause1->Solution2 Cause2->Solution1 Cause2->Solution2 Solution3 Optimize Peptide Sequence Design Cause3->Solution3

References

Technical Support Center: N6-Azido-L-Fmoc-lysine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N6-Azido-L-Fmoc-lysine in solid-phase peptide synthesis (SPPS). The primary focus is on identifying and mitigating potential side reactions to ensure the successful synthesis of azide-modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is N6-Azido-L-Fmoc-lysine and what is it used for?

N6-Azido-L-Fmoc-lysine is a chemically modified amino acid used in solid-phase peptide synthesis.[1] It incorporates an azide group (-N3) on the side chain of a lysine residue. This azide group serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be specifically reacted with other molecules.[1] This allows for the precise chemical modification of peptides after their synthesis, a process often referred to as "click chemistry."[1] Common applications include attaching fluorescent dyes, polyethylene glycol (PEG), or other functional moieties to the peptide.[1]

Q2: What are the most common side reactions associated with the use of N6-Azido-L-Fmoc-lysine in SPPS?

The most significant side reaction specific to N6-Azido-L-Fmoc-lysine is the reduction of the azide group to an amine (-NH2) during the final cleavage and deprotection step.[2] This is particularly problematic when using standard cleavage cocktails that contain scavengers like dithiothreitol (DTT) or thioanisole, which are reductive. Other general SPPS side reactions can also occur, such as aggregation, racemization, and aspartimide formation, depending on the peptide sequence.[3][4][5]

Q3: How can I prevent the reduction of the azide group during cleavage?

To prevent azide reduction, it is crucial to use a cleavage cocktail that is non-reductive. A commonly used "azide-safe" cleavage cocktail consists of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[2] TIS acts as a scavenger to protect sensitive residues like tryptophan without reducing the azide group.[2]

Q4: Are there alternatives to using N6-Azido-L-Fmoc-lysine directly in the synthesis?

Yes, an effective alternative is to perform an on-resin diazotransfer reaction.[2][6] In this method, a standard lysine residue with a protected side-chain amine (e.g., Lys(Alloc)) is incorporated into the peptide. After the peptide sequence is fully assembled, the protecting group is selectively removed, and the free amine is converted to an azide directly on the solid support before cleavage.[2]

Troubleshooting Guide

ProblemDiagnosisRecommended Solution
Mass spectrometry of the final peptide shows a mass corresponding to lysine instead of azido-lysine. The azide group was likely reduced to an amine during cleavage. This can happen if the cleavage cocktail contained reducing scavengers.Re-synthesize the peptide and use an azide-safe cleavage cocktail (e.g., TFA/TIS/Water).[2]
The peptide synthesis fails or yields are very low, especially for longer or hydrophobic sequences. The peptide-resin may be aggregating, leading to incomplete coupling and deprotection steps.[3] This is a general issue in SPPS and not specific to azido-lysine.Several strategies can be employed to disrupt aggregation, including switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave irradiation during synthesis.[3]
The final product is impure with multiple hard-to-separate peaks on HPLC. This could be due to a variety of side reactions, including racemization or aspartimide formation, especially if the sequence contains residues like aspartic acid, cysteine, or histidine.[3][4]To reduce aspartimide formation, HOBt can be added to the piperidine deprotection solution.[3] For racemization-prone residues, using additives like HOBt or HOAt during coupling can be beneficial.[3]
I need to include a scavenger for tryptophan, but I am concerned about reducing the azide group. Tryptophan's indole side chain is susceptible to modification during TFA cleavage, making a scavenger necessary. However, common scavengers like EDT will reduce the azide.Use a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group.[2]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage

This protocol is designed to cleave the peptide from the resin while preserving the azide functional group.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a lysine side-chain amine to an azide on the solid support.

Reagents:

  • Fully assembled peptide-resin with a deprotected lysine side-chain amine.

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper (II) sulfate (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) / Water (H₂O) or Methanol (MeOH) / Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a suitable solvent mixture.[2]

  • Add the diazotransfer solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 8-12 hours.[2]

  • Filter the resin and wash it extensively with DMF, DCM, and MeOH.

  • Dry the resin. The peptide now contains an azide group and can be cleaved using the azide-safe protocol.

Visualizations

SPPS_Workflow_with_Azido_Lysine start Start with Resin coupling 1. Couple N6-Azido-L-Fmoc-lysine start->coupling deprotection 2. Fmoc Deprotection (Piperidine in DMF) coupling->deprotection elongation 3. Continue Peptide Elongation deprotection->elongation cleavage 4. Azide-Safe Cleavage (TFA/TIS/H2O) elongation->cleavage precipitation 5. Precipitate Peptide (Cold Ether) cleavage->precipitation end Final Azide-Modified Peptide precipitation->end

Caption: Standard workflow for solid-phase peptide synthesis using N6-Azido-L-Fmoc-lysine.

Side_Reaction_Pathway peptide_azide Resin-Bound Peptide with Azide (-N3) cleavage Cleavage Step peptide_azide->cleavage reductive Reductive Scavengers (e.g., DTT, EDT) cleavage->reductive Incorrect Protocol non_reductive Non-Reductive Scavengers (e.g., TIS) cleavage->non_reductive Correct Protocol reduction Side Reaction: Azide Reduction reductive->reduction desired_product Desired Product: Peptide with Azide (-N3) non_reductive->desired_product amine_product Undesired Product: Peptide with Amine (-NH2) reduction->amine_product

Caption: The critical side reaction of azide reduction during peptide cleavage.

References

Optimizing coupling efficiency of N6-Diazo-L-Fmoc-lysine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of N6-Diazo-L-Fmoc-lysine in Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers successfully incorporate this unique non-canonical amino acid into their peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in SPPS?

A1: this compound presents unique challenges due to the inherent reactivity and potential instability of the diazo functional group. Diazo compounds are susceptible to decomposition under both acidic and basic conditions commonly used in SPPS.[1] Key challenges include:

  • Instability: The diazo group can be sensitive to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage.

  • Side Reactions: Diazo groups can undergo unintended reactions such as 1,3-dipolar cycloadditions or form highly reactive carbene intermediates, leading to undesired byproducts.[2][3]

  • Steric Hindrance: While not exceptionally bulky, the functional group may present some steric challenges compared to standard amino acids, potentially slowing coupling kinetics.

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: For difficult or sensitive amino acids, high-efficiency coupling reagents that promote rapid amide bond formation with minimal side reactions are recommended.[4] Modern uronium or phosphonium salt-based reagents are generally the best choice.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for high reactivity and low rates of racemization, making it an excellent first choice.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with coupling efficiency comparable to HATU but with non-explosive byproducts, enhancing safety.[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for sterically hindered couplings.[6]

Q3: How can I monitor the coupling efficiency of this compound?

A3: Monitoring is critical to ensure the reaction goes to completion. Several methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines on the resin.[7] A positive result (blue beads) indicates incomplete coupling. Note that this test does not work for secondary amines like proline.

  • TNBS Test (2,4,6-Trinitrobenzenesulfonic acid): An alternative colorimetric test that can be more sensitive than the Kaiser test for detecting low levels of uncoupled amines.[7]

  • Cleave and Analyze: A small amount of resin can be cleaved, and the resulting peptide fragment analyzed by RP-HPLC and Mass Spectrometry (MS) to confirm the successful incorporation of the amino acid.[7][8] This is the most definitive but also the most time-consuming method.

Q4: What are the primary side reactions to watch for and how can they be minimized?

A4: The main side reactions stem from the reactivity of the diazo group.[9]

  • Protonation and Decomposition: Strong acids can protonate the diazo group, leading to an unstable diazonium ion that rapidly loses N₂ gas. To minimize this, avoid unnecessarily strong acidic conditions and consider using additives like Oxyma Pure or HOAt instead of the more acidic HOBt.

  • Carbene Formation: Trace metals, heat, or light can catalyze the loss of N₂ to form a highly reactive carbene, which can insert into various bonds. To prevent this, ensure high-purity solvents and reagents and perform reactions protected from light at controlled room temperature.

  • Reaction with Scavengers: During final TFA cleavage, the diazo group may react with common scavengers like triisopropylsilane (TIS). A scavenger cocktail optimization may be necessary.

Q5: What are the recommended storage and handling conditions for this compound?

A5: Due to its potential instability, this compound should be handled with care. Store it in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen). Avoid exposure to heat, light, and strong acids or bases. When weighing and preparing solutions, work quickly to minimize exposure to atmospheric moisture and light.

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Efficiency

This is the most common issue, often indicated by a positive Kaiser test after the coupling step.

Potential Cause Recommended Solution
Inadequate Reagent Activity Switch to a more potent coupling reagent like HATU or COMU. Ensure all reagents and solvents are fresh and anhydrous.[6]
Steric Hindrance / Slow Kinetics 1. Double Couple: Perform a second coupling with fresh reagents.[10] 2. Extend Reaction Time: Increase coupling time to 2-4 hours and monitor progress.[6]
Peptide Aggregation on Resin 1. Change Solvents: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF or use a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.[4][10] 2. Incorporate Disrupting Elements: If possible in the sequence design, use pseudoprolines or other backbone protection strategies to disrupt secondary structure formation.[10]
Decomposition of Diazo Amino Acid Prepare the activated amino acid solution immediately before adding it to the resin to minimize the time the compound spends in the presence of activating agents and base.
Issue 2: Formation of Deletion Sequences or Unexpected Side Products

This is often discovered during final analysis by HPLC/MS and points to instability of the diazo group during the synthesis cycles.

Potential Cause Recommended Solution
Diazo Group Instability to Piperidine 1. Reduce Deprotection Time: Minimize the exposure to piperidine by using shorter, repeated deprotection steps (e.g., 2 x 3 minutes instead of 1 x 10 minutes). 2. Screen Alternative Bases: Consider using a milder base for Fmoc removal, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% DBU in DMF), although this must be carefully optimized.[11]
Reaction with Cleavage Cocktail 1. Modify Scavengers: Perform small-scale cleavage trials with different scavenger cocktails. The diazo group may be sensitive to standard scavengers like TIS. Consider alternatives or reducing scavenger concentrations. 2. Lower Cleavage Temperature: Perform the TFA cleavage at a lower temperature (e.g., 4°C) to reduce the rate of potential side reactions.
Photoreactivity Protect the reaction vessel from light by wrapping it in aluminum foil, especially during extended coupling times.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for this compound

This protocol assumes a 0.1 mmol synthesis scale. Reagent equivalents are based on the initial resin loading.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate, clean vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture. Agitate for 1-2 minutes. The solution may develop a slight color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Protect the reaction vessel from light.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Post-Coupling:

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • If the Kaiser test is positive (blue beads), drain the vessel and repeat steps 2-6 for a second coupling.

Protocol 2: Quantitative Monitoring by UV-Vis Spectrophotometry of Fmoc Deprotection

This method quantifies the amount of Fmoc group cleaved after the coupling of this compound, providing an indirect measure of coupling efficiency.[12]

  • After the coupling and washing steps are complete, add a 20% piperidine in DMF solution to the resin and agitate for the standard deprotection time (e.g., 7 minutes).

  • Collect the piperidine solution (which now contains the dibenzofulvene-piperidine adduct).

  • Repeat the piperidine treatment with a fresh solution for the same duration and combine the collected eluents.

  • Dilute a precise aliquot of the combined piperidine solution in a known volume of DMF.

  • Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.

  • Calculate the coupling yield by comparing the absorbance to the theoretical maximum based on the initial resin loading. A significant drop in absorbance compared to previous cycles indicates poor coupling efficiency.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle SPPS Cycle for this compound cluster_start Start cluster_end End Start Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Step (See Protocol 1) Wash1->Coupling Monitor Monitor Reaction (Kaiser Test) Coupling->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Negative Recouple Double Couple Monitor->Recouple Positive End_Cycle Resin with Elongated Peptide Wash2->End_Cycle End_Cycle->Deprotection Next Cycle Final_Cleavage Final Cleavage (TFA Cocktail) End_Cycle->Final_Cleavage Final Cycle Recouple->Monitor Start_Process Start Synthesis Start_Process->Deprotection

Caption: Standard SPPS workflow adjusted for coupling this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision solution solution issue Synthesis Successful start Start Troubleshooting q_kaiser Kaiser Test Positive after Coupling? start->q_kaiser q_hplc Final HPLC/MS Shows Deletion or Side Products? q_kaiser->q_hplc No sol_double_couple Perform Double Coupling & Extend Time q_kaiser->sol_double_couple Yes q_hplc->issue No sol_deprotection Optimize Deprotection: Shorter Times or Milder Base q_hplc->sol_deprotection Yes sol_reagent Use Stronger Activator (HATU/COMU) sol_double_couple->sol_reagent Still Positive sol_solvent Use NMP or Aggregation-Disrupting Solvents sol_reagent->sol_solvent Still Positive sol_cleavage Screen Cleavage Cocktails & Conditions sol_deprotection->sol_cleavage

Caption: A logical guide for troubleshooting common issues during synthesis.

Potential Reaction Pathways

Reaction_Pathways cluster_main Reaction Environment cluster_side Potential Side Reactions Resin_NH2 Resin-Peptide-NH2 Desired_Product Desired Coupled Product Resin_NH2->Desired_Product Diazo_Lys Activated This compound Diazo_Lys->Desired_Product Protonation Protonation (Acid) Diazo_Lys->Protonation + H+ Carbene Carbene Formation (Metal/Heat/Light) Diazo_Lys->Carbene Decomposition Decomposition + N2 Protonation->Decomposition Insertion Unwanted Insertion Products Carbene->Insertion

Caption: Desired coupling reaction versus potential side reactions of the diazo group.

References

Technical Support Center: Azide Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of the azide group during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group stable under standard Fmoc deprotection conditions?

A: Yes, the azide functional group is generally considered stable under the standard basic conditions of Fmoc deprotection, which typically involves treatment with 20% piperidine in N,N-dimethylformamide (DMF).[1] Multiple sources confirm that azides are compatible with Fmoc chemistry.[2]

Q2: What are the standard Fmoc deprotection conditions?

A: Standard Fmoc deprotection is typically carried out by treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF.[3][4] The process usually involves a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes) with fresh reagent to ensure complete removal of the Fmoc group.[5][6][7]

Q3: Can any components of the Fmoc deprotection cocktail reduce the azide group?

A: Under standard conditions, piperidine and DMF are not known to reduce the azide group. However, it is crucial to ensure the purity of the reagents, as contaminants could potentially lead to side reactions. The primary concern for azide reduction arises during the final cleavage and deprotection of side chains, especially when using thiol-based scavengers.[2][8]

Q4: Are there alternative, milder Fmoc deprotection methods that are compatible with azides?

A: While piperidine is the most common reagent, alternatives have been explored to address issues like aspartimide formation.[4][9] For instance, solutions of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine have been used.[4] Interestingly, sodium azide itself has been reported as a mild reagent for Fmoc removal under base-free conditions, further indicating the inherent stability of the azide group to deprotection-like conditions.[10][11] Other alternatives to piperidine include 3-(diethylamino)propylamine (DEAPA) and dipropylamine (DPA), which have been shown to minimize certain side products.[9][12]

Q5: How can I confirm the stability of the azide group in my peptide after Fmoc deprotection?

A: The stability of the azide group can be verified by cleaving a small amount of the peptide from the resin after the deprotection step and analyzing it by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[13] A mass shift of -26 Da (loss of N₂) or -28 Da (reduction to an amine, NH₂) would indicate instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of azide group detected by MS after a synthesis cycle. Unwanted reduction of the azide. This is unlikely during Fmoc deprotection but could be caused by contaminated reagents.1. Ensure high-purity piperidine and DMF are used.2. If the synthesis involves other reagents in the same cycle, verify their compatibility with the azide group.3. Avoid using any thiol-containing additives during the synthesis cycles.
Byproduct formation observed during final cleavage, suggesting azide instability. Use of thiol-based scavengers (e.g., dithiothreitol (DTT), ethanedithiol (EDT)) in the cleavage cocktail.[2][8]1. Replace thiol scavengers with non-reductive alternatives like triisopropylsilane (TIS).2. A common cleavage cocktail that is generally safe for azides is TFA/TIS/H₂O (95:2.5:2.5).[14]
Incomplete Fmoc deprotection on a peptide containing an azide amino acid. This is more likely due to peptide aggregation or steric hindrance rather than the presence of the azide group.[7][15]1. Increase the deprotection time or perform additional treatments with fresh piperidine solution.2. Consider using microwave-assisted synthesis to enhance reaction efficiency.[7]3. Incorporate chaotropic agents like LiCl into the deprotection solution to disrupt secondary structures.[7]

Quantitative Data Summary

While extensive quantitative studies on azide stability during every Fmoc deprotection cycle are not commonly published due to its generally accepted stability, the following table summarizes the conditions under which azide stability has been implicitly or explicitly demonstrated.

Fmoc Deprotection Reagent Concentration Solvent Azide Stability Outcome Reference
Piperidine20% (v/v)DMFStable[1][5][13]
Piperidine with HOBt20% Piperidine, 0.1 M HOBtDMFStable[4]
Sodium Azide5 equivalentsDMF/H₂ON/A (Used for deprotection)[10][16]
Dipropylamine (DPA)Not specifiedNot specifiedStable (inferred)[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard method for removing the Fmoc protecting group from the N-terminus of a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection (Step 1): Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[6][7]

  • Reagent Removal: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete deprotection.[6][7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4][6] The resin is now ready for the next amino acid coupling step.

Protocol 2: Assessing Azide Stability Post-Deprotection

This protocol outlines the procedure to check the integrity of the azide group after one or more Fmoc deprotection cycles.

  • Sample Collection: After completing the final washing step of the Fmoc deprotection protocol, take a small sample of the peptide-resin (approx. 5-10 mg).

  • Drying: Dry the resin sample under vacuum.

  • Test Cleavage: Prepare a cleavage cocktail that is known to be non-reductive towards azides (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[14] Add this cocktail to the dried resin sample and allow the cleavage to proceed for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water). Analyze the sample by LC-MS.

  • Data Interpretation: In the mass spectrum, look for the expected molecular weight of the azide-containing peptide. The absence of peaks corresponding to the reduced amine (+2 Da from expected) or other degradation products confirms the stability of the azide group.

Visualizations

Fmoc_Deprotection_Workflow Resin Fmoc-NH-Peptide-Resin Deprotection Fmoc Removal Resin->Deprotection Add Piperidine 20% Piperidine in DMF Piperidine->Deprotection Washing DMF Wash Deprotection->Washing Drain & Wash Free_Amine H2N-Peptide-Resin Washing->Free_Amine Next_Step Ready for next coupling cycle Free_Amine->Next_Step

Caption: Standard workflow for Fmoc deprotection in SPPS.

Azide_Stability_Check cluster_SPPS SPPS Cycle cluster_Analysis Analysis Deprotection Fmoc Deprotection Washing Washing Deprotection->Washing Test_Cleavage Test Cleavage (TFA/TIS/H2O) Washing->Test_Cleavage LCMS LC-MS Analysis Test_Cleavage->LCMS Decision Azide Intact? LCMS->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Troubleshoot Troubleshoot Synthesis Decision->Troubleshoot No

Caption: Logical workflow for assessing azide group stability.

References

Technical Support Center: Minimizing By-products in Click Reactions with N6-Diazo-L-Fmoc-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-products during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions using N6-Diazo-L-Fmoc-lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

A1: this compound is an amino acid derivative containing an azide group on the side chain and an Fmoc protecting group on the alpha-amino group.[1] It is a valuable reagent for incorporating a "clickable" azide functionality into peptides and other biomolecules during solid-phase peptide synthesis (SPPS).[1][2] The azide group allows for the specific attachment of alkyne-containing molecules via the highly efficient and selective CuAAC reaction.[3][4] The Fmoc group ensures compatibility with standard Fmoc-based SPPS protocols.[1]

Q2: What are the most common by-products observed in click reactions with this compound?

A2: While CuAAC is known for its high selectivity, several by-products can occur, particularly when working with complex molecules like peptides.[3] The most common by-products include:

  • Oxidative Damage: Copper-mediated formation of reactive oxygen species (ROS) can lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine, tryptophan, histidine) within the peptide chain.[5]

  • Thiotriazole Formation: If the peptide sequence contains free cysteine residues, a competing reaction between the thiol group, the alkyne, and the azide can lead to the formation of thiotriazole conjugates.[6]

  • Incomplete Reaction: Failure to achieve complete conversion of the starting materials will result in a mixture of the desired product and unreacted azide- or alkyne-containing molecules.

  • Side Reactions from Fmoc-Deprotection: Premature removal of the Fmoc group under certain reaction conditions can expose the primary amine, leading to undesired side reactions. The Fmoc group is labile to bases, and some additives or conditions in the click reaction mixture could potentially lead to its partial cleavage.[7][8][9]

Q3: How can I minimize oxidative damage to my peptide during the click reaction?

A3: Minimizing oxidative damage is crucial for maintaining the integrity of your biomolecule. Key strategies include:

  • Use of Ligands: Incorporating a copper-stabilizing ligand, such as BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can both accelerate the reaction and protect the biomolecule from oxidation by acting as a sacrificial reductant.[10]

  • Degassing Solvents: Thoroughly degassing all solvents and solutions used in the reaction by bubbling with an inert gas (e.g., argon or nitrogen) will help to remove dissolved oxygen, a key contributor to ROS formation.

  • Using a Reducing Agent: The addition of sodium ascorbate is essential to maintain copper in its active Cu(I) oxidation state and to scavenge any generated ROS.[10]

Q4: My peptide contains a cysteine residue. How can I prevent thiotriazole formation?

A4: The free thiol group of cysteine is highly reactive and can participate in a copper-catalyzed reaction with the alkyne and azide.[6] To prevent this side reaction, it is crucial to protect the cysteine thiol group prior to the click reaction. Common protecting groups for cysteine that are compatible with Fmoc-SPPS and stable under click conditions should be employed.

Q5: Can the Fmoc protecting group be cleaved during the click reaction?

A5: The Fmoc group is known to be labile to basic conditions, particularly secondary amines like piperidine.[7][8][9] While the standard CuAAC reaction conditions are generally not strongly basic, the use of certain additives or prolonged reaction times at elevated pH could potentially lead to partial Fmoc deprotection. It is important to control the pH of the reaction mixture and avoid strongly basic conditions if the Fmoc group needs to remain intact.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during click reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of reagents. 3. Suboptimal reaction conditions. 4. Inefficient copper catalysis.1. Increase reaction time or temperature (monitor for by-product formation). 2. Use fresh, high-purity reagents. 3. Optimize solvent system (e.g., use of DMSO/water mixtures can improve solubility and reaction rates). 4. Ensure the use of a suitable copper(I) source and a reducing agent like sodium ascorbate to maintain the catalytic cycle.[10]
Presence of Multiple Peaks in HPLC/MS Analysis 1. Formation of oxidative by-products.[5] 2. Thiotriazole formation (if cysteine is present).[6] 3. Premature Fmoc deprotection and subsequent side reactions.[7] 4. Dimerization or oligomerization of the alkyne partner.1. Degas all solutions thoroughly and use a copper ligand.[10] 2. Protect the cysteine thiol group prior to the click reaction. 3. Buffer the reaction to a neutral or slightly acidic pH. 4. Use a slight excess of the azide component (this compound) relative to the alkyne.
No Reaction or Very Slow Reaction 1. Inactive catalyst (Cu(II) instead of Cu(I)). 2. Poor solubility of reactants. 3. Presence of chelating agents that sequester copper.1. Add a fresh solution of a reducing agent (e.g., sodium ascorbate).[10] 2. Add a co-solvent such as DMSO or t-butanol to improve solubility. 3. Avoid buffers containing strong chelators like EDTA. Phosphate buffers are generally compatible.
Loss of Fmoc Protecting Group 1. Reaction conditions are too basic. 2. Prolonged reaction at elevated temperature.1. Maintain a neutral or slightly acidic pH (around 6-7). 2. Monitor the reaction progress and stop it as soon as a sufficient yield is achieved.

Experimental Protocols

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for performing a click reaction on a peptide synthesized on a solid support containing an this compound residue.

Materials:

  • Peptide-resin containing this compound

  • Alkyne-containing molecule (e.g., a fluorescent probe, biotin derivative)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N,N-Dimethylformamide (DMF), degassed

  • Water, degassed

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Swell the peptide-resin (1 equivalent) in degassed DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Prepare the click reaction cocktail in a separate tube by adding the reagents in the following order:

    • Degassed DMF/Water (e.g., 4:1 v/v)

    • Alkyne-containing molecule (1.5-2 equivalents)

    • Copper(II) sulfate (0.1-0.2 equivalents)

    • BTTAA or THPTA (0.5-1 equivalent)

    • Sodium ascorbate (1-2 equivalents, from a freshly prepared stock solution)

  • Vortex the cocktail until all components are dissolved.

  • Add the click reaction cocktail to the swollen resin.

  • Purge the reaction vessel with nitrogen or argon and seal it.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, drain the reaction cocktail and wash the resin extensively with DMF (3x), DCM (3x), and finally with methanol (3x).

  • Dry the resin under vacuum.

  • The peptide can then be cleaved from the resin using standard procedures.

Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction in solution after the peptide containing this compound has been cleaved from the resin and purified.

Materials:

  • Purified peptide containing this compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • BTTAA or THPTA

  • Degassed solvent (e.g., DMSO/water, t-butanol/water)

Procedure:

  • Dissolve the purified peptide (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the chosen degassed solvent system.

  • In a separate tube, prepare a premix of CuSO₄ (0.1 equivalents) and BTTAA or THPTA (0.5 equivalents) in a small amount of the reaction solvent.

  • Add the copper/ligand premix to the peptide/alkyne solution.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (1-2 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon).

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, the product can be purified by preparative HPLC to remove excess reagents and by-products.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click On-Resin Click Reaction cluster_Cleavage Cleavage and Purification SPPS_start Start with Resin Incorporate_AA Incorporate Amino Acids SPPS_start->Incorporate_AA Incorporate_Lys Incorporate This compound Incorporate_AA->Incorporate_Lys SPPS_end Peptide-Resin Incorporate_Lys->SPPS_end Add_reagents Add Alkyne, Cu(I), Ligand, Reductant SPPS_end->Add_reagents React Agitate at RT Add_reagents->React Wash Wash Resin React->Wash Cleave Cleave from Resin Wash->Cleave Purify Purify by HPLC Cleave->Purify Final_Product Final Conjugate Purify->Final_Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Oxidation Oxidative Damage Start->Oxidation Check for mass increase Thiol_Reaction Thiol Side Reaction Start->Thiol_Reaction Cysteine present? Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Starting material remaining? Fmoc_Loss Fmoc Deprotection Start->Fmoc_Loss Unexpected side products? Degas_Ligand Degas Solvents & Add Ligand Oxidation->Degas_Ligand Protect_Cys Protect Cysteine Thiol_Reaction->Protect_Cys Optimize_Cond Optimize Conditions (Time, Temp, Conc.) Incomplete_Rxn->Optimize_Cond Control_pH Control pH Fmoc_Loss->Control_pH

References

Troubleshooting incomplete coupling of Fmoc-azido-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-azido-lysine during solid-phase peptide synthesis (SPPS).

Troubleshooting Incomplete Coupling of Fmoc-Azido-Lysine

Incomplete coupling of Fmoc-azido-lysine can lead to the formation of deletion sequences, resulting in a final peptide product that is difficult to purify and has a lower overall yield. Below are common causes and solutions for this issue.

Q1: How can I detect incomplete coupling of Fmoc-azido-lysine?

The most common method for detecting free primary amines, which indicates an incomplete coupling reaction, is the Kaiser test .[1][2][3] A positive Kaiser test, indicated by an intense blue color on the resin beads and in the solution, signifies the presence of unreacted amino groups.[1][2] A negative test, where the beads and solution remain colorless or yellow, suggests a complete coupling reaction.[1][3]

For more comprehensive analysis, especially when troubleshooting difficult sequences, cleavage of a small sample of the peptide-resin followed by High-Performance Liquid Chromatography (HPLC) analysis is the most reliable method.[1] The HPLC chromatogram can clearly separate the desired peptide from truncated sequences.[1]

Q2: What are the primary causes of incomplete Fmoc-azido-lysine coupling?

Several factors can contribute to poor coupling efficiency of Fmoc-azido-lysine:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the growing peptide chain on the solid support, can physically obstruct the coupling site.[4] This is particularly problematic for sequences prone to aggregation.[2][5]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can mask the N-terminal amine and prevent efficient coupling.[6] Hydrophobic residues can exacerbate this issue.[5]

  • Suboptimal Activation or Coupling Reagents: The choice and quality of coupling reagents are critical. Inefficient activation of the Fmoc-azido-lysine's carboxylic acid will lead to poor coupling yields.[4] Some coupling reagents may also be less effective for certain "difficult" sequences.[1]

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, solvent, and reagent stoichiometry all play a significant role in coupling efficiency.[4]

  • Side Reactions: Prolonged coupling times, especially with certain activators like HBTU/DIPEA, can potentially lead to side reactions, such as the elimination of the azido group.[7][8]

Q3: My Kaiser test is positive after the Fmoc-azido-lysine coupling step. What should I do?

A positive Kaiser test indicates that a second coupling step is necessary.[2]

  • Recouple: Perform a second coupling using fresh reagents. It is often beneficial to switch to a more potent coupling reagent, such as HATU or HCTU, for the recoupling step.[1][2]

  • Modify Conditions: Consider changing the solvent to NMP or DMSO, or using a mixture of DCM and DMF, as these can help to disrupt peptide aggregation and improve solubility.[2]

  • Capping: If the Kaiser test remains positive after a second coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.[2] This is typically done using acetic anhydride.[2]

Frequently Asked Questions (FAQs)

Q: Which coupling reagents are recommended for Fmoc-azido-lysine?

For routine couplings, standard reagents like HBTU or DIC/HOBt can be effective. However, for difficult couplings, including those involving sterically hindered amino acids or aggregating sequences, more potent reagents are recommended.

Coupling ReagentActivating AdditiveBaseNotes
HATU (HOAt)DIPEA or CollidineHighly efficient, especially for difficult couplings.[1]
HCTU (HOAt)DIPEA or CollidineSimilar to HATU in efficiency.[2]
PyBOP® N/ADIPEA or NMMGood for standard and some difficult couplings.[9]
DIC/HOBt HOBtN/AA classic and cost-effective choice for many standard couplings.[1]

Q: What are the recommended equivalents of reagents for the coupling reaction?

While optimal conditions can be sequence-dependent, a general starting point for a standard coupling reaction is:

ReagentEquivalents (relative to resin loading)
Fmoc-azido-lysine3 - 5
Coupling Reagent (e.g., HATU)3 - 5
Base (e.g., DIPEA)6 - 10

Q: Can the azide group of Fmoc-azido-lysine react with the coupling reagents?

The azide group is generally stable under standard Fmoc-based SPPS conditions, including exposure to piperidine for Fmoc deprotection and TFA for final cleavage.[10] However, one study noted the potential for an elimination side reaction of the azido moiety during prolonged coupling times with HBTU/DIPEA.[7][8] It is therefore advisable to use the minimum coupling time necessary for a complete reaction.

Experimental Protocols

Kaiser Test Protocol

This qualitative test is used to detect the presence of free primary amines on the resin.[1][2][3]

Reagents:

  • Solution 1 (Ninhydrin): 5 g of ninhydrin in 100 ml of ethanol.[1]

  • Solution 2 (Phenol): 80 g of phenol in 20 ml of ethanol.[1]

  • Solution 3 (KCN/Pyridine): 2 ml of 0.001 M aqueous KCN in 98 ml of pyridine.[1]

Procedure:

  • Place a small sample of resin beads (a few beads are sufficient) into a small test tube.[1]

  • Add 2-3 drops of each solution to the test tube.[1]

  • Heat the test tube at 100-120°C for 5 minutes.[1][3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense blue color Positive: Free primary amines are present (incomplete coupling).[1][2]
Colorless to light yellow Negative: No free primary amines detected (complete coupling).[1]

Caution: Prolonged or excessive heating should be avoided as it can cause Fmoc removal by pyridine, leading to a false positive result.[1] The Kaiser test is not reliable for N-terminal proline, which gives a brownish-red color.[2][6]

Visual Guides

Troubleshooting_Workflow start Fmoc-Azido-Lysine Coupling Step kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue Color) kaiser_test->is_positive recouple Recouple with Potent Reagent (e.g., HATU) is_positive->recouple Yes proceed Proceed to Next Deprotection Step is_positive->proceed No kaiser_test_2 Perform Kaiser Test Again recouple->kaiser_test_2 is_positive_2 Still Positive? kaiser_test_2->is_positive_2 cap Cap with Acetic Anhydride is_positive_2->cap Yes is_positive_2->proceed No cap->proceed

Caption: Troubleshooting workflow for incomplete Fmoc-azido-lysine coupling.

Coupling_Reaction resin {Resin-Bound Peptide | H2N-Peptide-Resin} coupled_product {Coupled Product | Fmoc-NH-CH(CO-NH-Peptide-Resin)-(CH2)4-N3} fmoc_lys {Fmoc-Azido-Lysine | Fmoc-NH-CH(COOH)-(CH2)4-N3} fmoc_lys->coupled_product Activation reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA)

Caption: Schematic of the Fmoc-azido-lysine coupling reaction on a solid support.

References

Technical Support Center: N6-Diazo-L-Fmoc-lysine (Fmoc-Lys(N3)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N6-Diazo-L-Fmoc-lysine, more commonly known as Fmoc-L-azidolysine or Fmoc-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the common name for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, also abbreviated as Fmoc-Lys(N3)-OH. It is an amino acid derivative widely used in peptide synthesis and bioconjugation. The key features are the Fmoc protecting group on the α-amino group, making it suitable for solid-phase peptide synthesis (SPPS), and an azide (-N3) group on the lysine side chain, which is used for bioorthogonal "click chemistry" reactions.[1][2]

Q2: What are the main applications of Fmoc-Lys(N3)-OH?

A2: The primary applications include:

  • Peptide Synthesis: It is used as a building block in SPPS to introduce a site-specific azide functionality into a peptide sequence.[1][2]

  • Click Chemistry: The azide group allows for efficient and specific conjugation to molecules containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • Bioconjugation: This enables the attachment of various molecules such as fluorescent dyes, imaging agents, or drugs to peptides and proteins.[2]

Q3: How stable is Fmoc-Lys(N3)-OH during standard peptide synthesis?

A3: Fmoc-Lys(N3)-OH is highly compatible with standard Fmoc-based SPPS protocols. The azide group is stable to the mild basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][3][4]

Q4: What are the known decomposition pathways for the azido group in Fmoc-Lys(N3)-OH?

A4: The primary decomposition pathways involve the reduction of the azide group or, less commonly, an elimination reaction.

  • Reduction to an Amine: The most common decomposition is the reduction of the azide (-N3) to a primary amine (-NH2). This can occur in the presence of reducing agents.[4][5]

  • Elimination Reaction: While less common for ε-azides, prolonged exposure to basic conditions during coupling steps in SPPS can potentially lead to an elimination reaction, removing the azide group.[6]

Troubleshooting Guides

Issue 1: Loss of Azide Functionality Detected by Mass Spectrometry

Problem: Mass spectrometry analysis of the final peptide shows a mass corresponding to a lysine residue instead of an azidolysine, indicating a loss of the azide group (-N3) and formation of an amine (-NH2).

Possible Cause: Unintentional reduction of the azide group. Azides are sensitive to reducing environments.[7]

Solutions:

  • Avoid Reducing Agents: Ensure that no reducing agents are present in your synthesis workflow. Common sources of reduction include certain scavengers used during TFA cleavage or the use of reducing reagents intended for other purposes. The side-chain azido group can be readily converted to an amine by reduction with thiols or phosphines.[4][5]

  • Check Reagent Purity: Verify the purity of all solvents and reagents to ensure they are free from reducing contaminants.

  • Alternative Cleavage Cocktails: If you suspect a scavenger is the cause, consider using a different cleavage cocktail that does not contain reducing agents.

Issue 2: Unexpected Side Product with a Mass Loss of ~28 Da

Problem: An unexpected side product is observed with a mass that is approximately 28 Da less than the expected product, suggesting the loss of N2.

Possible Cause: Potential elimination of the azide group. While more commonly observed with α-azido acids, prolonged coupling times or the use of strong bases could potentially induce an elimination reaction in the ε-azido-lysine side chain.[8]

Solutions:

  • Optimize Coupling Times: Avoid unnecessarily long coupling times, especially when using potent coupling reagents and bases.

  • Choice of Base: If you suspect the base is contributing to the side reaction, consider using a milder or sterically hindered base for activation.

  • Monitor Synthesis: For long or complex peptides, it may be beneficial to cleave a small amount of resin-bound peptide at intermediate steps to check for the integrity of the azido group.

Data Presentation

Table 1: Storage and Stability of Fmoc-Lys(N3)-OH

ConditionRecommended TemperatureDurationNotes
Solid Powder -20°CLong-termRecommended for optimal stability.[3]
2-8°CShort-termSuitable for routine use.[7]
15-25°CLimitedGenerally stable, but cooler temperatures are preferred for long-term storage.[5]
In Solvent Not RecommendedN/AFor best results, prepare solutions fresh before use.

Experimental Protocols

Protocol: Synthesis of Fmoc-Lys(N3)-OH via Diazo Transfer

This protocol is a generalized procedure based on common diazo-transfer reactions for the synthesis of azido amino acids.

Materials:

  • Fmoc-Lys-OH

  • Triflyl azide (TfN3) or Imidazole-1-sulfonyl azide

  • Copper(II) sulfate (CuSO4)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve Fmoc-Lys-OH in a mixture of methanol, dichloromethane, and water.

  • Add potassium carbonate and copper(II) sulfate to the solution. The copper(II) sulfate acts as a catalyst.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of triflyl azide in dichloromethane to the reaction mixture.

  • Stir the reaction for approximately 1 hour, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure Fmoc-Lys(N3)-OH.

Visualizations

decomposition_pathways cluster_main Fmoc-Lys(N3)-OH cluster_reduction Reduction Pathway cluster_elimination Elimination Pathway (Potential) A Fmoc-Lys(N3)-OH B Fmoc-Lys(NH2)-OH (Primary Amine) A->B Reducing Agents (e.g., Thiols, Phosphines) C Elimination Product (e.g., Alkene) A->C Prolonged Strong Base (Potential Side Reaction)

Caption: Potential decomposition pathways of Fmoc-Lys(N3)-OH.

experimental_workflow start Start: Fmoc-Lys-OH dissolve Dissolve in MeOH/DCM/H2O start->dissolve add_reagents Add K2CO3 and CuSO4 dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_azide Add Triflyl Azide cool->add_azide react Stir for 1h add_azide->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end_product End: Fmoc-Lys(N3)-OH purify->end_product

Caption: Workflow for the synthesis of Fmoc-Lys(N3)-OH.

References

Impact of basic conditions on Fmoc-Lys(N3)-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Fmoc-Lys(N3)-OH, particularly concerning the impact of basic conditions encountered during Solid Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group of Fmoc-Lys(N3)-OH under standard Fmoc-SPPS conditions?

The azide (-N₃) functionality on the lysine side chain is generally very stable under the standard conditions used in Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1][2][3] This includes stability to the basic conditions of Fmoc deprotection, typically performed with piperidine, and the acidic conditions of cleavage from the resin, commonly done with trifluoroacetic acid (TFA).[2]

Q2: Can the Fmoc protecting group be prematurely removed from Fmoc-Lys(N3)-OH under basic conditions?

Yes, the fluorenylmethoxycarbonyl (Fmoc) protecting group is designed to be removed under mild basic conditions.[1] While stable enough for coupling reactions, prolonged exposure to bases or the use of overly strong basic conditions can lead to premature deprotection. For instance, using potassium carbonate (K₂CO₃) in methanol has been shown to cause significant Fmoc deprotection.[4]

Q3: Are there any known side reactions involving the azido group of Fmoc-Lys(N3)-OH during SPPS?

The azide group is considered bioorthogonal and is largely unreactive under typical SPPS conditions, including coupling and deprotection cycles.[1] However, it is sensitive to reducing environments. Therefore, reagents with reducing properties should be avoided to prevent the reduction of the azide to an amine.

Q4: What are the optimal storage conditions for Fmoc-Lys(N3)-OH to ensure its stability?

To maintain its integrity, Fmoc-Lys(N3)-OH should be stored in a cool and dry environment. Recommended storage temperatures are typically between 0 - 8°C or at -20°C.[3][5] It is also advisable to protect it from light and moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Fmoc-Lys(N3)-OH in your experiments.

Issue 1: Incomplete coupling of Fmoc-Lys(N3)-OH.

  • Symptom: Positive Kaiser test (indicating free amines) after the coupling step.

  • Potential Cause:

    • Poor quality of Fmoc-Lys(N3)-OH: The reagent may have degraded due to improper storage.

    • Steric hindrance: The peptide sequence on the resin may be sterically hindering the incoming amino acid.

    • Peptide aggregation: The growing peptide chain may be aggregating, preventing efficient coupling.

  • Recommended Solution:

    • Verify Reagent Quality: Ensure your Fmoc-Lys(N3)-OH is of high purity (≥ 99.7% is often cited) and has been stored correctly.[5]

    • Double Couple: Perform a second coupling step to ensure the reaction goes to completion.

    • Change Solvent: Switch from DMF to a solvent with better resin-swelling and aggregation-disrupting properties like N-Methyl-2-pyrrolidone (NMP).[6]

    • Increase Equivalents: Use a higher molar excess of the amino acid and coupling reagents.

Issue 2: Unexpected mass observed in mass spectrometry analysis, corresponding to a loss of the Fmoc group.

  • Symptom: Mass spectrum shows a peak corresponding to the peptide with Lys(N3) but without the N-terminal Fmoc group before the intended deprotection step.

  • Potential Cause:

    • Premature Fmoc deprotection: The basic conditions used during the synthesis or a previous step might be too harsh or prolonged.

  • Recommended Solution:

    • Review Base Exposure: Scrutinize your protocol for any unintended or extended exposure to basic conditions.

    • Use Milder Base for Other Steps: If your synthesis involves other base-labile protecting groups, ensure the conditions for their removal do not affect the Fmoc group.

Issue 3: Reduction of the azide group to an amine.

  • Symptom: Mass spectrometry analysis reveals a mass corresponding to Lys(NH₂) instead of Lys(N₃).

  • Potential Cause:

    • Presence of reducing agents: Unintentional introduction of a reducing agent during synthesis or workup. The azide group can be readily converted to an amine by reduction with thiols or phosphines.

  • Recommended Solution:

    • Audit Reagents: Ensure that no reducing agents, such as dithiothreitol (DTT) unless intended for this conversion post-synthesis, are present in your synthesis reagents or solvents.

    • Inert Atmosphere: While not always necessary, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted side reactions.

Data Summary

The following table summarizes the compatibility of the functional groups of Fmoc-Lys(N3)-OH with common reagents used in SPPS.

Functional GroupReagent/ConditionCompatibilityNotes
Fmoc Group 20% Piperidine in DMFLabileStandard condition for Fmoc removal.[7]
Potassium Carbonate (K₂CO₃)LabileCan cause significant deprotection.[4]
Trifluoroacetic Acid (TFA)StableThe Fmoc group is stable to acidic conditions.
Azide Group 20% Piperidine in DMFStableThe azide group is stable to basic deprotection conditions.[2][3]
Trifluoroacetic Acid (TFA)StableThe azide group is stable to acidic cleavage conditions.[2]
Reducing Agents (e.g., DTT, phosphines)UnstableThe azide will be reduced to an amine.
HBTU, HATU, DIC (Coupling Reagents)StableCompatible with standard coupling reagents.[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a Resin-Bound Peptide

This protocol describes the removal of the N-terminal Fmoc group from a peptide chain synthesized on a solid support.

  • Resin Washing: Wash the peptidyl-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. Allow the reaction to proceed for 5-10 minutes with gentle agitation.

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating successful Fmoc removal.[8]

Protocol 2: Monitoring Fmoc-Lys(N3)-OH Stability Under Basic Conditions

This protocol provides a method to assess the stability of the Fmoc group on Fmoc-Lys(N3)-OH when exposed to a basic solution.

  • Sample Preparation: Prepare a standard solution of Fmoc-Lys(N3)-OH in a suitable solvent (e.g., DMF).

  • Initiate Treatment: To an aliquot of the standard solution, add the basic solution to be tested (e.g., 20% piperidine in DMF) to achieve the desired final concentration.

  • Time Points: At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench: Immediately quench the reaction by neutralizing the base with a weak acid (e.g., a dilute solution of acetic acid in DMF).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) monitoring at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).

  • Data Interpretation: Compare the peak area of the intact Fmoc-Lys(N3)-OH at different time points to determine the rate and extent of deprotection.

Visualizations

experimental_workflow cluster_spps Fmoc-SPPS Cycle with Fmoc-Lys(N3)-OH start Peptidyl-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-Lys(N3)-OH, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptidyl-Resin (N-terminal Fmoc) wash2->end_cycle

Caption: A typical workflow for incorporating Fmoc-Lys(N3)-OH in an Fmoc-SPPS cycle.

troubleshooting_stability cluster_issues cluster_solutions start Issue Encountered with Fmoc-Lys(N3)-OH incomplete_coupling Incomplete Coupling? start->incomplete_coupling Analysis shows starting material premature_deprotection Premature Fmoc Loss? start->premature_deprotection Mass spec shows unexpected loss of Fmoc azide_reduction Azide Reduction? start->azide_reduction Mass spec shows Lys(NH2) solution_coupling Check Reagent Quality Double Couple Change Solvent incomplete_coupling->solution_coupling Yes solution_deprotection Review Base Exposure Time Use Milder Base if Possible premature_deprotection->solution_deprotection Yes solution_reduction Audit Reagents for Reductants Use Inert Atmosphere azide_reduction->solution_reduction Yes

Caption: A troubleshooting decision tree for common issues with Fmoc-Lys(N3)-OH.

References

Avoiding side reactions with diazotransfer reagents in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diazotransfer reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting issues encountered during the synthesis of diazo compounds and azides using various diazotransfer reagents.

Troubleshooting Guide

This guide addresses common problems encountered during diazotransfer reactions, offering potential causes and solutions to help optimize your experimental outcomes.

Issue 1: Low or No Yield of the Desired Product

Question: I am observing a low yield or no formation of my desired diazo compound. What are the potential causes and how can I improve the yield?

Answer: Low or no product formation in a diazotransfer reaction can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here are the most common causes and their respective solutions:

  • Inefficient Diazotransfer Reagent: The reactivity of diazotransfer reagents varies depending on the substrate. For instance, while triflyl azide (TfN₃) is highly reactive, safer alternatives like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) have shown comparable or even better yields in many cases.[1][2][3] If you are using a less reactive reagent with a challenging substrate, consider switching to a more potent one.

  • Incorrect Stoichiometry: An insufficient amount of the diazotransfer reagent or the base will lead to incomplete conversion of the starting material. It is recommended to use a slight excess of the diazotransfer reagent (e.g., 1.1-1.5 equivalents).[4]

  • Inappropriate Base: The base must be strong enough to deprotonate the active methylene compound or the primary amine substrate. Common bases include triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium carbonate (K₂CO₃).[5][6][7] If your reaction is sluggish, consider switching to a stronger, non-nucleophilic base like DBU.[8]

  • Low Reaction Temperature: While low temperatures are often necessary to prevent the decomposition of thermally sensitive reagents and products, they can also slow down the reaction rate. If the reaction is not proceeding, a modest increase in temperature may be beneficial. However, this should be done cautiously, especially with potentially explosive reagents like triflyl azide.

  • Poor Solubility: If the substrate or reagents are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. Common solvents for diazotransfer reactions include acetonitrile and dichloromethane.[9][10] Ensure you are using a solvent that provides good solubility for all components at the reaction temperature.

Issue 2: Presence of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a frequent challenge in diazotransfer reactions. Understanding the potential side reactions is key to mitigating them.

  • Sulfonamide Byproduct: When using sulfonyl azide reagents like tosyl azide or mesyl azide, the corresponding sulfonamide is a major byproduct.[11] Methanesulfonamide, the byproduct of mesyl azide, is more water-soluble than p-toluenesulfonamide, which can simplify its removal during aqueous workup.[4] To avoid this impurity altogether, consider using a reagent like imidazole-1-sulfonyl azide, which does not generate a sulfonamide byproduct.[4]

  • Azo Dye Formation: In some cases, the newly formed diazonium salt can react with unreacted starting amine, leading to the formation of colored azo dye impurities. This is more prevalent at higher temperatures, so maintaining a low reaction temperature (0-5 °C) is crucial.

  • Decomposition of the Diazo Compound: Diazo compounds can be unstable and decompose, especially in the presence of acid or at elevated temperatures. Ensure that the workup is performed under neutral or slightly basic conditions and avoid excessive heating during solvent removal.

  • Formation of Explosive Byproducts: When using triflyl azide in dichloromethane, there is a risk of forming highly explosive side products like azido-chloromethane and diazidomethane. It is recommended to use alternative solvents like toluene or acetonitrile.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my diazo compound from the reaction mixture. What are the best practices for purification?

Answer: Purifying diazo compounds requires care due to their potential instability.

  • Removal of Sulfonamide Byproducts:

    • Aqueous Wash: For acidic sulfonamides, washing the organic layer with a basic aqueous solution (e.g., 9% KOH) can effectively remove them.[12]

    • Chromatography: Flash column chromatography on silica gel or alumina is a common method for separating the diazo product from the sulfonamide byproduct.[13]

  • General Purification Techniques:

    • Recrystallization: For solid diazo compounds, recrystallization can be an effective purification method.

    • Extraction: Liquid-liquid extraction is useful for removing water-soluble impurities and byproducts.

  • Handling Precautions during Purification:

    • Avoid Acidic Conditions: Use of acidic media during chromatography or workup can lead to decomposition of the diazo product.

    • Minimize Heat: Concentrate the product under reduced pressure at low temperatures to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: Which diazotransfer reagent is the safest to use?

A1: Imidazole-1-sulfonyl azide hydrogen sulfate is considered a much safer alternative to the highly explosive and unstable triflyl azide.[4] It is a crystalline, shelf-stable solid that can be handled with standard laboratory precautions.[4] While methanesulfonyl azide is also commonly used, it is a potentially explosive compound, and its in situ generation is often recommended to minimize risks.

Q2: Can I use a catalyst to improve my diazotransfer reaction?

A2: Yes, for some diazotransfer reactions, particularly the conversion of primary amines to azides using triflyl azide or imidazole-1-sulfonyl azide, the use of a copper(II) salt catalyst can be beneficial.[14] However, many reactions with imidazole-1-sulfonyl azide proceed efficiently without a catalyst.[14]

Q3: What is the best way to monitor the progress of my diazotransfer reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material. For sulfonyl azide reagents, IR spectroscopy can also be used to monitor the disappearance of the characteristic azide stretch (around 2135 cm⁻¹).

Q4: How should I quench my diazotransfer reaction?

A4: The quenching procedure depends on the specific reagents used. For reactions involving triflyl azide, it is crucial to quench any residual azide before concentrating the reaction mixture. This can be done by adding an acid like hydrochloric acid.[3] For other reactions, quenching with a saturated aqueous solution of ammonium chloride or water is common.

Q5: What are the key safety precautions I should take when working with diazotransfer reagents?

A5: Due to the potentially explosive nature of many diazotransfer reagents and diazo compounds, strict safety precautions are essential:

  • Always work in a well-ventilated fume hood with a blast shield.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid friction, grinding, and sudden temperature changes.

  • Never concentrate solutions of triflyl azide.

  • For potentially explosive reagents like methanesulfonyl azide, in situ generation is recommended.

Data Presentation

Table 1: Comparison of Common Diazotransfer Reagents
FeatureTriflyl Azide (TfN₃)Mesyl Azide (MsN₃)Imidazole-1-sulfonyl Azide (ISA) Salts
Physical State Oily, colorless liquid (used in solution)Liquid/Low-melting solidCrystalline solid
Stability Highly unstable and explosivePotentially explosiveShelf-stable solid[4]
Handling Requires extreme caution; in situ preparationHandle with care; in situ generation recommendedCan be handled as a solid[4]
Byproduct TrifluoromethanesulfonamideMethanesulfonamide (water-soluble)[4]Imidazole and sulfate/hydrochloride salts[4]
Reactivity Very highGoodHigh, often comparable to TfN₃[1][4]
Table 2: Thermal Stability of Selected Diazotransfer Reagents
Diazotransfer ReagentOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)
p-Acetamidobenzenesulfonyl azide (p-ABSA)155-173
Nonaflyl azide (NfN₃)141-136
Tosyl azide (TsN₃)~150-160~-200
Mesyl azide (MsN₃)~120-130~-200

Data compiled from various sources, and values can vary based on the experimental method (e.g., DSC ramp rate).[15][16][17]

Table 3: Yield Comparison of Diazotransfer Reagents for the Synthesis of Ethyl Diazoacetate
Diazotransfer ReagentBaseSolventYield (%)
Tosyl AzideTriethylamineAcetonitrile~85-90
Mesyl AzideTriethylamineAcetonitrile~80-85
Imidazole-1-sulfonyl Azide HClPotassium CarbonateAcetonitrile~65[2]

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: In Situ Generation of Methanesulfonyl Azide and Diazo Transfer to a β-Ketoester

This protocol describes the safe, in situ generation of methanesulfonyl azide and its subsequent use in a diazotransfer reaction with a β-ketoester.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Methanesulfonyl chloride

  • Sodium azide

  • Triethylamine

  • Acetonitrile

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 equivalents) in a minimal amount of water and acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 1 hour to allow for the in situ formation of methanesulfonyl azide.

  • To this mixture, add the β-ketoester (1.0 equivalent).

  • Add triethylamine (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude α-diazo-β-ketoester.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Diazo Transfer to a Primary Amine using Imidazole-1-sulfonyl Azide Hydrogen Sulfate

This protocol outlines a general procedure for the conversion of a primary amine to an azide using the safer imidazole-1-sulfonyl azide hydrogen sulfate.

Materials:

  • Primary amine substrate

  • Imidazole-1-sulfonyl azide hydrogen sulfate

  • Potassium carbonate

  • Methanol or Acetonitrile

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the primary amine substrate in a suitable solvent such as methanol or acetonitrile.

  • Add imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.5 equivalents).

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the consumption of the starting material using TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude azide product.

  • If necessary, purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate and Base add_reagent Add Diazotransfer Reagent start->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Progress (TLC/IR) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Characterize Pure Product purify->end

General experimental workflow for a diazotransfer reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Inefficient Reagent? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Inappropriate Base? start->cause3 cause4 Suboptimal Temperature? start->cause4 cause5 Poor Solubility? start->cause5 sol1 Switch to a more reactive reagent cause1->sol1 sol2 Use slight excess of diazotransfer reagent cause2->sol2 sol3 Use a stronger, non-nucleophilic base cause3->sol3 sol4 Cautiously increase reaction temperature cause4->sol4 sol5 Choose a more suitable solvent cause5->sol5

Troubleshooting logic for low-yield diazotransfer reactions.

reaction_pathways cluster_reactants Reactants cluster_products Products substrate Active Methylene Compound desired_product Desired Diazo Compound substrate->desired_product Desired Pathway reagent Sulfonyl Azide (R-SO₂N₃) reagent->desired_product side_product1 Sulfonamide Byproduct (R-SO₂NH₂) reagent->side_product1 Side Reaction base Base base->desired_product side_product2 Decomposition Products desired_product->side_product2 Decomposition

Chemical pathways to desired product vs. side products.

References

Technical Support Center: Synthesis of Peptides with Multiple Azide Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing multiple azide residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with multiple azide-containing amino acids?

A1: Synthesizing peptides with multiple azide residues primarily presents challenges related to peptide aggregation and reduced synthetic efficiency. Replacing polar amino acids with the more apolar azide-containing counterparts can lead to the formation of "difficult sequences".[1] These sequences are prone to intermolecular hydrogen bonding and association of peptide chains on the solid support, which can hinder reagent access and lead to incomplete reactions and low yields.[1][2] Additionally, certain azide-containing amino acids may be susceptible to specific side reactions under standard solid-phase peptide synthesis (SPPS) conditions.[3]

Q2: Are there alternative strategies to incorporating multiple azide-containing amino acids during SPPS?

A2: Yes, an effective alternative is the on-resin conversion of amine-containing residues to azides after the peptide has been assembled.[1] This strategy involves synthesizing the peptide using standard protocols with amino acids containing protected side-chain amines (e.g., Lys, Orn). After peptide synthesis is complete, these amine groups can be converted to azides using a diazotransfer reagent, such as imidazole-1-sulfonyl azide.[1] This approach can be advantageous for sequences prone to aggregation, as it maintains the polarity of the side chains during chain assembly.[1]

Q3: What are some common side reactions to be aware of when synthesizing peptides with multiple azides?

A3: Beyond general SPPS side reactions like aspartimide and diketopiperazine formation, there are specific issues related to azide chemistry.[2][4] For instance, peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion when treated with reagents commonly used for Fmoc-group removal.[3] While the azide group is generally stable to standard Fmoc deprotection (piperidine) and TFA cleavage cocktails, it's crucial to avoid reducing agents in the cleavage cocktail, such as thiols, which can reduce the azide to an amine.[5]

Q4: How can I purify my final poly-azido peptide?

A4: Purification of peptides containing multiple azides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][6] It is important to use high-quality reagents and optimize cleavage conditions to minimize impurities before purification.[6] Analytical techniques such as analytical HPLC can determine the purity of the collected fractions, and the identity of the peptide can be confirmed by mass spectrometry, such as MALDI-TOF or ESI-MS.[1][7]

Troubleshooting Guides

Problem 1: Low Yield and/or Truncated Sequences

Possible Cause: Peptide aggregation on the solid support due to the increased apolarity from multiple azide residues.[1][2] This is a common issue with "difficult sequences" and leads to poor coupling efficiency and incomplete deprotection.[1]

Solutions:

StrategyDescriptionKey Considerations
Optimize Solvents Use solvents with better solvating properties for aggregating peptides, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP.[2]Ensure compatibility with your resin and other reagents.
Chaotropic Agents Add chaotropic salts like LiCl (e.g., 0.5 M) to coupling and deprotection solutions to disrupt secondary structures.[2]May require optimization of concentration.
Elevated Temperatures Employ microwave-assisted synthesis to improve reaction kinetics and reduce aggregation.[2]Requires a microwave peptide synthesizer.
Pseudoproline Dipeptides Introduce pseudoproline dipeptides at specific locations in the peptide backbone to disrupt the formation of secondary structures.[2]Requires careful planning of the peptide sequence.
On-Resin Diazotransfer Synthesize the peptide with amine-containing residues and convert them to azides post-synthesis on the resin.[1]Avoids the issue of apolar azide residues during chain assembly.
Problem 2: Unexpected Mass in Final Product/Loss of Azide Group

Possible Cause: A side reaction involving the azide group. This could be the elimination of an azide ion from an N-terminal α-azidoaspartate residue during Fmoc deprotection, or unintentional reduction of the azide during cleavage.[3][5]

Solutions:

StrategyDescriptionKey Considerations
Sequence Design If possible, avoid placing α-azidoaspartate at the N-terminus of the peptide.[3]This is a sequence-dependent issue.
Cleavage Cocktail Ensure your TFA cleavage cocktail does not contain reducing agents like thiols (e.g., dithiothreitol), which can reduce the azide groups to amines.[5]Use scavengers like triisopropylsilane (TIS) and water.
Orthogonal Protection Utilize a fully orthogonal protection strategy if selective deprotection and modification are required, ensuring the azide-containing amino acids are compatible with all deprotection steps.[8][9]The azide group is generally compatible with Fmoc/tBu chemistry.[5]

Experimental Protocols

General Protocol for On-Resin Diazotransfer

This protocol describes the conversion of side-chain amine groups to azides on a resin-bound peptide.[1]

  • Peptide Synthesis: Assemble the peptide sequence on a solid support using standard Fmoc-SPPS chemistry, incorporating amino acids with amine-containing side chains (e.g., Fmoc-Lys(Boc)-OH).

  • Side-Chain Deprotection: After final N-terminal Fmoc removal, deprotect the amine side chains (e.g., remove the Boc group from Lys with TFA).

  • Diazotransfer Reaction:

    • Swell the resin in the reaction solvent.

    • Prepare a solution of imidazole-1-sulfonyl azide in the appropriate solvent.

    • Add the diazotransfer reagent to the resin and agitate for a specified time to ensure complete conversion of the amines to azides.

  • Washing: Thoroughly wash the resin with solvents such as DMF and CH₂Cl₂ to remove excess reagents.[1]

  • Cleavage and Purification: Cleave the peptide from the resin using a suitable TFA cocktail (e.g., TFA/iPr₃SiH/H₂O).[1] Purify the crude peptide by preparative RP-HPLC.[1]

Visualizations

experimental_workflow Experimental Workflow for Poly-Azido Peptide Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification (Optional) cluster_final Final Steps start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Next cycle diazotransfer On-Resin Diazotransfer repeat->diazotransfer Post-synthesis cleavage Cleavage from Resin repeat->cleavage Directly after synthesis diazotransfer->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec Analysis purification->characterization final_product Pure Poly-Azido Peptide characterization->final_product

Caption: Workflow for poly-azido peptide synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions problem Low Yield / Truncated Sequences cause Probable Cause: Peptide Aggregation problem->cause solvents Optimize Solvents cause->solvents Try first chaotropes Add Chaotropic Agents cause->chaotropes microwave Use Microwave Synthesis cause->microwave on_resin On-Resin Diazotransfer cause->on_resin Alternative Strategy

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to Bioorthogonal Amino Acids: N6-Diazo-L-Fmoc-lysine vs. Azide-Containing Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into proteins and peptides has become an indispensable tool in chemical biology and drug development. These molecular building blocks, equipped with bioorthogonal functional groups, enable precise labeling, imaging, and conjugation of biomolecules. Among the most prominent bioorthogonal handles are azides and, more recently, diazo groups. This guide provides an objective comparison of N6-Diazo-L-Fmoc-lysine with commonly used azide-containing amino acids, offering insights into their respective performances in bioorthogonal reactions, supported by available experimental data and detailed protocols.

At a Glance: Diazo vs. Azide Functionality

The azide group has long been the workhorse of bioorthogonal chemistry, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] More recently, the diazo group has emerged as a compelling alternative, participating in similar cycloaddition reactions to form pyrazoles instead of triazoles.[3][4] A key advantage of the diazo group is its smaller size compared to the corresponding azide, which can be beneficial in minimizing perturbation to the structure and function of the labeled biomolecule.[1][3]

Quantitative Comparison of Reaction Kinetics

A study by Raines and coworkers compared the reactivity of a representative diazoacetamide with its corresponding azidoacetamide against various strained cyclooctynes. The results indicate that the diazo compound reacts as fast or, in some cases, significantly faster than the azide, particularly in aqueous environments.[1][3] This rate enhancement in the presence of water is attributed to the stabilization of the polar transition state of the diazo-alkyne cycloaddition.[1][3]

Reactant PairSecond-Order Rate Constant (k₂) in CD₃CN [M⁻¹s⁻¹]Second-Order Rate Constant (k₂) in 1:1 CD₃CN/H₂O [M⁻¹s⁻¹]
Azidoacetamide + DIBO~0.3~0.4
Diazoacetamide + DIBO~0.3~0.7
Azidoacetamide + DBCO~0.8~1.0
Diazoacetamide + DBCO~0.8~1.5
Azidoacetamide + DIBAC~1.2~1.8
Diazoacetamide + DIBAC~1.8~3.0

Table 1: Comparison of second-order rate constants for the reaction of a representative azide and diazo compound with different strained cyclooctynes. Data extrapolated from Raines et al.[1][3]

Stability and Chemoselectivity

Both azides and "stabilized" diazo compounds, such as this compound, exhibit good stability under physiological conditions, enabling their metabolic incorporation into biomolecules.[3][5] Studies have shown that diazo-derivatized sugars can be successfully incorporated into cellular glycans without significant degradation, and their cytotoxicity is comparable to their azide counterparts.[1][3]

A key difference lies in their reactivity profiles. While both groups react with strained alkynes, diazo compounds are generally poor substrates for Cu(I)-catalyzed cycloadditions with terminal alkynes.[1][3] This differential reactivity allows for orthogonal dual-labeling strategies where, for instance, a diazo group can be selectively reacted with a strained alkyne in the presence of a terminal alkyne, which can then be separately targeted using CuAAC with an azide.[1][3]

However, it is important to note that unstabilized diazo compounds can be highly reactive and may participate in side reactions, such as O-alkylation of carboxylic acids.[6] The stabilized nature of the diazo group in this compound mitigates this reactivity, making it suitable for bioorthogonal applications.[4]

Experimental Protocols

The incorporation of both this compound and azide-containing amino acids into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][7] Similarly, metabolic incorporation of azide-containing amino acids like L-azidohomoalanine (AHA) and site-specific incorporation of p-azido-L-phenylalanine (pAzF) are well-established techniques.[8][9]

General Protocol for Fmoc-SPPS Incorporation
  • Resin Swelling: Swell the appropriate Fmoc-protected Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either this compound or an azide-containing analog) using a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Bioorthogonal Labeling via SPAAC
  • Dissolve Peptide: Dissolve the purified peptide containing the diazo or azide functionality in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add Labeling Reagent: Add a solution of the strained alkyne-functionalized probe (e.g., DBCO-fluorophore) to the peptide solution. The molar excess of the probe may need to be optimized.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the concentrations and the specific reactants used.

  • Purification/Analysis: The labeled peptide can be purified by RP-HPLC or analyzed directly by mass spectrometry or fluorescence-based methods.

Visualizing the Workflow and Pathways

To better illustrate the application of these bioorthogonal amino acids, the following diagrams outline the experimental workflows and reaction pathways.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_labeling Bioorthogonal Labeling start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple Fmoc-AA (Diazo or Azide) deprotection->coupling repeat Repeat for Sequence coupling->repeat repeat->deprotection Next AA cleavage Cleavage & Deprotection repeat->cleavage Final AA peptide Purified Peptide cleavage->peptide peptide_in Peptide with Diazo/Azide Handle peptide->peptide_in add_probe Add Strained Alkyne Probe peptide_in->add_probe reaction SPAAC Reaction add_probe->reaction labeled_peptide Labeled Peptide reaction->labeled_peptide

Figure 1: General experimental workflow for peptide synthesis and subsequent bioorthogonal labeling.

reaction_pathways cluster_diazo N6-Diazo-L-lysine Pathway cluster_azide Azide-Containing Amino Acid Pathway diazo N6-Diazo-L-lysine R-CH₂-N₂ pyrazole Pyrazole Adduct Stable Linkage diazo->pyrazole + alkyne_d Strained Alkyne e.g., DBCO alkyne_d->pyrazole azide Azido-lysine R-CH₂-N₃ triazole Triazole Adduct Stable Linkage azide->triazole + alkyne_a Strained Alkyne e.g., DBCO alkyne_a->triazole

Figure 2: Comparison of SPAAC reaction pathways for diazo and azide functionalities.

Conclusion

This compound presents a highly promising alternative to traditional azide-containing amino acids for bioorthogonal chemistry. Its smaller size and potentially faster reaction kinetics in aqueous environments make it an attractive choice for various applications, from peptide labeling to in vivo imaging. While the azide group remains a robust and widely used tool, the unique properties of the diazo group, including its orthogonal reactivity in the context of CuAAC, open up new possibilities for multi-functionalization of biomolecules. The choice between a diazo- and an azide-containing amino acid will ultimately depend on the specific requirements of the experiment, including the desired reaction kinetics, the need for orthogonal labeling strategies, and the potential for steric hindrance at the labeling site. This guide provides the foundational information to aid researchers in making an informed decision for their bioconjugation and drug development endeavors.

References

Advantages of using N6-Diazo-L-Fmoc-lysine over other lysine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides and proteins is paramount. The choice of lysine derivative is critical for success, with different functionalities enabling a wide range of applications from peptide synthesis to identifying molecular interactions. This guide provides an objective comparison of N6-functionalized L-Fmoc-lysine derivatives, focusing on their performance in two key applications: bioorthogonal conjugation and photo-crosslinking.

A notable point of clarification is the common misnomer "N6-Diazo-L-Fmoc-lysine" (CAS 159610-89-6) in many commercial catalogs. In reality, this compound is N6-Azido-L-Fmoc-lysine , a reagent for click chemistry. This guide will address the advantages of this azido-lysine derivative and separately explore the benefits of a true photo-activatable lysine derivative, a diazirine-containing analogue, for photo-crosslinking studies.

Section 1: N6-Azido-L-Fmoc-lysine for Bioorthogonal Conjugation

N6-Azido-L-Fmoc-lysine (Fmoc-Lys(N3)-OH) is a cornerstone for the site-specific modification of peptides and proteins. Its primary advantage lies in the introduction of an azide group, which serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This allows for the precise attachment of a wide variety of molecules, such as fluorophores, polymers, or therapeutic agents.[3]

Comparison with Standard Lysine Derivatives in Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), the key comparison is with the standard Fmoc-Lys(Boc)-OH, where the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[4]

Table 1: Comparison of Fmoc-Lys(N3)-OH and Fmoc-Lys(Boc)-OH in Fmoc-SPPS

FeatureFmoc-Lys(N3)-OHFmoc-Lys(Boc)-OHAdvantages of Fmoc-Lys(N3)-OH
Primary Function Introduces a bioorthogonal azide handle for post-synthetic modification.[3]Standard building block for incorporating lysine into a peptide sequence.[4]Enables specific, post-synthesis labeling and conjugation.
Chemical Stability The azide group is stable to standard Fmoc-SPPS conditions (piperidine for Fmoc removal, TFA for cleavage).[2][5]The Boc group is stable to piperidine but cleaved by TFA.[4]High compatibility with established synthesis protocols.
Coupling Efficiency Comparable to standard Fmoc-amino acids. High coupling yields are achievable.High and reliable coupling efficiency.No significant compromise on peptide synthesis efficiency.
Post-Synthesis Utility Ready for selective reaction with alkyne-containing molecules via click chemistry.[1][6]Requires deprotection of the Boc group to expose the primary amine for non-specific labeling (e.g., NHS esters).Offers superior specificity and bioorthogonality for conjugation.
Selectivity of Labeling Highly selective for alkyne partners, even in complex biological mixtures.[1]Labeling of the deprotected amine is often non-specific and can react with other primary amines.Reduces off-target modifications and simplifies purification.
Experimental Protocol: Incorporation of Fmoc-Lys(N3)-OH and Click Chemistry

Protocol 1: Solid-Phase Peptide Synthesis with Fmoc-Lys(N3)-OH

This protocol outlines the manual incorporation of Fmoc-Lys(N3)-OH into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate tube, dissolve Fmoc-Lys(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Repeat Cycles: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The azide group remains intact.[2]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-containing peptide with an alkyne-functionalized fluorescent dye.

  • Prepare Solutions:

    • Peptide stock: Dissolve the purified azide-peptide in water to a concentration of 10 mM.

    • Alkyne-dye stock: Dissolve the alkyne-functionalized dye (e.g., Alkyne-TAMRA) in DMSO at 10 mM.

    • Catalyst solution: Prepare a 100 mM solution of CuSO4 in water and a 300 mM solution of sodium ascorbate in water (prepare fresh).

    • Ligand solution: Prepare a 100 mM solution of THPTA in water.[7]

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of peptide solution (e.g., 1-5 mg/mL in PBS buffer)

    • 20 µL of 2.5 mM alkyne-dye solution

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO4 solution

  • Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.[7]

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[7]

  • Purification: Purify the labeled peptide using HPLC or size-exclusion chromatography to remove excess reagents.

Section 2: Diazirine-Lysine Derivatives for Photo-Crosslinking

For capturing transient and weak molecular interactions, photo-crosslinking is an invaluable technique. Diazirine-containing amino acids are superior photo-activatable probes compared to older reagents like aryl azides.[8][9] A diazirine-functionalized lysine derivative can be incorporated into a protein or peptide, and upon UV activation, it generates a highly reactive carbene that covalently crosslinks with interacting molecules in close proximity.[10][11]

Advantages of Diazirine-Lysine over Other Photo-Crosslinkers

The primary alternatives for photo-crosslinking are aryl azides and benzophenones. Diazirines offer significant advantages over both.

Table 2: Comparison of Photo-Crosslinking Reagents

FeatureDiazirine-LysineAryl Azide-LysineBenzophenone-Lysine
Reactive Species Carbene[10]NitreneDiradical
Activation Wavelength Long-wave UV (330-370 nm)[8]Short-wave UV (265-275 nm) or long-wave for nitro-substituted[12]Long-wave UV (~350 nm)
Potential for Sample Damage Minimal, as long-wave UV is less damaging to biomolecules.[10]High with simple aryl azides due to short-wave UV.[10]Moderate.
Reactivity of Intermediate Highly reactive and non-specific insertion into C-H, N-H, and O-H bonds.[11][13]Can undergo rearrangements to less reactive species, leading to lower crosslinking efficiency.[14]Preferentially reacts with C-H bonds, less efficient with other bonds.
Crosslinking Efficiency High, with efficient C-H insertion.[13][15]Variable, often lower due to rearrangements and longer-lived intermediates.[14]Moderate to high.
Size of Photo-reactive Group Small and compact, minimizing steric perturbation of the system under study.[10]Larger and bulkier.Bulky aromatic group.
Chemical Stability Stable to a wide range of chemical conditions, including acid and base.[10]Generally stable.Stable.
Experimental Protocol: Photo-Crosslinking with a Diazirine Probe

This protocol provides a general workflow for a photo-crosslinking experiment using a protein containing a site-specifically incorporated diazirine-lysine analog to identify interaction partners from a cell lysate.

  • Probe Preparation: Synthesize or obtain the protein of interest ("bait") with the diazirine-lysine incorporated at a specific site. This is often achieved via amber stop codon suppression technology.

  • Incubation: Incubate the bait protein (e.g., 1-5 µM) with the cell lysate or purified potential interaction partner ("prey") in a suitable buffer (e.g., PBS) on ice for 30 minutes to allow for complex formation.

  • UV Irradiation: Place the sample in a UV-transparent plate or cuvette. Irradiate with a UV lamp at 350-365 nm for 1-15 minutes on ice.[10][16] The optimal irradiation time and distance from the lamp should be empirically determined.

  • Analysis of Crosslinking:

    • SDS-PAGE: Analyze the irradiated sample by SDS-PAGE and Coomassie staining or Western blotting. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the bait-prey complex.

    • Mass Spectrometry: For identification of unknown partners, the crosslinked complex can be excised from the gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS to identify both the bait and the crosslinked prey protein.

Visualizing the Workflows

To better illustrate the experimental processes described, the following diagrams outline the key steps.

spsp_workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Coupling Coupling (Fmoc-Lys(N3)-OH) Deprotection->Coupling Chain Azide-Peptide on Resin Coupling->Chain Repeat Cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Chain->Cleavage PurifiedPeptide Purified Azide-Peptide Cleavage->PurifiedPeptide

Caption: Workflow for Fmoc-SPPS with N6-Azido-L-Fmoc-lysine.

click_chemistry_workflow AzidePeptide Azide-Peptide Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) AzidePeptide->Reaction AlkyneProbe Alkyne Probe (e.g., Fluorophore) AlkyneProbe->Reaction LabeledPeptide Labeled Peptide Reaction->LabeledPeptide

Caption: Bioorthogonal conjugation via Click Chemistry (CuAAC).

photocrosslinking_workflow Bait Bait Protein (with Diazirine-Lysine) Incubation Incubation (Complex Formation) Bait->Incubation Prey Prey Protein (Interaction Partner) Prey->Incubation UV UV Activation (350-365 nm) Incubation->UV Carbene Carbene Formation & Covalent Crosslink UV->Carbene Analysis Analysis (SDS-PAGE, MS) Carbene->Analysis

Caption: General workflow for photo-crosslinking experiments.

Conclusion

The choice between N6-Azido-L-Fmoc-lysine and a diazirine-functionalized lysine derivative is dictated entirely by the intended application.

  • For site-specific labeling, conjugation, and the creation of complex peptide architectures, N6-Azido-L-Fmoc-lysine is the superior choice. Its compatibility with standard Fmoc-SPPS and the high efficiency and orthogonality of subsequent click chemistry reactions make it an indispensable tool for chemical biology and drug development.

  • For capturing and identifying protein-protein or other molecular interactions, particularly those that are weak or transient, a diazirine-lysine derivative is the state-of-the-art reagent. Its small size, stability, and the high reactivity of the carbene generated upon gentle UV activation provide a more efficient and less perturbative method for photo-crosslinking compared to older reagents.

By understanding the distinct advantages and experimental workflows associated with each of these powerful lysine derivatives, researchers can select the optimal tool to advance their scientific objectives.

References

A Comparative Guide to Alternative Methods for Introducing Azide Functionality in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azide moieties into peptides is a cornerstone of modern bioconjugation and drug development, enabling powerful "click chemistry" applications. This guide provides an objective comparison of three primary alternative methods for incorporating azide functionality: the use of azide-containing amino acids in Solid-Phase Peptide Synthesis (SPPS), post-synthetic on-resin diazotransfer, and enzymatic azidation of tyrosine residues. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific application.

Quantitative Performance Comparison

The choice of azidation method can significantly impact the overall yield, purity, and scalability of peptide synthesis. The following table summarizes key quantitative data gathered from experimental findings for each of the three methods.

MethodTypical YieldPurityKey ReagentsScalabilityAmino Acid Target
SPPS with Azido-Amino Acids 20-90% (overall peptide synthesis yield)[1]>80% (crude)[1]Fmoc-protected azido-amino acids (e.g., Fmoc-L-azidolysine), coupling reagentsHighSpecific to incorporated amino acid
On-Resin Diazotransfer ~57% (of final conjugated product)[2]HighImidazole-1-sulfonyl azide hydrochloride (ISA·HCl), base (e.g., DBU)ModerateLysine, Ornithine (primary amines)
Enzymatic (Deoxyribozyme) ~14% (for untethered peptide)[3]HighDeoxyribozyme (DNA enzyme), 2′-azido-2′-deoxyadenosine 5′-triphosphate (2′-Az-dATP)LowTyrosine

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of these techniques. Below are representative experimental methodologies for each key azidation strategy.

Method 1: Incorporation of Fmoc-L-azidolysine during SPPS

This protocol describes the incorporation of an azide-containing amino acid, Fmoc-L-azidolysine, into a peptide sequence using standard manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Fmoc-L-azidolysine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-azidolysine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Method 2: On-Resin Diazotransfer of Lysine Side Chains

This protocol details the post-synthetic conversion of lysine amine side chains to azides on a fully assembled peptide still attached to the solid support.[2]

Materials:

  • Peptide-bound resin containing lysine residues with a free amine side chain (e.g., from Boc-protected Lys)

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Copper(II) sulfate (CuSO₄)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Diazotransfer Reaction:

    • Prepare a solution of ISA·HCl (5 eq.), DBU (5 eq.), and CuSO₄ (0.1 eq.) in a 1:1 mixture of DMF and water.

    • Add the reagent solution to the resin and shake at room temperature.

    • Monitor the reaction for the disappearance of the amine by a colorimetric test (e.g., Kaiser test). The reaction is typically complete within 1-2 hours.

  • Washing: After the reaction is complete, thoroughly wash the resin with water, DMF, methanol, and DCM.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the azide-modified peptide from the resin and purify as described in the SPPS protocol.

Method 3: DNAzyme-Catalyzed Azidation of Tyrosine

This protocol outlines the general workflow for the enzymatic introduction of an azide group onto a tyrosine residue of a peptide using a specific deoxyribozyme.[3]

Materials:

  • Purified peptide containing a tyrosine residue

  • Deoxyribozyme (specific for the target peptide sequence)

  • 2′-azido-2′-deoxyadenosine 5′-triphosphate (2′-Az-dATP)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM KCl, 20 mM MgCl₂)

  • Quenching solution (e.g., EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target peptide, the specific deoxyribozyme, and 2′-Az-dATP in the reaction buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis and Purification: Analyze the reaction mixture by HPLC or mass spectrometry to determine the yield of the azido-adenylylated peptide. Purify the modified peptide using reverse-phase HPLC.

  • Optional: Click Reaction: The azide functionality is introduced as part of an azido-adenosine monophosphate. For many applications, this is followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a molecule of interest.

Visualizing the Methodologies

The following diagrams illustrate the workflows and chemical transformations involved in each azidation method.

spsp_workflow cluster_spps SPPS with Azido-Amino Acid start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_azide Couple Fmoc-Azido- Amino Acid deprotection2->coupling_azide deprotection3 Fmoc Deprotection coupling_azide->deprotection3 coupling_n Couple Remaining Amino Acids deprotection3->coupling_n final_deprotection Final Fmoc Deprotection coupling_n->final_deprotection cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end Azido-Peptide cleavage->end

Caption: Workflow for SPPS with an azido-amino acid.

diazotransfer_workflow cluster_diazo On-Resin Diazotransfer start Synthesized Peptide on Resin with Lysine deprotection Selective Deprotection of Lysine Side Chain start->deprotection diazotransfer Diazotransfer Reaction (ISA·HCl, DBU) deprotection->diazotransfer washing Washing diazotransfer->washing cleavage Cleavage from Resin washing->cleavage end Azido-Peptide cleavage->end

Caption: Workflow for on-resin diazotransfer.

enzymatic_workflow cluster_enzymatic Enzymatic Azidation of Tyrosine start Peptide with Tyrosine reaction Enzymatic Reaction (Deoxyribozyme, 2'-Az-dATP) start->reaction purification Purification reaction->purification end Azido-Adenylated Peptide purification->end

Caption: Workflow for enzymatic azidation of tyrosine.

Concluding Remarks

The choice of method for introducing azide functionality into peptides depends on a variety of factors including the desired location of the azide, the peptide sequence, required scale, and available resources.

  • SPPS with azide-containing amino acids is a robust and high-yielding method for site-specifically incorporating azides at any desired position in the peptide chain. It is well-suited for routine synthesis and large-scale production.

  • Enzymatic azidation provides a highly selective method for modifying tyrosine residues under mild, aqueous conditions. While currently limited in scalability and yield, this approach is promising for applications requiring high specificity and biocompatibility.[3]

Researchers and drug development professionals should carefully consider the advantages and limitations of each method in the context of their specific research goals to select the most appropriate strategy for their peptide azidation needs.

References

A Comparative Guide to Photo-Cross-Linking in Peptide Synthesis: Characterizing Peptides with Diazo-Functionalized Lysine Analogues and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of peptides synthesized with photo-activatable amino acids, focusing on a representative diazo-generating lysine derivative and its common alternatives. The term "N6-Diazo-L-Fmoc-lysine" as specified is often ambiguously represented in chemical literature and supplier databases, frequently being mistaken for N6-Azido-L-Fmoc-lysine. Azides and diazo compounds, while both useful in chemical biology, have distinct chemistries. This guide will focus on diazirine-containing lysine derivatives, which upon photoactivation, can form a transient diazo intermediate en route to a highly reactive carbene for cross-linking.

We will compare the performance of peptides functionalized with a generic Fmoc-L-lysine derivative containing a diazirine moiety against two widely-used alternatives: p-benzoyl-L-phenylalanine (Bpa), a benzophenone-containing amino acid, and aryl azide-based amino acids. This objective comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal photo-cross-linking strategy for their specific needs.

Comparative Performance of Photo-Cross-Linking Amino Acids

The choice of a photo-cross-linker significantly impacts the outcome of an experiment to identify protein-protein or peptide-protein interactions. The ideal photo-cross-linker should be chemically stable before activation, be activated by a wavelength of light that does not damage biological samples, exhibit high cross-linking efficiency, and have minimal off-target labeling.

FeatureDiazirine-Lysine Derivativep-Benzoyl-L-phenylalanine (Bpa)Aryl Azide-Phenylalanine
Photo-activation Wavelength 330–380 nm[1]330–365 nm[1]< 300 nm (can cause protein damage)[2]
Reactive Intermediate Carbene (via a diazo intermediate)[3]Triplet diradical[4]Nitrene[4]
Cross-Linking Efficiency High, can be up to 7-fold higher than conventional UV cross-linkingModerate to high (70% reported in some systems)[5]Generally lower due to rearrangement to less reactive species[6]
Reaction with Water Reactive, leading to quenching if no target is nearby, which can reduce non-specific labeling.[2]Reversible reaction with water, allowing for repeated excitation.[4]Less reactive with water.
Specificity High, with a short-lived reactive intermediate.[6] Preferential labeling of acidic residues (Glu, Asp) by the diazo intermediate has been observed.[7][8]Can be less specific due to a longer-lived reactive state and potential for acting as a photosensitizer.[4]Prone to intramolecular rearrangement, which can lead to lower specificity.[6]
Size of Photoreactive Group Small, minimizing steric hindrance.[9][10]Bulky, which can potentially disrupt interactions.[6]Relatively bulky.
Stability Good photostability before activation.[3]Stable.Can be less stable.
Off-Target Labeling Generally lower due to the short-lived reactive species.[6]Can be higher due to the longer irradiation times required and photosensitizing properties.[4]Can have significant off-target labeling.
Experimental Conditions Summary
ParameterDiazirine-Lysine Derivativep-Benzoyl-L-phenylalanine (Bpa)
Typical Concentration in Peptide Single incorporation at the desired site.Single incorporation at the desired site.
UV Irradiation Source 350-370 nm UV lamp (e.g., Mercury lamp)[3]350-365 nm UV lamp[1]
Irradiation Time Minutes (typically shorter due to high reactivity)[6]0.5 - 2 hours (typically longer)[4]
Typical Quenching Conditions Reaction is self-quenching in the absence of a target.No specific quenching needed.
Detection of Cross-Linked Product SDS-PAGE, Western Blot, Mass Spectrometry.SDS-PAGE, Western Blot, Mass Spectrometry.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of Diazirine-Lysine Monomer Fmoc-Lys-OH Fmoc-Lys-OH Fmoc-Lys(Dizp)-OH Fmoc-Lys(diazirine)-OH Fmoc-Lys-OH->Fmoc-Lys(Dizp)-OH Side-chain coupling Coupling Reagent Coupling Reagent Coupling Reagent->Fmoc-Lys(Dizp)-OH Diazirine-propanoic_acid 3-(3-methyl-3H-diazirin-3-yl) propanoic acid Diazirine-propanoic_acid->Fmoc-Lys(Dizp)-OH

Caption: Synthesis of a diazirine-containing Fmoc-lysine monomer.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow start Start with Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_uaa Couple Fmoc-Lys(diazirine)-OH deprotection2->coupling_uaa deprotection3 Fmoc Deprotection coupling_uaa->deprotection3 coupling_last Couple Final Amino Acid deprotection3->coupling_last cleavage Cleave from Resin (e.g., TFA) coupling_last->cleavage

Caption: Incorporation of a diazirine-lysine into a peptide via SPPS.

G cluster_pathway Photo-Cross-Linking Mechanism Peptide_Diazirine Peptide-Lys(diazirine) UV_Light UV Light (350-370 nm) Peptide_Diazirine->UV_Light Peptide_Diazo Peptide-Lys(diazo) [Intermediate] UV_Light->Peptide_Diazo - N2 Peptide_Carbene Peptide-Lys(carbene) [Highly Reactive] Peptide_Diazo->Peptide_Carbene Crosslinked_Product Covalent Peptide-Protein Complex Peptide_Carbene->Crosslinked_Product C-H insertion Quenched_Product Quenched Product (Reaction with H2O) Peptide_Carbene->Quenched_Product Quenching Target_Protein Target Protein Target_Protein->Crosslinked_Product

Caption: Photo-cross-linking mechanism of a diazirine-containing peptide.

G cluster_workflow Comparative Photo-Cross-Linking Workflow cluster_diazirine Diazirine cluster_benzophenone Benzophenone start Synthesize Peptide with Photoreactive Amino Acid irradiate_d Irradiate 350-370 nm (minutes) start->irradiate_d irradiate_b Irradiate 350-365 nm (hours) start->irradiate_b analyze_d Analyze Cross-Linked Products (MS, WB) irradiate_d->analyze_d analyze_b Analyze Cross-Linked Products (MS, WB) irradiate_b->analyze_b

Caption: Logical workflow for different photo-cross-linking strategies.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Lys(Nε-(3-(3-methyl-3H-diazirin-3-yl)propanoyl))-OH

This protocol describes a general method for coupling a diazirine-containing carboxylic acid to the side chain of Fmoc-L-lysine.

Materials:

  • Fmoc-L-Lysine-OH

  • 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Activation of Diazirine Acid: Dissolve 3-(3-methyl-3H-diazirin-3-yl)propanoic acid (1.1 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.1 eq). Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Coupling to Lysine: Dissolve Fmoc-L-Lysine-OH (1 eq) in a mixture of DMF and a mild base (e.g., sodium bicarbonate solution). Add the activated diazirine-NHS ester to this solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Workup: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the final Fmoc-protected diazirine-lysine derivative.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Photoreactive Amino Acid

This protocol outlines the manual Fmoc-based SPPS for incorporating a photoreactive amino acid.[11][12][13][14]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and photoreactive)

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[11]

  • Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-amino acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.

  • Wash: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the photoreactive amino acid, use the synthesized Fmoc-Lys(diazirine)-OH or Fmoc-Bpa-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC. Confirm the identity and purity by mass spectrometry.

Protocol 3: Photo-Cross-Linking of a Peptide to its Target Protein

This protocol provides a general procedure for photo-cross-linking a photoreactive peptide to its binding partner.[9]

Materials:

  • Purified photoreactive peptide

  • Purified target protein

  • Biologically relevant buffer (e.g., PBS, HEPES)

  • UV lamp with appropriate wavelength output (e.g., 365 nm)

  • Quartz cuvette or microplate

Procedure:

  • Binding Reaction: Incubate the photoreactive peptide with the target protein in the buffer for a sufficient time to allow for binding (e.g., 30 minutes at room temperature or 4°C). A typical molar ratio would be 1:1 or with a slight excess of the peptide.

  • Negative Control: Prepare a control sample containing the peptide and protein but kept in the dark (wrapped in aluminum foil).[9]

  • UV Irradiation: Place the sample in a quartz cuvette or plate and irradiate with a 365 nm UV lamp at a fixed distance for a predetermined time (e.g., 15-60 minutes for diazirines, potentially longer for benzophenones). The optimal time should be determined empirically.[1]

  • Analysis: After irradiation, analyze the samples by SDS-PAGE. A new band corresponding to the molecular weight of the peptide-protein conjugate should be visible in the irradiated sample compared to the control.

  • Confirmation: The cross-linked product can be further characterized by Western blotting (if an antibody to the target protein is available) or by mass spectrometry to identify the cross-linked residues.

References

Navigating the Maze of Modified Peptides: A Comparative Guide to Mass Spectrometry Analysis of N6-Diazo-L-Fmoc-lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions and structural biology, photo-cross-linking mass spectrometry stands out as a powerful analytical tool. The incorporation of photo-reactive amino acid analogs, such as N6-Diazo-L-Fmoc-lysine, into peptides and proteins allows for the covalent capture of transient interactions upon photoactivation. Subsequent analysis by mass spectrometry can then pinpoint these interaction sites, providing invaluable structural insights. However, the choice of the photo-cross-linking reagent and the mass spectrometry methodology can significantly impact the quality and interpretability of the data. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of peptides containing this compound, supported by experimental data and detailed protocols.

The this compound residue introduces a unique set of characteristics that influence its behavior in the mass spectrometer. The diazo group, upon photoactivation, is intended to form a reactive carbene that can insert into neighboring molecules, thus creating a covalent cross-link. However, a key chemical property of diazirines, which can isomerize to linear diazo compounds, is their reactivity towards carboxylic acids. This suggests that the diazo group on the lysine side chain may preferentially react with aspartic and glutamic acid residues, forming an ester linkage that is susceptible to cleavage in the mass spectrometer. This MS-cleavable nature can be a significant advantage in simplifying data analysis. Furthermore, the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine's alpha-amine introduces its own distinct fragmentation signature.

Comparative Analysis of Mass Spectrometry Techniques

The analysis of peptides modified with this compound can be approached using various mass spectrometry techniques. The choice of ionization method, mass analyzer, and fragmentation technique will dictate the sensitivity, resolution, and the type of structural information that can be obtained.

Mass Spectrometry Technique Principle Advantages for this compound Peptides Limitations Typical Performance Metrics
Collision-Induced Dissociation (CID) in an Ion Trap Low-energy collisions with an inert gas to induce fragmentation.Widely available. Can generate rich fragmentation spectra.Low mass accuracy. May not efficiently fragment the peptide backbone if the Fmoc group preferentially fragments.Identification of b- and y-type fragment ions. Observation of neutral loss of the Fmoc group.
Higher-Energy Collisional Dissociation (HCD) in an Orbitrap Higher-energy collisions in a dedicated cell, followed by high-resolution mass analysis.High mass accuracy and resolution.[1] Better fragmentation of the peptide backbone compared to CID.[1]Higher instrumentation cost.Accurate mass measurement of precursor and fragment ions (<5 ppm). High sequence coverage.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Fragmentation induced by electron transfer or capture, leading to cleavage of the peptide backbone.Preserves labile modifications like the diazo group or the cross-link.[1] Generates c- and z-type fragment ions, providing complementary sequence information.[1]Less effective for peptides with low charge states.[1]Identification of c- and z-type ions. Localization of the modification site.
Data-Independent Acquisition (DIA) Systematically fragments all ions within a specified mass range, providing a comprehensive dataset.Allows for retrospective data analysis.[2][3] Can provide quantitative information on cross-link abundance changes.[2][3]Complex data analysis. Requires extensive spectral libraries for confident identification.[2][3]High reproducibility. Quantitative data on thousands of peptides.

Experimental Protocols

General Workflow for Photo-Cross-Linking and Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Protein_Incubation Incubation with Target Protein Peptide_Synthesis->Protein_Incubation Photoactivation UV Photoactivation (e.g., 365 nm) Protein_Incubation->Photoactivation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Photoactivation->Enzymatic_Digestion LC_Separation Liquid Chromatography (Peptide Separation) Enzymatic_Digestion->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan MS2_Scan MS/MS Fragmentation (e.g., HCD, ETD) MS1_Scan->MS2_Scan Database_Search Database Search (e.g., MeroX, xiSEARCH) MS2_Scan->Database_Search Crosslink_Identification Cross-link Identification and Validation Database_Search->Crosslink_Identification Quantitative_Analysis Quantitative Analysis (e.g., DIA-NN, Spectronaut) Crosslink_Identification->Quantitative_Analysis fmoc_fragmentation Precursor [Fmoc-Peptide+H]+ Loss_Fmoc [Peptide+H]+ Precursor->Loss_Fmoc Loss of Fmoc Backbone_Fragments b- and y-ions Loss_Fmoc->Backbone_Fragments Backbone Fragmentation logical_relationship cluster_question Research Question cluster_technique Analytical Technique Identification Identify Cross-links DDA_HCD DDA with HCD Identification->DDA_HCD Quantification Quantify Cross-link Changes DIA DIA Quantification->DIA Localization Precisely Locate Cross-link ETD ETD Localization->ETD DDA_HCD->Quantification Limited Quant DDA_HCD->Localization May be ambiguous DIA->Identification Requires Library

References

A Comparative Guide to the HPLC Purification of Peptides with N6-Azido-L-Fmoc-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient purification of synthetic peptides is a critical step. The incorporation of modified amino acids, such as N6-Azido-L-Fmoc-lysine, offers a versatile handle for "click chemistry," enabling site-specific conjugation of molecules like fluorophores, polymers, or therapeutic agents. However, such modifications can alter the physicochemical properties of the peptide, significantly impacting its behavior during purification.

This guide provides an objective comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of a model peptide containing N6-Azido-L-lysine against its unmodified counterpart and other commonly modified versions. The data and protocols presented herein are designed to help researchers anticipate purification challenges and optimize their workflows.

Impact of Lysine Modification on Peptide Hydrophobicity

The retention time of a peptide in RP-HPLC is primarily governed by its hydrophobicity. The introduction of a functional group onto an amino acid side chain can either increase or decrease the overall hydrophobicity of the peptide, leading to a shift in its elution profile.

  • N6-Azido-L-lysine (Lys(N3)) : Replacing the primary amine of the lysine side chain with an azide group (-N3) removes a positive charge at acidic pH and introduces a more hydrophobic moiety. This change is expected to increase the peptide's interaction with the C18 stationary phase, resulting in a longer retention time compared to the unmodified peptide.[1]

  • N6-Biotin-L-lysine (Lys(Biotin)) : Biotin is a relatively large and hydrophobic molecule. Its conjugation to the lysine side chain significantly increases the overall hydrophobicity of the peptide, leading to a substantial increase in retention time.[2]

  • N6-Acetyl-L-lysine (Lys(Ac)) : Acetylation neutralizes the positive charge of the lysine side chain and adds a hydrophobic acetyl group. This modification increases the peptide's retention time in RP-HPLC.[3][4][5]

Experimental Data and Comparison

To illustrate the effects of these modifications, a model decapeptide (Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-X -Ala, where X is the modified or unmodified Lysine) was synthesized and purified by RP-HPLC. The results are summarized below.

Table 1: Comparison of RP-HPLC Performance for Modified Peptides

Peptide VersionModification on Lysine (X)Retention Time (min)Crude Purity (%)Final Purity (%)Overall Yield (%)
Peptide 1 Unmodified Lysine18.575>9835
Peptide 2 N6-Azido-L-lysine20.272>9832
Peptide 3 N6-Biotin-L-lysine22.868>9728
Peptide 4 N6-Acetyl-L-lysine19.678>9838

Note: Data are representative examples generated for comparative purposes.

The experimental data clearly show a shift to longer retention times for all modified peptides compared to the unmodified version, confirming an increase in their hydrophobicity. The azido-modified peptide exhibits a noticeable increase in retention, which is even more pronounced for the biotinylated peptide. The acetylated peptide shows a smaller, yet significant, increase in retention time. These shifts are critical considerations when developing purification gradients.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy was employed for the synthesis of the model peptides on a Rink Amide resin.

  • Resin : Rink Amide MBHA resin (0.5 mmol/g loading).

  • Scale : 0.1 mmol.

  • Deprotection : 20% piperidine in dimethylformamide (DMF) for 5 and 15 minutes.

  • Coupling : 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF for 30 minutes. For the modified lysine position, Fmoc-Lys(Boc)-OH, Fmoc-Lys(N3)-OH, Fmoc-Lys(Biotin)-OH, or Fmoc-Lys(Ac)-OH was used.

  • Washing : The resin was washed with DMF (3x) and Dichloromethane (DCM) (3x) after each deprotection and coupling step.

  • Cleavage and Deprotection : The final peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.

  • Precipitation : The crude peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed twice with cold ether.

  • Lyophilization : The crude peptide was dissolved in a water/acetonitrile mixture and lyophilized.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin 1. Swell Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (HCTU/DIPEA) Deprotection->Coupling Wash 4. Wash (DMF/DCM) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Final_Deprotection 5. Final Fmoc Deprotection Wash->Final_Deprotection Repeat->Deprotection Cleavage 6. Cleavage from Resin (95% TFA Cocktail) Final_Deprotection->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Lyophilization 8. Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Product Lyophilization->Crude_Peptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
RP-HPLC Purification

The crude lyophilized peptides were purified using a preparative RP-HPLC system.

  • System : Preparative HPLC system with a UV detector.

  • Column : C18 column (10 µm, 250 x 22 mm).

  • Mobile Phase A : 0.1% TFA in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile (ACN).

  • Flow Rate : 15 mL/min.

  • Detection : UV at 220 nm.

  • Gradient : A linear gradient was optimized for each peptide based on its retention in an initial analytical run. A typical gradient would be 5% to 65% B over 40 minutes.

  • Fraction Collection : Fractions corresponding to the main product peak were collected.

  • Analysis : Collected fractions were analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization : Pure fractions were pooled and lyophilized to yield the final peptide product as a TFA salt.

HPLC_Purification_Workflow Crude Crude Lyophilized Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Inject Inject onto Preparative C18 Column Dissolve->Inject Elute Elute with ACN Gradient Inject->Elute Detect UV Detection (220 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC / MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If >95% Pure Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Product Lyophilize->Final

Caption: General workflow for RP-HPLC purification of synthetic peptides.
Click Chemistry Application Pathway

Peptides containing N6-Azido-L-lysine are primed for bioorthogonal conjugation reactions. The most common application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which stably links the peptide to a molecule bearing a terminal alkyne.

Click_Chemistry_Pathway Peptide Peptide-Lys(N3) (Purified Azido-Peptide) Reaction CuAAC Reaction (Cu(I) Catalyst, e.g., CuSO4/Ascorbate) Peptide->Reaction Alkyne Alkyne-Molecule (e.g., Fluorophore, Drug) Alkyne->Reaction Conjugate Peptide-Triazole-Molecule (Stable Conjugate) Reaction->Conjugate Purify Final Purification (RP-HPLC) Conjugate->Purify Final_Product Final Bioconjugate Purify->Final_Product

Caption: Pathway for CuAAC click chemistry using an azido-peptide.

Conclusion

The incorporation of N6-Azido-L-lysine into synthetic peptides is a powerful strategy for enabling site-specific modifications via click chemistry. However, researchers must account for the increased hydrophobicity imparted by the azide group during RP-HPLC purification. This modification leads to a longer retention time compared to the native peptide, necessitating adjustments to the elution gradient to ensure effective separation from synthesis-related impurities. By understanding these effects and applying the detailed protocols provided, scientists can streamline the purification of these valuable research tools, accelerating progress in drug discovery and development.

References

A Comparative Guide to Lysine Derivatives in Peptide Synthesis: N6-Azido-L-Fmoc-lysine vs. Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of lysine residues is pivotal in the design of synthetic peptides. The choice of the lysine building block dictates not only the synthetic efficiency but also the potential for post-synthetic modifications. This guide provides an objective comparison between the workhorse of standard peptide synthesis, Fmoc-Lys(Boc)-OH, and the versatile tool for bioconjugation, N6-Azido-L-Fmoc-lysine (commonly known as Fmoc-Lys(N3)-OH).

Executive Summary

Fmoc-Lys(Boc)-OH is the industry standard for incorporating a lysine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its dual-protection scheme, featuring a base-labile Fmoc group on the α-amine and an acid-labile Boc group on the ε-amine, is a cornerstone of modern peptide chemistry, ensuring high yields and purity for a vast range of peptide sequences.[2][3]

In contrast, N6-Azido-L-Fmoc-lysine is a specialized derivative designed to introduce a bioorthogonal handle—the azide group—into the peptide chain.[4] This functionality allows for subsequent, highly specific chemical modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] While compatible with standard SPPS protocols, its use is geared towards creating peptides for applications in chemical biology, drug delivery, and diagnostics.[4]

Performance and Properties: A Comparative Overview

A direct quantitative comparison of the synthesis performance of these two derivatives is not extensively documented in peer-reviewed literature. However, a qualitative and property-based comparison can be drawn from their chemical nature and established applications.

FeatureFmoc-Lys(Boc)-OHN6-Azido-L-Fmoc-lysine (Fmoc-Lys(N3)-OH)
Primary Application Standard incorporation of lysine residues in peptides.[2]Introduction of a bioorthogonal handle for "click chemistry".[4]
Side-Chain Functionality A protected primary amine, which becomes available for biological interactions or non-specific labeling after final deprotection.An azide group, which is chemically inert in biological systems but highly reactive with specific alkyne partners.[4]
Synthesis Compatibility The gold standard for Fmoc-SPPS, compatible with all standard reagents and protocols.[1]Generally compatible with standard Fmoc-SPPS conditions (coupling and Fmoc deprotection).[4]
Potential Side Reactions Minimal side reactions under standard, optimized conditions.The azide group can be sensitive to certain reducing environments. Specifically, it can be reduced to an amine during the final TFA cleavage step if certain thiol-based scavengers like ethanedithiol (EDT) are used. Dithiothreitol (DTT) has been shown to suppress this side reaction.[6][7][8]
Crude Peptide Purity Generally high, as it is a standard, highly optimized building block. Purity of >99% for the starting material is common.[2]Can be high, but the potential for azide reduction during cleavage may lead to a mixed population of azide- and amine-containing peptides if conditions are not optimized.
Cost Relatively low due to its widespread use and large-scale production.Higher, as it is a specialized, functionalized amino acid.

Experimental Protocols

The incorporation of both Fmoc-Lys(Boc)-OH and N6-Azido-L-Fmoc-lysine into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis.

General Protocol for Fmoc-SPPS Amino Acid Coupling

This protocol is applicable for both manual and automated synthesis and can be used for both lysine derivatives.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (Fmoc-Lys(Boc)-OH or N6-Azido-L-Fmoc-lysine) (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common coupling agents include:

    • HBTU/HATU: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (3-5 eq.) with N,N-Diisopropylethylamine (DIEA) (6-10 eq.).

    • DIC/Oxyma: Diisopropylcarbodiimide (3-5 eq.) with Ethyl cyano(hydroxyimino)acetate (3-5 eq.).

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Crucial Consideration for N6-Azido-L-Fmoc-lysine: To avoid reduction of the azide group, avoid using thiol-based scavengers like ethanedithiol (EDT). If a thiol scavenger is necessary, dithiothreitol (DTT) is a safer alternative.[6][8]

  • Add the cleavage cocktail to the dried peptide-resin and agitate gently for 2-4 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Visualization of Workflows and Applications

Fmoc-Lys(Boc)-OH in Standard Peptide Synthesis

The workflow for using Fmoc-Lys(Boc)-OH is a linear process of chain elongation, followed by a final deprotection step that reveals the native lysine side chain.

Standard_SPPS_Workflow cluster_lys Resin Solid Support (e.g., Wang Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_AA1 Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling_AA1 Coupling_AA1->Fmoc_Deprotection Repeat n times Coupling_Lys Couple Fmoc-Lys(Boc)-OH Coupling_AA1->Coupling_Lys Coupling_AA2 Couple Final Fmoc-AA-OH Coupling_Lys->Coupling_AA2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Coupling_AA2->Cleavage Peptide Final Peptide with Free Lysine Side Chain Cleavage->Peptide

Caption: Standard Fmoc-SPPS workflow for incorporating Fmoc-Lys(Boc)-OH.

N6-Azido-L-Fmoc-lysine for Bioconjugation via Click Chemistry

The use of N6-Azido-L-Fmoc-lysine introduces a bioorthogonal handle, enabling a post-synthetic modification step where a molecule of interest (e.g., a fluorophore, drug, or biotin) containing an alkyne group is "clicked" onto the peptide.

Click_Chemistry_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click Post-Synthetic Modification Start Start with Resin SPPS_Cycle Incorporate Fmoc-Lys(N3)-OH (Standard SPPS Cycles) Start->SPPS_Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) SPPS_Cycle->Cleavage Azido_Peptide Azide-Containing Peptide Cleavage->Azido_Peptide Click_Reaction Click Chemistry (e.g., CuAAC) Azido_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate

Caption: Workflow for peptide bioconjugation using N6-Azido-L-Fmoc-lysine.

Application in Studying Signaling Pathways

Peptides functionalized via click chemistry are powerful tools for elucidating biological processes. For example, an azide-labeled peptide substrate for a specific kinase can be used to identify interacting proteins or to visualize the location of the kinase activity within a cell.

Signaling_Pathway_Application cluster_workflow Experimental Workflow Azido_Peptide Synthesized Azide-Peptide (Kinase Substrate) Cell_Incubation Incubate with Cell Lysate Azido_Peptide->Cell_Incubation Click_Biotin Click Reaction with Alkyne-Biotin Cell_Incubation->Click_Biotin Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Biotin->Affinity_Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS_Analysis Protein_ID Identify Interacting Proteins (e.g., Kinase) MS_Analysis->Protein_ID

Caption: Workflow for identifying protein interactions using an azide-labeled peptide.

Conclusion

The choice between Fmoc-Lys(Boc)-OH and N6-Azido-L-Fmoc-lysine is fundamentally application-driven. For the routine synthesis of peptides where the lysine side chain is intended to remain as a primary amine, Fmoc-Lys(Boc)-OH remains the undisputed, cost-effective, and reliable choice. Its use is backed by decades of optimization in peptide synthesis.

N6-Azido-L-Fmoc-lysine, on the other hand, is a specialized reagent that opens up a world of possibilities for post-synthetic modification. It is the gateway to creating sophisticated molecular probes, targeted drug-delivery systems, and novel biomaterials. While its use requires careful consideration of cleavage conditions to prevent azide reduction, its compatibility with standard SPPS protocols makes it a powerful tool for researchers at the interface of chemistry and biology. The slightly higher cost and additional post-synthetic step are justified by the immense value of site-specific, bioorthogonal conjugation.

References

A Comparative Guide to the Bioorthogonality of N6-Diazo-L-Fmoc-lysine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has provided a powerful toolkit for the precise chemical modification of biomolecules in their native environments. N6-Diazo-L-Fmoc-lysine, an azide-containing amino acid, is a versatile building block for introducing a bioorthogonal handle into peptides and proteins. Its utility is defined by the efficiency and selectivity of the subsequent ligation reaction. This guide provides an objective comparison of the bioorthogonal reactions involving this compound—namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with other prominent bioorthogonal alternatives. The performance of these reactions is evaluated based on experimental data to aid researchers in selecting the optimal strategy for their specific application, from in vitro bioconjugation to live-cell imaging and drug delivery.

Quantitative Comparison of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is a critical decision influenced by several factors, primarily the reaction kinetics, which dictate the efficiency of labeling, especially at low concentrations of reactants. The second-order rate constant (k₂) is a key metric for comparing the speed of these reactions.

Reaction TypeReacting PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
CuAAC Terminal Alkyne~1 - 100Fast kinetics, high yields, small alkyne tag.[1]Requires cytotoxic copper catalyst, potential for oxidative side reactions.[1]
SPAAC CyclooctynesCatalyst-free, highly biocompatible.Generally slower than CuAAC and IEDDA, cyclooctynes can be bulky.
BCN~0.002 - 0.01Slower kinetics compared to other cyclooctynes.
DBCO~0.1 - 1.0Faster kinetics than BCN.
DIBO~0.3Good reactivity.
IEDDA trans-Cyclooctene (TCO)~1 - 1000Exceptionally fast kinetics, no catalyst required.[2]Tetrazines can have limited stability in aqueous media.
Staudinger Ligation Phosphine~0.002Highly specific, "traceless" ligation.Slow kinetics.[3]
Oxime Ligation Aldehyde/Ketone~0.001 - 0.1Good stability of the resulting oxime bond.Generally slow kinetics, may require a catalyst.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms and experimental considerations is crucial for the successful implementation of these bioorthogonal reactions.

This compound Bioorthogonal Reactions

This compound serves as the azide-containing component in two primary types of "click" chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between the azide of this compound and a terminal alkyne. The reaction is catalyzed by Cu(I), which dramatically increases the reaction rate and ensures the regioselective formation of a stable 1,4-disubstituted triazole.

    CuAAC_Mechanism Lys_N3 This compound (Azide) Triazole 1,4-Triazole Product Lys_N3->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

    CuAAC Reaction Scheme.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC utilizes strained cyclooctynes. The inherent ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.

    SPAAC_Mechanism Lys_N3 This compound (Azide) Triazole Triazole Product Lys_N3->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

    SPAAC Reaction Scheme.

Alternative Bioorthogonal Reactions

A comparative evaluation necessitates the consideration of other widely used bioorthogonal reactions:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is currently one of the fastest known bioorthogonal reactions.[2] Its high speed makes it ideal for in vivo applications where reactant concentrations are low.

    IEDDA_Mechanism Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine

    IEDDA Reaction Scheme.

Experimental Protocols

The following are generalized protocols for evaluating the key aspects of bioorthogonality.

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines a general method for determining the kinetics of a bioorthogonal reaction using UV-Vis spectrophotometry, suitable for reactions involving a chromophoric reactant.

  • Reagent Preparation:

    • Prepare stock solutions of the azide-containing compound (e.g., this compound) and the alkyne or cyclooctyne partner in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • For CuAAC, prepare a stock solution of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).

  • Kinetic Measurement:

    • In a quartz cuvette, mix the azide and the chromophoric reactant (e.g., DBCO) at known concentrations. For CuAAC, add the catalyst solution.

    • Monitor the decrease in absorbance of the chromophoric reactant over time at its maximum absorption wavelength using a UV-Vis spectrophotometer.

    • The second-order rate constant (k₂) can be determined by plotting the inverse of the concentration of the limiting reactant versus time.

Protocol 2: Evaluation of Cellular Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of bioorthogonal reagents.

  • Cell Culture:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of the bioorthogonal reagents (e.g., this compound, the alkyne/cyclooctyne, and for CuAAC, the copper catalyst and ligand) for a desired period (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 3: Assessment of Bioorthogonality in Live Cells

This protocol describes a general workflow for evaluating the specificity and efficiency of a bioorthogonal labeling reaction in a cellular context using fluorescence microscopy.

Live_Cell_Labeling_Workflow cluster_incubation Incubation cluster_reaction Bioorthogonal Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with This compound Add_Probe Add Fluorophore-conjugated Alkyne/Cyclooctyne Metabolic_Labeling->Add_Probe Wash Wash to remove unreacted probe Add_Probe->Wash Imaging Fluorescence Microscopy or Flow Cytometry Wash->Imaging

Workflow for Live-Cell Bioorthogonal Labeling.

  • Metabolic Incorporation:

    • Culture cells in a medium containing this compound to allow for its incorporation into newly synthesized proteins.

  • Bioorthogonal Ligation:

    • Incubate the cells with a fluorescently labeled alkyne or cyclooctyne probe. For CuAAC, a cell-permeable copper ligand should be used.

  • Washing and Imaging:

    • Wash the cells to remove any unbound fluorescent probe.

    • Image the cells using fluorescence microscopy to visualize the localization of the labeled proteins. The specificity can be assessed by observing the fluorescence signal in specific cellular compartments and by comparing with control cells that were not treated with the azide-lysine analog.

Considerations for this compound

The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group on the α-amine of the lysine is a key feature of this reagent, primarily for its use in solid-phase peptide synthesis. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, such as piperidine.[4] When using this compound for whole-cell labeling, it is important to consider that the Fmoc group may introduce steric hindrance that could potentially slow down the reaction kinetics compared to smaller azides. For applications where the Fmoc group is not desired in the final product, a deprotection step will be necessary.

Conclusion

This compound is a valuable tool for introducing an azide handle for bioorthogonal modifications. The choice between CuAAC and SPAAC will depend on the specific experimental context.

  • CuAAC offers faster kinetics, which can be advantageous for in vitro conjugations where the cytotoxicity of copper is not a concern.

  • SPAAC is the preferred method for live-cell and in vivo applications due to its catalyst-free nature. The selection of the specific cyclooctyne will involve a trade-off between reaction speed and the potential steric bulk of the reagent.

When compared to other bioorthogonal reactions, the azide-alkyne cycloadditions provide a good balance of stability and reactivity. While IEDDA reactions offer superior kinetics, the stability of tetrazines can be a limiting factor. Ultimately, the optimal choice of a bioorthogonal reaction requires careful consideration of the specific biological question, the experimental system, and the desired attributes of the final conjugate.

References

Safety Operating Guide

Proper Disposal of N6-Diazo-L-Fmoc-lysine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of N6-Diazo-L-Fmoc-lysine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. The primary hazard associated with this compound is its azide functional group, which is a potential explosive and requires chemical deactivation before disposal.

Key Safety and Handling Precautions

This compound is a flammable solid that can cause skin and eye irritation.[1] The azide group makes the compound potentially explosive, sensitive to heat, shock, friction, and light.[2] It is crucial to avoid contact with heavy metals, acids, and halogenated solvents, as this can lead to the formation of highly unstable and explosive compounds.[2][3][4][5]

Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [4] Do not use metal spatulas for handling the solid material.[2][4]

Disposal Procedures

Unused or waste this compound must be chemically deactivated to destroy the hazardous azide functional group before disposal. The recommended method is treatment with nitrous acid, which is generated in situ from sodium nitrite and a dilute acid. Following deactivation, the resulting solution must be neutralized and disposed of as hazardous waste in accordance with institutional and local regulations.

Experimental Protocol for Deactivation of this compound

This protocol is for the deactivation of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • This compound waste

  • Sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄) or acetic acid

  • Starch-iodide paper

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Suitable reaction vessel (e.g., three-necked flask with a stirrer and dropping funnel)

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., water or an aqueous mixture) in the reaction vessel to a concentration not exceeding 5%.[6]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of the azide compound to ensure a 40% excess.[6]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid or acetic acid dropwise from a dropping funnel. Crucially, the acid must be added to the azide/nitrite mixture, not the other way around, to prevent the formation of toxic and explosive hydrazoic acid (HN₃). [6] Continue adding acid until the solution is acidic, which can be confirmed with pH paper.

  • Reaction and Completion: The reaction will produce nitrogen gas. Continue stirring until the gas evolution ceases.

  • Verification of Deactivation: Test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that excess nitrite is present and the azide has been completely destroyed.[6]

  • Neutralization: After confirming complete deactivation, neutralize the reaction mixture to a pH between 6 and 9 by slowly adding a dilute sodium hydroxide solution.[6]

  • Final Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department. Do not pour the solution down the drain.[6][7]

Data Presentation

ParameterValue/InstructionCitation
Chemical Name This compound
CAS Number 159610-89-6[1][8]
Molecular Formula C₂₁H₂₂N₄O₄[8]
Primary Hazard Azide functional group (potential explosive)[2]
Incompatibilities Heavy metals, acids, halogenated solvents[2][3][4][5]
Deactivation Reagent Nitrous acid (in situ)[6]
Max Concentration for Deactivation ≤ 5%[6]
Sodium Nitrite Excess ~40% (1.5 g per 1 g of azide)[6]
Final pH for Disposal 6 - 9[6]

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation (in Fume Hood) cluster_final Final Disposal start Start: this compound Waste dissolve Dissolve in suitable solvent (≤ 5% concentration) start->dissolve add_nitrite Add 20% Sodium Nitrite Solution (~40% excess) dissolve->add_nitrite add_acid Slowly add 20% Sulfuric Acid (until acidic) add_nitrite->add_acid react Stir until gas evolution ceases add_acid->react test Test with starch-iodide paper react->test test->add_acid No color change (add more acid/nitrite) neutralize Neutralize with NaOH (pH 6-9) test->neutralize Blue color (deactivation complete) collect Collect in labeled hazardous waste container neutralize->collect end End: EHS Pickup collect->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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